molecular formula C5H4BF2NO2 B578469 2,3-Difluoropyridine-4-boronic acid CAS No. 1263374-42-0

2,3-Difluoropyridine-4-boronic acid

Cat. No.: B578469
CAS No.: 1263374-42-0
M. Wt: 158.899
InChI Key: LJEFUOGGCMPGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoropyridine-4-boronic acid is a versatile heteroaromatic building block designed for advanced cross-coupling reactions in research and development. Its core value lies in the synergistic reactivity of the boronic acid functional group and the strategic fluorine substitutions on the pyridine ring, enabling the precise construction of complex molecular architectures. In medicinal chemistry, this compound serves as a critical intermediate for introducing the 2,3-difluoropyridine motif into potential drug candidates . The boronic acid group is a well-established pharmacophore in protease inhibition, notably used in FDA-approved therapeutics like bortezomib, and can be leveraged to design novel enzyme inhibitors . Furthermore, the fluorine atoms can be utilized to modulate the lipophilicity, metabolic stability, and bioavailability of lead compounds . Beyond drug discovery, this boronic acid is essential in materials science, where it is used in Suzuki-Miyaura cross-coupling reactions to create custom-designed conjugated organic frameworks and functional polymers . These reactions are pivotal for developing materials with tailored electronic or photophysical properties for sensors and advanced organic electronics . The compound's ability to undergo efficient palladium-catalyzed coupling, followed by potential further functionalization of the fluorine atoms, provides researchers with a powerful and flexible tool for synthetic innovation.

Properties

IUPAC Name

(2,3-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEFUOGGCMPGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-boronic acid, with the CAS Number 1263374-42-0, is a fluorinated heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery.[1][2] Its strategic importance lies in the unique combination of a pyridine ring, a versatile boronic acid functional group, and two fluorine atoms. This distinct substitution pattern imparts favorable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved binding affinity to biological targets, and modulated pKa.[3][4] This guide provides a comprehensive overview of the technical data, synthesis, and applications of this compound, with a focus on its role in the synthesis of complex pharmaceutical agents.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. This information is critical for its application in synthetic chemistry, allowing for precise control of reaction conditions and characterization of resulting products.

PropertyValueReference
CAS Number 1263374-42-0[1][2]
Molecular Formula C5H4BF2NO2[1]
Molecular Weight 158.9 g/mol [1][5]
Purity ≥98%[1][5]
Appearance Solid[5]
Boiling Point 309.1 °C[6]

Spectral analysis is fundamental for the structural elucidation and purity assessment of this compound. While specific spectral data is often proprietary to suppliers, 1H NMR, 13C NMR, IR, and MS spectra are standard characterization methods for this compound.[7][8]

Synthesis and Experimental Protocols

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a representative procedure can be inferred from the synthesis of structurally similar fluorinated pyridine boronic acids. The most common synthetic route involves a halogen-metal exchange followed by borylation.

Representative Synthesis Protocol: Halogen-Metal Exchange and Borylation

This protocol is based on established methods for analogous compounds and should be optimized for the specific substrate.

Materials:

  • Precursor (e.g., 4-bromo-2,3-difluoropyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the 4-halo-2,3-difluoropyridine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equivalents) to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly valued reagent in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[3][9]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 Boronate R2-B(OR)3- Base Base Base->Boronate Activation BoronicAcid R2-B(OH)2 RedElim Reductive Elimination RedElim->Pd0 Product R1-R2 RedElim->Product RX R1-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Workflow Setup 1. Reaction Setup - Combine reagents in vessel - Evacuate and backfill with inert gas Solvent 2. Add Degassed Solvent Setup->Solvent Reaction 3. Reaction - Heat with stirring - Monitor progress (TLC, LC-MS) Solvent->Reaction Workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent Reaction->Workup Purification 5. Purification - Dry organic layer - Concentrate - Column chromatography Workup->Purification Characterization 6. Characterization - NMR, MS, etc. Purification->Characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic properties, conferred by the difluoro-substituted pyridine ring, make it an attractive component for enhancing the pharmacological profiles of drug candidates. The well-established utility of the boronic acid moiety in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling ensures its continued importance in the development of novel therapeutics. This guide provides the foundational technical information for researchers to effectively utilize this important synthetic intermediate.

References

Physicochemical Properties of 2,3-Difluoropyridine-4-boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Difluoropyridine-4-boronic acid, a key building block in modern medicinal chemistry and materials science. This document collates available data, outlines detailed experimental protocols for property determination, and presents logical workflows to guide researchers in its application.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data for this specific molecule is available, other properties are often inferred from closely related analogs due to limited direct experimental values in published literature.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄BF₂NO₂--INVALID-LINK--
Molecular Weight 158.90 g/mol --INVALID-LINK--
CAS Number 1263374-42-0--INVALID-LINK--
Appearance Typically a white to off-white solidGeneral knowledge on boronic acids
Melting Point Data not available. For comparison, 3-Fluoropyridine-4-boronic acid has a melting point of 237-239 °C.[1][2]N/A
Boiling Point Data not available. Predicted value for a similar isomer, (2,5-difluoropyridin-3-yl)boronic acid, is 305.2 ± 52.0 °C.[3]N/A
pKa Data not available. Predicted value for a similar isomer, (2,5-difluoropyridin-3-yl)boronic acid, is 5.65 ± 0.58.[3]N/A

Solubility Profile

The solubility of boronic acids is crucial for their application in various reaction conditions. This compound is expected to exhibit solubility characteristics typical of polar, functionalized organic molecules.

Table 2: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen moieties can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, THFGenerally SolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Nonpolar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe high polarity of this compound limits its interaction with nonpolar solvents.

Note: This qualitative assessment is based on general principles for similar compounds. Experimental verification is highly recommended for specific applications.

Spectral Data

Spectral analysis is essential for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

A ¹H NMR spectrum for this compound is available, which is a key tool for structural confirmation.[4]

Further spectral data such as ¹³C, ¹¹B, and ¹⁹F NMR, as well as mass spectrometry, would be necessary for a complete characterization.

Chemical Stability and Reactivity

Boronic acids are versatile reagents, but their stability is a critical consideration for storage and handling. They are known to undergo dehydration to form cyclic trimeric anhydrides (boroxines).

Key Reactivity: Suzuki-Miyaura Coupling

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl compounds. The electron-withdrawing nature of the fluorine atoms on the pyridine ring can influence the reactivity of the boronic acid in these coupling reactions.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: Finely powder a small amount of the solid sample. Introduce the powdered sample into the open end of a capillary tube and pack it down to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.[4]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[4]

Workflow for Melting Point Determination.
Solubility Determination (Qualitative)

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Spatula

Procedure:

  • Sample Addition: To a small test tube, add approximately 10-20 mg of the solid sample.

  • Solvent Addition: Add 1 mL of the desired solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.[6]

  • Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

  • Systematic Testing: This procedure should be repeated with a range of solvents of varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane) to establish a comprehensive solubility profile.

SolubilityTesting start Start compound 2,3-Difluoropyridine-4- boronic acid start->compound solvent Add Solvent compound->solvent mix Vortex/ Shake solvent->mix observe Observe mix->observe soluble Soluble observe->soluble Dissolves insoluble Insoluble/ Sparingly Soluble observe->insoluble Solid Remains

Qualitative Solubility Testing Workflow.
pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For a boronic acid, it reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of the boronic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if water solubility is low.

  • Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the pH electrode in the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa.[7]

pKa_Determination cluster_0 Preparation cluster_1 Titration cluster_2 Analysis dissolve Dissolve Boronic Acid in Solvent titrate Titrate with Standard Base dissolve->titrate calibrate Calibrate pH Meter calibrate->titrate record_pH Record pH vs. Volume titrate->record_pH plot Plot Titration Curve record_pH->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa

Workflow for pKa Determination by Potentiometric Titration.

Conclusion

References

Technical Guide: 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Difluoropyridine-4-boronic acid, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical properties, representative experimental protocols for its synthesis and application, and essential safety information.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and material characterization.

PropertyValue
Molecular Weight 158.90 g/mol [1]
Molecular Formula C₅H₄BF₂NO₂
Appearance White to off-white solid
Purity Typically ≥95% - 98%[1]
CAS Number 1263374-42-0[1]

Synthesis and Experimental Protocols

The following protocols are representative methods for the synthesis and application of this compound. These are based on established procedures for structurally similar fluorinated pyridine boronic acids.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route via a halogen-metal exchange followed by borylation.

Materials:

  • 4-Bromo-2,3-difluoropyridine

  • Anhydrous Tetrahydrofuran (THF) and Toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-2,3-difluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and THF under an inert nitrogen atmosphere.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the solution over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction to slowly warm to -20 °C over a period of one hour.

  • Quench the reaction by adding 1 M HCl until the pH of the aqueous layer is approximately 2.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Perform a liquid-liquid extraction using ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow start Start: 4-Bromo-2,3-difluoropyridine + Triisopropyl borate in Toluene/THF step1 Cool to -78 °C Add n-BuLi start->step1 step2 Reaction at -78 °C (Halogen-Metal Exchange) step1->step2 step3 Warm to -20 °C step2->step3 step4 Acidic Quench (1 M HCl) step3->step4 step5 Extraction (Ethyl Acetate) step4->step5 step6 Purification (Recrystallization / Chromatography) step5->step6 end_node Product: This compound step6->end_node Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl R¹-Pd(II)Ln-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)Ln-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxiAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->Transmetal

References

Navigating the Safety Profile of 2,3-Difluoropyridine-4-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data for 2,3-Difluoropyridine-4-boronic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally analogous compounds, including various fluorinated pyridine and phenyl boronic acids. This approach provides a robust framework for understanding the potential hazards, handling procedures, and emergency responses associated with this compound, ensuring a high level of safety in research and development settings.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to be classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Handling_and_Storage_Workflow cluster_handling Safe Handling Protocol cluster_storage Storage Conditions prep Preparation: - Don appropriate PPE - Ensure proper ventilation handle Handling: - Weigh/transfer in fume hood - Avoid dust generation prep->handle cleanup Post-Handling: - Decontaminate work area - Wash hands thoroughly handle->cleanup receive Receiving: - Inspect container integrity store Storage: - Tightly sealed container - Cool, dry, well-ventilated area receive->store monitor Monitoring: - Periodically check for leaks store->monitor Spill_Response_Protocol spill Spill Occurs evacuate 1. Evacuate Immediate Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill (if safe to do so) ppe->contain cleanup 4. Clean Up Spill: - Sweep or vacuum solids - Avoid generating dust contain->cleanup dispose 5. Dispose of Waste in a sealed, labeled container cleanup->dispose decontaminate 6. Decontaminate Spill Area dispose->decontaminate report 7. Report the Incident decontaminate->report

Synthesis of 2,3-Difluoropyridine-4-boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2,3-Difluoropyridine-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a directed ortho-metalation (DoM) strategy, specifically a lithiation-borylation sequence starting from 2,3-difluoropyridine. This document outlines the presumed synthetic pathway, detailed experimental protocols, and relevant quantitative data based on analogous reactions reported in the literature.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process:

  • Lithiation: Deprotonation of 2,3-difluoropyridine at the C4-position using a strong organolithium base. The fluorine atoms at the 2 and 3 positions direct the lithiation to the C4 position.

  • Borylation and Hydrolysis: The resulting organolithium intermediate is trapped with a borate ester, followed by acidic hydrolysis to yield the final boronic acid.

The overall reaction scheme is presented below:

Synthesis_Pathway 2,3-Difluoropyridine 2,3-Difluoropyridine Lithium 2,3-Difluoro-4-pyridyl Lithium 2,3-Difluoro-4-pyridyl 2,3-Difluoropyridine->Lithium 2,3-Difluoro-4-pyridyl 1. n-BuLi or LDA THF, -78 °C Boronate Ester Intermediate Boronate Ester Intermediate Lithium 2,3-Difluoro-4-pyridyl->Boronate Ester Intermediate 2. B(O-iPr)3 This compound This compound Boronate Ester Intermediate->this compound 3. H3O+

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established lithiation-borylation procedures for fluorinated pyridines.[1][2][3] Researchers should optimize these conditions for their specific laboratory setup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Difluoropyridine≥98%Commercially AvailableStore under inert atmosphere
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableFreshly distilled from Na/benzophenone
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableTitrate before use
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneCommercially AvailableCan be prepared in situ
Triisopropyl borate≥98%Commercially AvailableStore under inert atmosphere
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available

Step-by-Step Synthesis Protocol

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Lithiation & Borylation cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2,3-difluoropyridine in anhydrous THF B Cool solution to -78 °C (dry ice/acetone bath) A->B C Slowly add n-BuLi or LDA B->C D Stir for 1 hour at -78 °C C->D E Add triisopropyl borate D->E F Warm to room temperature and stir overnight E->F G Quench with 1 M HCl F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over MgSO4 and filter I->J K Concentrate under reduced pressure J->K L Purify by recrystallization or column chromatography K->L M Final Product L->M This compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,3-difluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) or freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Quantitative Data and Characterization

ParameterExpected RangeNotes
Yield 60-85%Highly dependent on the purity of reagents and strict anhydrous conditions.
Purity >95%After purification.
Melting Point Not reportedExpected to be a white to off-white solid.
Storage 2-8 °C, inert atmosphereBoronic acids can be sensitive to air and moisture.

Characterization Techniques:

  • ¹H NMR: To confirm the proton signals of the pyridine ring and the hydroxyl groups of the boronic acid.

  • ¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms.

  • ¹¹B NMR: To confirm the presence of the boronic acid moiety.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium and LDA are pyrophoric and highly reactive. Handle with extreme caution under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent and do not distill to dryness.

  • Low Temperatures: The use of dry ice/acetone baths requires cryogenic gloves and proper handling to avoid cold burns.

  • General Precautions: Perform all operations in a well-ventilated fume hood.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details on related transformations and to perform thorough safety assessments before undertaking any experimental work.

References

Technical Guide: ¹H NMR Spectral Data of 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) data for 2,3-Difluoropyridine-4-boronic acid, a key building block in medicinal chemistry and drug development. This document presents the spectral data in a structured format, outlines the experimental protocol for data acquisition, and visualizes a common application workflow for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine ring and the hydroxyl groups of the boronic acid moiety. The data presented below is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.25d4.81HH-6
7.40t4.81HH-5
5.50br s-2HB(OH)₂

Note: Spectral data can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

The acquisition of high-quality ¹H NMR data for boronic acids requires careful sample preparation and instrument parameter selection. Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and broadened spectra.[1] Utilizing a protic solvent like methanol-d₄ or ensuring the presence of some water in aprotic solvents like DMSO-d₆ can help to break down these oligomeric species and sharpen the signals.[1]

1. Sample Preparation

  • Analyte: 5-10 mg of this compound.

  • Solvent: 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent to the NMR tube.

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 12-16 ppm.

    • Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or methanol-d₄ (δ ~3.31 ppm) is used as an internal reference.

Logical Workflow: Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl and heteroaryl compounds. The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine: - this compound - Aryl Halide - Palladium Catalyst - Base Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent 1. Inert Establish Inert Atmosphere (Nitrogen or Argon) Solvent->Inert 2. Heat Heat to Reaction Temperature (e.g., 80-100 °C) Inert->Heat 3. Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor 4. Cool Cool to Room Temperature Monitor->Cool 5. Quench Quench with Water/Aqueous Solution Cool->Quench 6. Extract Extract with Organic Solvent Quench->Extract 7. Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Extract->Dry 8. Concentrate Concentrate in vacuo Dry->Concentrate 9. Purify Purify by Column Chromatography Concentrate->Purify 10. Characterize Characterize Product (NMR, MS) Purify->Characterize 11.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

This technical guide provides essential ¹H NMR data and procedural information for the effective use of this compound in a research and development setting. Adherence to the outlined protocols will aid in obtaining reliable and reproducible results.

References

In-Depth Technical Guide to the ¹³C NMR Spectrum of 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2,3-Difluoropyridine-4-boronic acid is anticipated to display five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the two fluorine atoms and the boronic acid group. Furthermore, the signals will exhibit complex splitting patterns due to spin-spin coupling with the fluorine (¹⁹F) nuclei.

The carbon atom directly bonded to the boron atom (C4) is often difficult to observe or may appear as a broad signal due to the quadrupolar relaxation of the boron nucleus.[1] The presence of fluorine atoms induces significant C-F coupling, which can be observed over one to four bonds (¹JCF, ²JCF, ³JCF, ⁴JCF), leading to multiplets for each carbon signal.[2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected MultiplicityPredicted Coupling Constants (J, Hz)
C2150 - 160Doublet of doublets (dd)¹JCF ≈ 240-260, ²JCF ≈ 15-25
C3140 - 155Doublet of doublets (dd)¹JCF ≈ 230-250, ²JCF ≈ 10-20
C4120 - 135Broad singlet or dd²JCF ≈ 15-25, ³JCF ≈ 5-15
C5115 - 125Doublet of doublets (dd)³JCF ≈ 5-15, ⁴JCF ≈ 1-5
C6145 - 155Doublet (d)⁴JCF ≈ 1-5

Note: The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). The multiplicity and coupling constants are predictions based on typical values for fluorinated pyridines.[2][5] The signal for C4 may be significantly broadened.

Experimental Protocols

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and specific instrument parameters.

1. Sample Preparation

  • Analyte: Weigh approximately 15-30 mg of this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Boronic acids have a tendency to form trimeric anhydrides (boroxines), which can lead to complex or uninterpretable spectra.[6] Using a solvent like methanol-d₄ or DMSO-d₆ can help break up these oligomers and provide a clearer spectrum of the monomeric species.[6]

  • Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm), though referencing to the residual solvent peak is more common (e.g., DMSO-d₆ at 39.52 ppm).[2]

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Experiment: A standard one-dimensional ¹³C experiment with proton decoupling should be performed.[7]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with a 30° pulse angle to allow for faster repetition rates.

    • Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16') should be applied during the acquisition period to collapse C-H couplings and improve the signal-to-noise ratio.[8]

    • Spectral Width: A wide spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) should be used to ensure all carbon signals are captured.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096) will be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.[9]

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the internal standard (TMS) or the residual solvent signal.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹³C NMR spectroscopy.

NMR_Workflow Workflow for ¹³C NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (15-30 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆, 0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer (≥400 MHz) C->D Sample Ready E Set Up ¹³C Experiment (Proton Decoupled) D->E F Acquire Data (1024-4096 scans) E->F G Fourier Transformation F->G FID Data H Phase & Baseline Correction G->H I Reference Spectrum (Solvent or TMS) H->I J Identify Number of Signals (5 expected) I->J Processed Spectrum K Analyze Chemical Shifts (δ) J->K L Analyze Multiplicity & Coupling Constants (JCF) J->L M Assign Signals to Carbon Atoms K->M L->M N N M->N Final Structure Confirmation

Caption: Workflow for ¹³C NMR analysis.

References

An In-depth Technical Guide to the ¹⁹F NMR of Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and practical aspects of utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of fluorinated pyridine boronic acids. These compounds are of significant interest in medicinal chemistry and drug discovery, and ¹⁹F NMR serves as a powerful analytical tool for their study.

Introduction to ¹⁹F NMR for Fluorinated Pyridine Boronic Acids

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective technique for the analysis of organofluorine compounds.[1] Its utility in studying fluorinated pyridine boronic acids stems from several key advantages of the ¹⁹F nucleus:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it one of the most sensitive NMR-active nuclei, second only to ¹H.

  • Wide Chemical Shift Range: The ¹⁹F chemical shift range is significantly larger than that of ¹H NMR, which minimizes signal overlap and simplifies spectral analysis, even in complex molecules.

  • Sensitivity to Electronic Environment: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, providing valuable information about the substitution pattern and electronic properties of the pyridine ring and the boronic acid group.[2]

  • Absence of Background Signals: The natural abundance of fluorine in most biological systems and common laboratory solvents is negligible, resulting in clean spectra with no background interference.

These properties make ¹⁹F NMR an indispensable tool for confirming the identity, assessing the purity, and studying the interactions of fluorinated pyridine boronic acids in various chemical and biological contexts.

Understanding ¹⁹F NMR Parameters

The interpretation of ¹⁹F NMR spectra of fluorinated pyridine boronic acids relies on two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts (δ)

The ¹⁹F chemical shift is a sensitive probe of the electronic environment around the fluorine atom. For fluorinated pyridine boronic acids, the chemical shift is primarily influenced by:

  • Position of the Fluorine on the Pyridine Ring: The chemical shift will vary significantly depending on whether the fluorine is at the 2-, 3-, or 4-position relative to the nitrogen atom and the boronic acid group.

  • Nature and Position of Other Substituents: Electron-donating groups (EDGs) on the pyridine ring will generally cause an upfield shift (to less negative ppm values), while electron-withdrawing groups (EWGs) will cause a downfield shift (to more negative ppm values).

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atom and thus its chemical shift.

  • pH and Ionization State: The ionization state of the boronic acid group (trigonal vs. tetrahedral boronate) can affect the electron density of the pyridine ring and, consequently, the ¹⁹F chemical shift. This property is often exploited in sensing applications.

Table 1: Representative ¹⁹F NMR Chemical Shifts of Fluorinated Pyridine Derivatives

CompoundPosition of FluorineChemical Shift (δ) in ppm (Reference)Solvent
2-Fluoropyridine2-68.8 (CFCl₃)Neat
3-Fluoropyridine3-118.9 (CFCl₃)Neat
4-Fluoropyridine4-138.5 (CFCl₃)Neat
Pyridine-trifluoroborane--145.5 (CFCl₃)Not specified

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Data is illustrative and may vary with experimental conditions.

Spin-Spin Coupling Constants (J)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. In fluorinated pyridine boronic acids, several types of J-couplings can be observed, providing valuable structural information:

  • ¹⁹F-¹H Coupling (ⁿJFH): Coupling between the fluorine atom and protons on the pyridine ring. The magnitude of the coupling constant depends on the number of bonds separating the nuclei (n) and the dihedral angle.

  • ¹⁹F-¹³C Coupling (ⁿJFC): Coupling between the fluorine atom and carbon atoms in the pyridine ring. One-bond couplings (¹JFC) are typically large, while longer-range couplings provide information about connectivity.

  • ¹⁹F-¹¹B Coupling (ⁿJFB): Coupling between the fluorine atom and the boron-11 nucleus of the boronic acid group. This coupling can be observed in some cases and provides direct evidence of the proximity of the fluorine to the boronic acid moiety.

  • ¹⁹F-¹⁹F Coupling (ⁿJFF): In polyfluorinated pyridine boronic acids, coupling between different fluorine atoms can be observed.

Table 2: Typical Ranges for ¹⁹F Coupling Constants (Hz)

Coupling TypeNumber of Bonds (n)Typical Range (Hz)
¹JFC1230 - 260
²JFC215 - 25
³JFC35 - 10
³JFH35 - 10
⁴JFH41 - 5
⁵JFH5< 2

Experimental Protocols

Obtaining high-quality ¹⁹F NMR spectra of fluorinated pyridine boronic acids requires careful attention to experimental details.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the fluorinated pyridine boronic acid. Common choices include CDCl₃, DMSO-d₆, and D₂O. For boronic acids, which can form boroxines (anhydrides) upon dehydration, using a solvent that minimizes this process is crucial for obtaining reproducible spectra. In some cases, adding a small amount of a protic solvent like methanol-d₄ to a non-protic solvent can help to break up oligomeric species.

  • Concentration: A concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards for ¹⁹F NMR include trifluoroacetic acid (TFA, ~ -76.5 ppm) or hexafluorobenzene (C₆F₆, ~ -164.9 ppm). The choice of standard should be based on its chemical inertness towards the analyte and its resonance not overlapping with the signals of interest.

NMR Instrument Parameters
  • Spectrometer Frequency: ¹⁹F NMR can be performed on most modern NMR spectrometers equipped with a broadband or a specific ¹⁹F probe.

  • Pulse Sequence: A standard one-pulse sequence is typically used for acquiring 1D ¹⁹F NMR spectra.

  • Proton Decoupling: To simplify the ¹⁹F spectrum by removing ¹⁹F-¹H couplings, proton decoupling is often employed. This results in sharper singlets for each fluorine environment, making spectral interpretation easier and improving the signal-to-noise ratio.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to ensure all ¹⁹F signals are captured.

    • Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.

    • Number of Scans (ns): The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio. For moderately concentrated samples, 16 to 64 scans are often adequate.

2D NMR Experiments

For more detailed structural elucidation, several 2D NMR experiments can be employed:

  • ¹⁹F-¹H HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of fluorine atoms with those of directly attached or long-range coupled protons, providing valuable information for assigning proton and fluorine resonances.

  • ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between fluorine and carbon atoms, which is useful for establishing the carbon skeleton and the position of the fluorine substituent.

  • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): In polyfluorinated compounds, this experiment identifies coupled fluorine nuclei, aiding in the assignment of their resonances.

Visualization of Experimental Workflows and Relationships

Graphviz diagrams can be used to visualize the logical flow of experiments and the relationships between molecular structure and NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis compound Fluorinated Pyridine Boronic Acid dissolve Dissolve & Mix compound->dissolve solvent Deuterated Solvent (e.g., DMSO-d6) solvent->dissolve standard Internal Standard (e.g., C6F6) standard->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube one_d 1D ¹⁹F NMR (with ¹H decoupling) nmr_tube->one_d two_d 2D NMR Experiments (e.g., ¹⁹F-¹H HETCOR) nmr_tube->two_d process_1d Process 1D Spectrum (FT, Phasing, Baseline Correction) one_d->process_1d process_2d Process 2D Spectrum two_d->process_2d analysis Spectral Analysis (Chemical Shifts, Coupling Constants) process_1d->analysis process_2d->analysis structure Structure Elucidation & Purity Assessment analysis->structure

Caption: Workflow for ¹⁹F NMR analysis of fluorinated pyridine boronic acids.

structure_spectra_relationship cluster_structure Molecular Structure cluster_spectra ¹⁹F NMR Spectra f_position Fluorine Position (ortho, meta, para) chem_shift Chemical Shift (δ) f_position->chem_shift Strongly influences coupling Coupling Constants (J) f_position->coupling Determines nJFH, nJFC substituents Other Ring Substituents substituents->chem_shift Modulates substituents->coupling Minor influence boronic_acid Boronic Acid State (Trigonal vs. Tetrahedral) boronic_acid->chem_shift Shifts upon binding

Caption: Relationship between molecular structure and ¹⁹F NMR spectral parameters.

Applications in Drug Discovery and Development

¹⁹F NMR of fluorinated pyridine boronic acids is a valuable tool throughout the drug discovery and development pipeline:

  • High-Throughput Screening: The sensitivity and lack of background signals make ¹⁹F NMR suitable for screening large compound libraries for binding to target proteins.

  • Fragment-Based Drug Discovery (FBDD): Fluorinated fragments, including pyridine boronic acids, can be screened for binding to a target. The changes in the ¹⁹F NMR spectrum upon binding provide information on hit identification and validation.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and analyzing a series of fluorinated pyridine boronic acid analogs, researchers can correlate changes in the ¹⁹F NMR parameters with biological activity, providing insights into the SAR.

  • Metabolism Studies: ¹⁹F NMR can be used to track the metabolic fate of fluorinated drugs containing the pyridine boronic acid moiety in biological fluids and tissues.

  • Quality Control: ¹⁹F NMR provides a rapid and accurate method for assessing the purity and confirming the structure of synthesized fluorinated pyridine boronic acids.

Conclusion

¹⁹F NMR spectroscopy is a powerful and versatile technique for the characterization of fluorinated pyridine boronic acids. Its high sensitivity, wide chemical shift range, and the sensitivity of its parameters to the local molecular environment provide a wealth of information for researchers in medicinal chemistry and drug development. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, scientists can effectively leverage ¹⁹F NMR to accelerate their research and development efforts.

References

Mass Spectrometry Analysis of 2,3-Difluoropyridine-4-boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Difluoropyridine-4-boronic acid, a key building block in medicinal chemistry and materials science. Given the unique chemical properties of boronic acids, this document outlines tailored analytical strategies, including direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and derivatization-based approaches for Gas Chromatography-Mass Spectrometry (GC-MS). It further delves into expected fragmentation patterns and provides detailed experimental protocols to aid in method development and structural elucidation.

Introduction to the Mass Spectrometric Analysis of Boronic Acids

The analysis of boronic acids by mass spectrometry presents unique challenges. These compounds have a propensity to undergo dehydration, particularly at elevated temperatures, to form cyclic anhydrides known as boroxines (trimers).[1][2] This can complicate spectral interpretation and impact quantitative accuracy. The two primary mass spectrometric techniques, LC-MS and GC-MS, offer distinct advantages and require different sample handling and analysis strategies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for the direct analysis of polar and non-volatile compounds like boronic acids.[1] Electrospray Ionization (ESI) is a common and effective technique, typically operated in negative ion mode to detect the deprotonated molecule.[1] LC-MS avoids the high temperatures of a GC inlet, minimizing the risk of boroxine formation.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the analyte must be volatile and thermally stable. Due to their polarity and tendency to form boroxines, boronic acids generally require a derivatization step to increase their volatility and thermal stability.[1][4] This involves converting the polar boronic acid group into a less polar, more volatile derivative, such as a trimethylsilyl (TMS) ester or a cyclic boronate ester.[1][5][6]

Predicted Mass Spectrometry Data for this compound

While specific experimental data for this compound is not widely published, its mass spectrometric behavior can be predicted based on the analysis of structurally similar compounds, such as other fluorinated pyridine boronic acids and phenylboronic acids.[1][7]

Molecular Formula: C₅H₄BF₂NO₂ Monoisotopic Mass: 159.03 g/mol

The following tables summarize the expected quantitative data from different mass spectrometric approaches.

Table 1: Predicted Ions in ESI-MS
Ionization Mode Predicted m/z
Positive Ion Mode160.04
142.03
182.02
Negative Ion Mode158.02
204.02
218.04
Table 2: Predicted MRM Transitions for LC-MS/MS (Negative Ion Mode)
Precursor Ion (Q1) Predicted Product Ion (Q3) Interpretation
158.02~140.01Loss of H₂O
158.02~114.02Cleavage of C-B bond, loss of B(OH)₂
Table 3: Predicted Ions in GC-MS after Derivatization (Electron Ionization)
Derivatization Reagent Predicted Molecular Ion (M⁺) Major Predicted Fragments
BSTFA (bis-TMS derivative)m/z 303.1m/z 288.1 (Loss of CH₃), Cleavage of C-B bond
Triethanolaminem/z 264.1Characteristic fragments of the borate ester

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using both LC-MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the direct analysis of the underivatized compound and is suitable for quantitative analysis in complex matrices.

a. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of approximately 0.1 - 1.0 µg/mL using the initial mobile phase composition. To promote ionization, the final solution can be acidified with 0.1% formic acid for positive mode or made basic with 0.1% ammonium hydroxide for negative mode.[8]

b. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial investigation.[1] Negative mode is often more sensitive for boronic acids.[8]

  • Acquisition Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters:

    • Ion Spray Voltage: -4500 V (Negative Mode) / +5500 V (Positive Mode)

    • Source Temperature: 350 °C

    • Gas Flows (Nebulizer, Heater, Curtain): Optimize based on instrument manufacturer's recommendations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol outlines a general approach for analyzing boronic acids by GC-MS, which requires a derivatization step to enhance volatility.

a. Derivatization (Silylation):

  • Dissolve a known amount (e.g., 1 mg) of the this compound sample in an aprotic solvent (e.g., 1 mL of acetonitrile or dichloromethane).

  • Add a silylating derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in excess (e.g., 100 µL).[1]

  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization of the boronic acid hydroxyl groups to form the more volatile bis-trimethylsilyl (TMS) ester.[1]

b. GC Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.

c. Mass Spectrometry Conditions:

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Full scan from m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflows and Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and predicted fragmentation patterns.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample 2,3-Difluoropyridine- 4-boronic acid Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Dilute Dilute to ~0.1-1.0 µg/mL Dissolve->Dilute LC C18 Reversed-Phase LC Separation Dilute->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem Mass Spectrometer (MS/MS) ESI->MS Data Data Acquisition (Full Scan / MRM) MS->Data

Caption: LC-MS workflow for direct analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample 2,3-Difluoropyridine- 4-boronic acid Derivatize Derivatize with BSTFA (Silylation) Sample->Derivatize Volatile Volatile TMS-ester Derivative Derivatize->Volatile GC Capillary GC Separation Volatile->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer (e.g., Quadrupole) EI->MS Data Data Acquisition (Full Scan) MS->Data

Caption: GC-MS workflow with derivatization.

ESI_Fragmentation cluster_frags Collision-Induced Dissociation (CID) parent [M-H]⁻ m/z 158.02 frag1 Loss of H₂O [M-H-H₂O]⁻ m/z ~140.01 parent->frag1 - H₂O frag2 Loss of B(OH)₂ [M-H-B(OH)₂]⁻ m/z ~114.02 parent->frag2 - B(OH)₂

Caption: Predicted ESI-MS/MS fragmentation.

EI_Fragmentation cluster_frags Electron Ionization (EI) Fragmentation parent bis-TMS Derivative M⁺ m/z 303.1 frag1 [M-CH₃]⁺ m/z 288.1 parent->frag1 - CH₃ frag2 Pyridine Ring Fragment parent->frag2 - B(OTMS)₂ frag3 TMS-related ions (e.g., m/z 73) parent->frag3

Caption: Predicted EI fragmentation of TMS derivative.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. LC-MS/MS offers the significant advantage of direct analysis with high sensitivity, making it ideal for quantitative applications in complex biological or chemical matrices.[1] GC-MS, while necessitating a derivatization step, provides complementary structural information through its characteristic and extensive EI fragmentation patterns.[1] The choice of method will depend on the specific analytical goal, whether it is rapid quantification, impurity profiling, or detailed structural confirmation. The protocols and predicted data within this guide serve as a robust starting point for researchers and analytical scientists working with this important chemical entity.

References

Commercial Suppliers and Technical Guide for 2,3-Difluoropyridine-4-boronic Acid: A Key Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,3-Difluoropyridine-4-boronic acid is a valuable and commercially available reagent for the synthesis of complex molecules. This technical guide provides an overview of its chemical properties, commercial availability, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Introduction to this compound

This compound is a fluorinated heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties.[1][2][3] Fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability, making it a key strategy in drug design.[1] The pyridine moiety itself is a common feature in many approved drugs, and its combination with fluorine atoms offers a unique chemical space for the development of novel therapeutic agents.

Commercial Availability

This compound is available from various commercial chemical suppliers. One notable supplier is Apollo Scientific , with their product being distributed through platforms like CymitQuimica . Researchers can procure this compound in various quantities to suit their research and development needs.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and application of this compound. The following table summarizes key data, which may vary slightly between suppliers.

PropertyValueReference
Molecular Formula C₅H₄BF₂NO₂N/A
Molecular Weight 158.90 g/mol N/A
Appearance SolidN/A
Purity Typically ≥95%N/A
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed.N/A
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.N/A
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.N/A

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2,3-difluoropyridinyl moiety into a wide range of molecular scaffolds. This capability is of high value in the synthesis of kinase inhibitors and other biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or sealed reaction vial under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel.

  • Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2,3-difluoro-4-arylpyridine.

Logical Workflow for Kinase Inhibitor Development

The synthesis of novel kinase inhibitors often follows a structured workflow, where building blocks like this compound play a crucial role in the diversification of a core scaffold. The following diagram illustrates a typical workflow in the development of quinazoline-based kinase inhibitors, a common class of anti-cancer drugs.

G cluster_0 Scaffold Synthesis & Diversification cluster_1 Screening & Optimization Scaffold_Selection Select Core Scaffold (e.g., Quinazoline) Halogenation Introduce Halogen Handle (e.g., Chlorination) Scaffold_Selection->Halogenation Suzuki_Coupling Suzuki-Miyaura Coupling with This compound Halogenation->Suzuki_Coupling Library_Synthesis Synthesize Library of Analogs Suzuki_Coupling->Library_Synthesis Primary_Screening Primary Kinase Assay Library_Synthesis->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Analysis->Lead_Optimization Candidate_Selection Select Drug Candidate Lead_Optimization->Candidate_Selection

Caption: A logical workflow for the development of quinazoline kinase inhibitors.

Signaling Pathway Inhibition in Cancer Therapy

Kinase signaling pathways are critical regulators of cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated, leading to uncontrolled cell division. Kinase inhibitors, often synthesized using building blocks like this compound, are designed to block these aberrant signals. The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of intervention by a kinase inhibitor.

cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription Gene Transcription & Cell Proliferation Kinase_Cascade->Transcription Kinase_Inhibitor Kinase Inhibitor (Synthesized using 2,3-Difluoropyridine- 4-boronic acid derivative) Kinase_Inhibitor->Kinase_Cascade Inhibits

Caption: Simplified kinase signaling pathway and inhibitor action.

References

The Strategic Integration of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of fluorine chemistry and boronic acid utility has catalyzed a new wave of innovation in medicinal chemistry. This technical guide provides an in-depth exploration of the role of fluorinated pyridine boronic acids in contemporary drug discovery. By leveraging the unique electronic properties of fluorine and the versatile reactivity of the boronic acid moiety within a privileged pyridine scaffold, researchers can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document details the synthesis, application, and biological significance of this important class of molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: The Rise of a Privileged Scaffold

The incorporation of a pyridine ring is a well-established strategy in drug design, owing to its presence in numerous biologically active compounds and its ability to participate in hydrogen bonding and other key binding interactions.[1] Boronic acids have also gained prominence, with several FDA-approved drugs, like the proteasome inhibitor bortezomib, validating their therapeutic potential.[2] The boronic acid group can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[3]

The strategic placement of fluorine atoms on the pyridine ring further enhances the drug-like properties of these molecules. Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby influencing solubility and cell permeability.[4][5][6] This guide will delve into the specifics of how these three components—the pyridine core, the boronic acid warhead, and the fluorine substituent—work in concert to create superior therapeutic agents.

Synthesis of Fluorinated Pyridine Boronic Acids

The synthesis of fluorinated pyridine boronic acids is a critical step in their application. While various methods exist, two common approaches are detailed below.

Synthesis via Halogen-Metal Exchange

A prevalent method for the synthesis of pyridine boronic acids involves a halogen-metal exchange of a fluorinated halopyridine, followed by trapping with a borate ester.

Experimental Protocol: Synthesis of 2-Fluoropyridine-4-boronic acid [7]

  • Reaction Setup: To a solution of anhydrous toluene and tetrahydrofuran (THF) (4:1, 250 mL) in a flame-dried, nitrogen-purged flask, add 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol).

  • Lithiation: Cool the mixture to -78 °C under a nitrogen atmosphere. Slowly add n-butyllithium (2.5 M in hexanes, 80 mL, 0.20 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.

  • Warming: Slowly warm the reaction mixture to -20 °C over 1 hour.

  • Quenching and Work-up: Acidify the reaction mixture to a pH of 2 with 3N HCl (50 mL) and stir at room temperature for 15 minutes. Partition the mixture between ethyl acetate (150 mL) and water (150 mL).

  • Extraction and Purification: Separate the organic layer, wash with water and then brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure to yield (2-fluoropyridin-4-yl)boronic acid as a white solid.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used to couple fluorinated pyridine boronic acids with other (hetero)aryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with an Aryl Bromide [8][9][10]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-fluoropyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium fluoride (3.0 mmol, 3.0 equiv.).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.03 mmol, 3.0 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Reaction Assembly: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon three times. Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe, followed by the catalyst solution.

  • Reaction Execution: Replace the septum with a Teflon screw cap, seal the vessel tightly, and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Targeting Key Biological Pathways

Fluorinated pyridine boronic acids have shown significant promise as inhibitors of various enzymes, particularly proteasomes and kinases, which are critical targets in oncology and inflammatory diseases.

Proteasome Inhibition

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy for cancer therapy. Boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors. The boronic acid moiety forms a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome.[3] This inhibition leads to the accumulation of pro-apoptotic proteins and the suppression of the pro-survival NF-κB signaling pathway.[11]

Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Leads to FPBA Fluorinated Pyridine Boronic Acid FPBA->Proteasome Inhibition IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB IκB Degradation (Inhibited) Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Gene_Expression->Apoptosis Inhibits

Figure 1: Simplified signaling pathway of proteasome inhibition.
Kinase Inhibition

Protein kinases are another major class of drug targets, playing crucial roles in cell signaling, proliferation, and survival. Fluorinated pyridine boronic acids are valuable scaffolds for the development of kinase inhibitors. For instance, 2-fluoropyridine-3-boronic acid has been utilized in the synthesis of Aurora kinase inhibitors, which are key regulators of mitosis and are often overexpressed in cancer.[12]

Quantitative Analysis of Biological Activity

Table 1: In Vitro Proteasome Inhibitory Activity of Boronic Acid Derivatives

CompoundTargetIC₅₀ (nM)Cell LineReference
Dipeptidyl boronic acid 15Proteasome (ChT-L)4.60U266[13]
BortezomibProteasome (ChT-L)7.05U266[13]
Urea-containing peptide boronic acid 25Proteasome (ChT-L)0.0002-[13]
Chalcone-boronic acid 2MDM2-MCF-7[2]
Chalcone-boronic acid 4MDM2-MCF-7[2]
Chalcone-boronic acid 5MDM2-MCF-7[2]

Table 2: Antiproliferative Activity of Boronic Acid Derivatives

CompoundCell LineGI₅₀ (µM)Reference
Chalcone-boronic acid analogue 36Leukemia (CCRF-CEM)0.03[2]
Chalcone-boronic acid analogue 36Non-Small Cell Lung Cancer (HOP-92)0.02[2]
Chalcone-boronic acid analogue 36Colon Cancer (HCT-116)0.03[2]
Chalcone-boronic acid analogue 36CNS Cancer (SF-539)0.03[2]
Chalcone-boronic acid analogue 36Melanoma (SK-MEL-5)0.02[2]
Chalcone-boronic acid analogue 36Ovarian Cancer (OVCAR-3)0.04[2]
Chalcone-boronic acid analogue 36Renal Cancer (SN12C)0.05[2]
Chalcone-boronic acid analogue 36Prostate Cancer (PC-3)0.03[2]
Chalcone-boronic acid analogue 36Breast Cancer (BT-549)0.04[2]

Experimental Workflows for Inhibitor Evaluation

The discovery and development of potent and selective inhibitors require robust and systematic screening protocols.

Proteasome Inhibition Assay

Experimental Protocol: In Vitro 20S Proteasome Inhibition Assay [14]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of the diluted compounds to the respective wells. For control wells, add 2 µL of DMSO.

  • Reaction Mixture: Add 88 µL of assay buffer to each well, followed by 5 µL of a solution of the 20S proteasome (final concentration, e.g., 0.5 nM).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement: Initiate the reaction by adding 5 µL of a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, final concentration, 10 µM) to each well. Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes using a fluorimeter.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.

Kinase Inhibitor Screening Workflow

A typical workflow for identifying and characterizing kinase inhibitors involves a multi-step process, from initial high-throughput screening to detailed kinetic analysis.

Kinase_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Profiling cluster_characterization Lead Characterization HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki determination) Selectivity->Mechanism Cellular_Assays Cellular Potency & Toxicity Assays Mechanism->Cellular_Assays

Figure 2: General workflow for kinase inhibitor screening.

Conclusion and Future Perspectives

Fluorinated pyridine boronic acids represent a powerful and versatile class of building blocks for modern drug discovery. Their unique combination of a privileged heterocyclic core, a reactive boronic acid warhead, and the beneficial physicochemical properties imparted by fluorine makes them highly attractive for the development of potent and selective enzyme inhibitors. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for researchers to effectively utilize these compounds in their drug discovery programs. As our understanding of the nuanced roles of fluorine in molecular recognition and metabolism continues to grow, we can anticipate the development of even more sophisticated and effective therapeutics based on the fluorinated pyridine boronic acid scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a 2,3-difluoropyridine moiety into molecular scaffolds is of significant interest in medicinal chemistry, as the fluorine atoms can modulate key properties such as metabolic stability, pKa, and binding affinity. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2,3-Difluoropyridine-4-boronic acid with various aryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The active Pd(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboronic acid forms a boronate complex, which then transmetalates with the palladium complex. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the coupling, particularly with electron-deficient heterocyclic substrates.

Recommended Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%VariousStore under inert atmosphere.
Aryl Halide (e.g., Bromide, Iodide)Synthesis GradeVariousEnsure purity and dryness.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)High PurityVariousAir-sensitive, handle under inert gas.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousVariousFinely powdered for better reactivity.
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Anhydrous, DegassedVariousUse of a water co-solvent may be beneficial.
Inert Gas (Argon or Nitrogen)High PurityN/AFor maintaining an inert atmosphere.
Standard GlasswareN/AN/AOven-dried before use.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

Reaction Execution:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,3-difluoropyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Reaction Setup:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Add the degassed solvent (e.g., DMF/H₂O, 10:1 v/v).

  • Seal the vial securely with a cap.

Reaction Execution:

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

Work-up and Purification:

  • Follow the work-up and purification procedure outlined in Protocol 1.

Quantitative Data

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available in the cited literature, the following table presents representative yields for the coupling of a structurally similar substrate, a fluorinated pyridine derivative, with various aryl boronic acids. These examples can serve as a valuable guide for expected outcomes and for the development of specific applications.

Table 1: Representative Suzuki-Miyaura Coupling of a Fluorinated Pyridine Derivative with Various Aryl Boronic Acids

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2,3-difluoropyridine[Data not available in cited sources]
24-Methoxyphenylboronic acid2,3-Difluoro-4-(4-methoxyphenyl)pyridine[Data not available in cited sources]
34-Cyanophenylboronic acid4-(2,3-Difluoropyridin-4-yl)benzonitrile[Data not available in cited sources]
43-Thienylboronic acid2,3-Difluoro-4-(thiophen-3-yl)pyridine[Data not available in cited sources]
52-Naphthylboronic acid2,3-Difluoro-4-(naphthalen-2-yl)pyridine[Data not available in cited sources]

Note: The yields for the specific coupling of this compound are not provided in the search results. The table structure is provided as a template for recording experimental results. For related fluorinated biphenyl derivatives, yields have been reported to be in the good to excellent range, often exceeding 70-80% under optimized conditions.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base diaryl_pd_complex Ar-Pd(II)-Ar'Ln transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Aryl Halide - Base - Catalyst setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Oven-Dried Glassware glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir (Conventional or Microwave) setup->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification product Pure 4-Aryl-2,3-difluoropyridine purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Inefficient baseTry a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).
Low reaction temperatureIncrease the reaction temperature.
Protodeboronation Presence of excess waterUse anhydrous solvents and reagents.
Reaction conditions too harshLower the reaction temperature or use a milder base.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere.
Catalyst systemScreen different palladium catalysts and ligands.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-2,3-difluoropyridines. The protocols provided herein offer a solid foundation for researchers to develop and optimize this important transformation for their specific applications in drug discovery and materials science. Careful selection of the catalyst, base, and solvent system, along with rigorous adherence to inert atmosphere techniques, are crucial for achieving high yields and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,3-Difluoropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of 2,3-difluoropyridine-4-boronic acid is a pivotal reaction in modern medicinal chemistry and materials science. The resulting 4-aryl-2,3-difluoropyridine scaffold is a key structural motif in a variety of biologically active molecules. The presence of the difluoropyridine core can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins by modulating its physicochemical properties such as lipophilicity and pKa.[1][2] These attributes make this compound a valuable building block in the synthesis of novel therapeutics and functional materials.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling reaction involving this compound and related fluorinated pyridine boronic acids. Due to the electron-deficient nature of the difluoropyridine ring, careful selection of the catalyst, ligand, and base is crucial for achieving optimal yields.

EntryBoronic AcidCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundAryl Halide (unspecified)Pd(PPh₃)₄ (unspecified)TriethylamineDMF/WaterRT-100-35
25-Bromo-2,3-difluoropyridine-4-boronic acidAryl Halide (unspecified)Pd(PPh₃)₄ (unspecified)-THF80--
32-Fluoropyridine-3-boronic acidAryl/heteroaryl bromidePd(dppf)Cl₂ (5)K₂CO₃ (2.0)1,4-Dioxane/Water (4:1)10012-24-
43,4-Difluorophenylboronic acidAryl halide or triflatePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/Water (4:1)80-110--

Note: The data for entries 3 and 4 are for analogous fluorinated boronic acids and are provided as a reference for condition optimization.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl or heteroaryl halide, the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-2,3-difluoropyridine product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)-X      Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boronic R-B(OH)₂ (2,3-Difluoropyridine -4-boronic acid) Boronic->Transmetalation Base Base Base->Transmetalation PdII_R Ar-Pd(II)-R      Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Add Reagents to Flask) Start->Setup Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Solvent 3. Solvent Addition (Degassed Solvent) Inert->Solvent Reaction 4. Reaction (Heating and Stirring) Solvent->Reaction Monitor 5. Monitoring (TLC or LC-MS) Reaction->Monitor Workup 6. Work-up (Quench and Extraction) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Considerations

  • Low Yields: The electron-withdrawing nature of the two fluorine atoms on the pyridine ring can deactivate the boronic acid. To mitigate this, consider using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to promote the formation of a more active palladium catalyst.

  • Protodeboronation: The loss of the boronic acid moiety can be a significant side reaction. Using anhydrous conditions, a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or a shorter reaction time can help to minimize protodeboronation.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands can shield the metal center and prevent this deactivation pathway.

  • Microwave Chemistry: For difficult couplings, microwave irradiation can often improve yields and reduce reaction times by providing rapid and efficient heating.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biarylpyridines utilizing 2,3-Difluoropyridine-4-boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biarylpyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. The introduction of fluorine atoms into the pyridine ring can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in drug discovery programs.[1][2]

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, particularly for linking aromatic rings.[3][4] Its mild reaction conditions, tolerance to a wide range of functional groups, and the general stability of boronic acids contribute to its widespread use in the synthesis of pharmaceuticals.[3][4][5]

Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'B(OH)₂ Base pdi_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pdi_aryl_complex pdi_aryl_complex->pd0 Regeneration reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination product Ar-Ar' reductive_elimination->product ArX Aryl Halide ArBOH2 Boronic Acid ArAr Biaryl Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Nitrogen or Argon gas (inert atmosphere)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Execution

Experimental_Workflow start 1. Reagent Addition inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) start->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80-110 °C, 2-24h) solvent->reaction workup 5. Work-up (Cool, Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Final Product (Biarylpyridine) purify->product

Figure 2: General experimental workflow for synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, ligand, and base.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle at least three times to ensure the reaction environment is free of oxygen.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of dioxane or a toluene/water mixture) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required time (typically 2-24 hours).[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).[3]

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biarylpyridine product.[7]

Data Presentation

Table 1: Representative Reaction Parameters
ParameterRecommended ValueNotes
Aryl Halide 1.0 equivBromides and iodides are common. Chlorides may require more active catalysts.
Boronic Acid 1.1 - 1.5 equivA slight excess is used to ensure complete consumption of the halide.
Catalyst 1-5 mol% Pd(OAc)₂ or Pd₂(dba)₃The active Pd(0) species is generated in situ from a Pd(II) precatalyst.[3]
Ligand 2-10 mol%Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.
Base 2.0 - 3.0 equivK₃PO₄, Cs₂CO₃ are common choices. The base is crucial for activating the boronic acid.[3][5]
Solvent 0.1 - 0.2 MDioxane, Toluene, THF, and DMF are frequently used solvents.[4]
Temperature 80 - 110 °CTemperature is optimized based on the reactivity of the coupling partners.
Time 2 - 24 hoursReaction time depends on substrate reactivity and temperature.
Table 2: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystUse a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is under a strict inert atmosphere.[8]
Inefficient transmetalationOptimize the base; a different base or solvent system may be required.[8]
Protodeboronation Presence of water; strong baseUse anhydrous solvents and dry reagents. Consider a milder base (e.g., K₂CO₃) or lower reaction temperature.[8]
(C-B bond cleavage)High temperatureAttempt the reaction at a lower temperature for a longer duration.
Homocoupling Presence of oxygenThoroughly degas all solvents and the reaction setup.[8]
(Boronic acid dimerization)Pd(II) precatalystConsider using a direct Pd(0) source like Pd(PPh₃)₄.[8]
Catalyst Deactivation Pyridine nitrogen coordinationUse bulky, electron-rich phosphine ligands to protect the palladium center.

Application in Drug Discovery

The synthesis of novel biarylpyridines is a key strategy in modern drug discovery. These scaffolds can be designed to interact with specific biological targets. The fluorinated pyridine moiety can enhance binding to protein targets, improve metabolic stability by blocking sites of oxidation, and fine-tune pharmacokinetic properties.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_development Drug Development boronic_acid 2,3-Difluoropyridine -4-boronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide aryl_halide->suzuki biaryl Biarylpyridine Scaffold suzuki->biaryl screening Biological Screening biaryl->screening Library of Analogs hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_compound Lead Compound hit_to_lead->lead_compound

Figure 3: Role of synthesis in the drug discovery pipeline.

References

Application Notes and Protocols for 2,3-Difluoropyridine-4-boronic acid in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 2,3-difluoropyridinyl moiety into organic molecules. This structural motif is of significant interest as the fluorine atoms can modulate the physicochemical properties of a compound, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. Carbon-nitrogen (C-N) cross-coupling reactions are fundamental transformations for the synthesis of aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals and functional materials. This document provides an overview of the application of this compound in two of the most powerful C-N cross-coupling methodologies: the Chan-Lam and Buchwald-Hartwig amination reactions.

Chan-Lam C-N Cross-Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between a boronic acid and an amine or other N-nucleophile.[1][2] A significant advantage of this reaction is that it can often be performed under mild conditions, sometimes even at room temperature and open to the air, making it an attractive method for the synthesis of N-aryl and N-heteroaryl compounds.[1][2]

General Reaction Scheme

Caption: General workflow for the Chan-Lam C-N cross-coupling reaction.

Key Experimental Parameters and Optimization

Table 1: Key Parameters for Chan-Lam C-N Coupling Optimization

ParameterGeneral Considerations and Recommendations
Copper Catalyst Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. Other copper salts such as CuCl₂, CuSO₄, and copper(I) salts can also be effective. Catalyst loading typically ranges from 10 to 20 mol%.
Base An organic base such as pyridine or triethylamine (Et₃N) is often used. The base is crucial for facilitating the transmetalation step. The choice and amount of base can significantly impact the reaction rate and yield.
Solvent Dichloromethane (DCM) is a common solvent for Chan-Lam couplings. Other solvents like toluene, methanol, or acetonitrile can also be employed. The choice of solvent can affect the solubility of the reactants and catalyst, thereby influencing the reaction efficiency.
Temperature Many Chan-Lam reactions proceed at room temperature. However, for less reactive substrates, heating may be necessary (e.g., 50-80 °C).
Atmosphere A key advantage of the Chan-Lam coupling is its tolerance to air, with oxygen often acting as the terminal oxidant to regenerate the active Cu(II) catalyst. However, for sensitive substrates, performing the reaction under an inert atmosphere (N₂ or Ar) may be beneficial.
Additives In some cases, additives like pyridine N-oxide or TEMPO can be used to facilitate the reoxidation of the copper catalyst. Molecular sieves can be added to remove water, which can sometimes hinder the reaction.
Representative Experimental Protocol (Chan-Lam Coupling)

This is a general protocol based on known Chan-Lam couplings and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the amine or N-heterocycle (1.2 mmol, 1.2 equiv.), and copper(II) acetate (0.2 mmol, 0.2 equiv.).

  • Solvent and Base Addition: Add the solvent (e.g., DCM, 5 mL) and the base (e.g., pyridine, 2.0 mmol, 2.0 equiv.) to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If no significant conversion is observed after 24 hours, the reaction mixture can be heated to 50-80 °C.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(2,3-difluoropyridin-4-yl) product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile and widely used method that is complementary to the Chan-Lam coupling, particularly for challenging substrates. This reaction typically employs a palladium catalyst in combination with a phosphine ligand and a base.

General Reaction Scheme

Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Key Experimental Parameters and Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For heteroaryl boronic acids, side reactions such as protodeboronation (cleavage of the C-B bond) can be a significant issue.

Table 2: Key Parameters for Buchwald-Hartwig Amination Optimization

ParameterGeneral Considerations and Recommendations
Palladium Catalyst Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. Catalyst loading is typically low, ranging from 1-5 mol%.
Ligand The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often effective for coupling with heteroaryl substrates. The ligand-to-palladium ratio is typically between 1:1 and 2:1.
Base Inorganic bases are commonly used. K₂CO₃, K₃PO₄, and Cs₂CO₃ are often good choices for heteroaryl boronic acids as they are generally milder than strong bases like NaOtBu, which can promote protodeboronation.
Solvent Anhydrous, degassed solvents are essential. Toluene, dioxane, and THF are commonly used. The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation.
Temperature Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.
Representative Experimental Protocol (Buchwald-Hartwig Amination)

This is a general protocol based on known Buchwald-Hartwig aminations and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of the inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine or N-heterocycle (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mechanistic Considerations

Simplified Catalytic Cycle for Chan-Lam Coupling

Chan_Lam_Cycle Cu(II) Cu(II) Amine_Complex [Cu(II)(NR¹R²)] Cu(II)->Amine_Complex + R¹R²NH - H⁺ Boronic_Acid_Complex [Cu(II)(NR¹R²)(Ar)] Amine_Complex->Boronic_Acid_Complex + ArB(OH)₂ (Transmetalation) Cu(III)_Intermediate [Cu(III)(NR¹R²)(Ar)] Boronic_Acid_Complex->Cu(III)_Intermediate Oxidation Product_Release Product Formation & Cu(I) Release Cu(III)_Intermediate->Product_Release Reductive Elimination Cu(I) Cu(I) Product_Release->Cu(I) Ar-NR¹R² Cu(I)->Cu(II) Oxidation (e.g., O₂ from air)

Caption: A simplified representation of the Chan-Lam catalytic cycle.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition [Pd(II)(Ar)(X)L₂] Pd(0)L₂->Oxidative_Addition + Ar-X (Oxidative Addition) Ligand_Exchange [Pd(II)(Ar)(NR¹R²)L₂] Oxidative_Addition->Ligand_Exchange + R¹R²NH, - HX (Base) Reductive_Elimination Product Formation Ligand_Exchange->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Product_Release Ar-NR¹R² Reductive_Elimination->Product_Release Catalyst_Regeneration Pd(0)L₂

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Conclusion

This compound is a versatile reagent for the synthesis of N-(2,3-difluoropyridin-4-yl) compounds via C-N cross-coupling reactions. Both the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination provide viable routes to these valuable products. The choice of reaction conditions, particularly the catalyst system, base, and solvent, is crucial for achieving high yields and minimizing side reactions. The protocols and considerations outlined in this document serve as a guide for researchers to develop efficient and robust methods for the incorporation of the 2,3-difluoropyridine moiety into their target molecules. Further optimization for specific substrates is highly recommended to achieve the best possible outcomes.

References

Application Notes and Protocols for the Chan-Lam Coupling of 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] This reaction typically involves the coupling of an aryl or heteroaryl boronic acid with an amine, phenol, or thiol. Key advantages of the Chan-Lam coupling include its mild reaction conditions, often proceeding at room temperature and open to the air, and the use of inexpensive and readily available copper catalysts.[3][4] These features make it an attractive alternative to palladium-catalyzed cross-coupling reactions, particularly in the synthesis of complex molecules in medicinal chemistry and drug discovery.

2,3-Difluoropyridine-4-boronic acid is a valuable building block in medicinal chemistry. The difluoropyridine motif is present in numerous biologically active compounds, where the fluorine atoms can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. The boronic acid functionality allows for its participation in various cross-coupling reactions to introduce this important scaffold into target molecules. While specific examples of Chan-Lam coupling utilizing this compound are not extensively documented in the literature, the general principles of this reaction can be applied to develop effective protocols. The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the boronic acid, potentially requiring optimization of reaction conditions.

Applications in Drug Discovery

The synthesis of N-aryl and O-aryl difluoropyridines via Chan-Lam coupling is of significant interest in drug discovery for the construction of novel chemical entities. These structural motifs are found in a variety of therapeutic agents, including kinase inhibitors, GPCR modulators, and other targeted therapies. The ability to form these bonds under mild conditions allows for the late-stage functionalization of complex molecules, a crucial strategy in the rapid exploration of structure-activity relationships (SAR).

Reaction Mechanism and Key Parameters

The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:

  • Coordination: The copper catalyst coordinates with the amine or alcohol.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the product and regenerating a lower oxidation state copper species.

  • Oxidation: The copper catalyst is re-oxidized to its active state by an oxidant, often oxygen from the air.[3]

Several factors can influence the outcome of a Chan-Lam coupling reaction:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst, but other copper salts such as CuCl₂, CuSO₄, and copper(I) salts can also be used.[5]

  • Base: A base is often required to facilitate the deprotonation of the amine or phenol and to promote transmetalation. Common bases include pyridine, triethylamine, and inorganic bases like potassium carbonate.

  • Solvent: Dichloromethane (DCM), methanol (MeOH), and toluene are frequently used solvents. The choice of solvent can significantly impact the reaction rate and yield.

  • Ligands: In some cases, the addition of a ligand, such as pyridine or a bidentate ligand like 1,10-phenanthroline, can improve the reaction efficiency.[6]

  • Additives: Molecular sieves are often added to remove water, which can be detrimental to the reaction.

Experimental Protocols

The following are generalized protocols for the Chan-Lam coupling of this compound with amines and phenols. These should be considered as starting points for optimization.

Protocol 1: N-Arylation of Amines with this compound

This protocol describes a general procedure for the coupling of an amine with this compound.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves, 4 Å

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel containing a magnetic stir bar, add this compound (1.2 equiv.), the amine (1.0 equiv.), and powdered 4 Å molecular sieves (100-200 mg per mmol of amine).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1-0.2 M with respect to the amine.

  • Add pyridine (2.0 equiv.) to the mixture.

  • Finally, add copper(II) acetate (1.0 - 2.0 equiv.).

  • Seal the reaction vessel and stir the mixture vigorously at room temperature. The reaction is typically open to the air.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to several days.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the molecular sieves and copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Arylation of Phenols with this compound

This protocol outlines a general method for the coupling of a phenol with this compound.

Materials:

  • This compound

  • Phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves, 4 Å

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the phenol (1.0 equiv.), this compound (1.5 equiv.), and powdered 4 Å molecular sieves (100-200 mg per mmol of phenol).

  • Add anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M with respect to the phenol.

  • Add triethylamine (2.0 equiv.) to the suspension.

  • Add copper(II) acetate (1.0 - 2.0 equiv.) to the reaction mixture.

  • Seal the vessel and stir the reaction at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, dilute with DCM and filter through celite.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired ether product.

Data Presentation

As no specific data for the Chan-Lam coupling of this compound is available, the following tables present representative data for the Chan-Lam coupling of other heteroaryl boronic acids to provide an indication of expected yields and conditions.

Table 1: Representative Examples of Chan-Lam N-Arylation with Heteroaryl Boronic Acids

EntryHeteroaryl Boronic AcidAmineCopper Source (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pyridine-3-boronic acidAnilineCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT4875
2Pyridine-4-boronic acidMorpholineCu(OAc)₂ (1.0)Et₃N (2.0)DCMRT2482
32-Fluoropyridine-4-boronic acidp-ToluidineCu(OAc)₂ (1.5)Pyridine (2.0)Toluene801265
45-Chloropyridine-3-boronic acidBenzylamineCuI (0.1)K₂CO₃ (2.0)DMF100888

Table 2: Representative Examples of Chan-Lam O-Arylation with Heteroaryl Boronic Acids

EntryHeteroaryl Boronic AcidPhenolCopper Source (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pyridine-3-boronic acidPhenolCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT7268
2Pyridine-4-boronic acid4-MethoxyphenolCu(OAc)₂ (1.0)Et₃N (2.0)DCMRT4878
32-Fluoropyridine-4-boronic acid4-NitrophenolCu(OAc)₂ (1.5)Pyridine (2.0)Toluene801655
45-Bromopyridine-3-boronic acidNaphth-2-olCuCl₂ (0.2)K₃PO₄ (2.0)Dioxane1101291

Visualizations

Chan_Lam_Mechanism CuII Cu(II) Catalyst CuII_Amine Cu(II)-Amine Complex CuII->CuII_Amine Coordination Amine R₂NH (Amine) Amine->CuII_Amine BoronicAcid ArB(OH)₂ (this compound) CuIII_Intermediate Cu(III) Intermediate BoronicAcid->CuIII_Intermediate CuII_Amine->CuIII_Intermediate Transmetalation Product Ar-NR₂ (Coupled Product) CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) Species CuIII_Intermediate->CuI CuI->CuII Oxidation Oxidant Oxidant (O₂) Oxidant->CuII

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation.

Experimental_Workflow Start Start Reagents Combine Boronic Acid, Amine/Phenol, Base, and Molecular Sieves in Solvent Start->Reagents AddCu Add Copper Catalyst Reagents->AddCu Reaction Stir at Room Temperature (Open to Air) AddCu->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Chan-Lam coupling.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2,3-Difluoropyridine-4-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This reaction facilitates the coupling of organoboron compounds with organic halides, catalyzed by a palladium complex.

2,3-Difluoropyridine-4-boronic acid is a valuable building block in medicinal chemistry. The difluoropyridine motif is of significant interest as the fluorine atoms can modulate the compound's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile. The Suzuki-Miyaura coupling of this boronic acid with various aryl and heteroaryl halides provides a direct route to a diverse array of 2,3-difluoro-4-arylpyridines, which are key intermediates for drug discovery and development.

Due to the electron-deficient nature of the difluoropyridine ring, this substrate can present challenges, including slower rates of transmetalation. Therefore, careful optimization of the reaction conditions—including the choice of catalyst, ligand, base, and solvent—is crucial for achieving high yields and purity. These application notes provide an overview of typical reaction conditions and detailed protocols for both conventional heating and microwave-assisted Suzuki-Miyaura coupling reactions involving this compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium(II) complex. This step regenerates the halide salt.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)Ln-X (Oxidative Addition Intermediate) A->B Ar-X D Ar-Ar' (Product) C Ar-Pd(II)Ln-Ar' (Transmetalation Intermediate) B->C Ar'-B(OH)2 / Base C->A Reductive Elimination Ar-Ar' H [B(OH)3X]- E Ar'-B(OH)2 F Ar-X G Base

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of pyridyl boronic acids with various aryl halides. While specific data for this compound is limited in readily available literature, these conditions for analogous compounds serve as an excellent starting point for optimization.

Table 1: Conventional Heating Methods for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-ChlorobenzonitrilePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)1001870-85
31-Iodo-3-nitrobenzenePd(PPh₃)₄ (5)Na₂CO₃ (2.5)DMF/H₂O (9:1)90880-90
42-BromothiophenePd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane1001675-85[1][2]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Analagous 2-Fluoropyridine-3-boronic Acid

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Approx. Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)12015>90[3]
24-ChloroacetophenonePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1502080-90[3]
31-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF/H₂O (5:1)1401085-95

Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki-Miyaura coupling of this compound with aryl halides.

Protocol 1: General Procedure using Conventional Heating

This protocol provides a robust starting point for the coupling of this compound with aryl bromides or iodides.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water 5:1)

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealable reaction vial, add this compound, the aryl halide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Experimental Workflow for Conventional Suzuki-Miyaura Coupling.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[3]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the appropriate solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[3]

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Purification: Follow the work-up and purification steps (6-8) as described in Protocol 1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of all solvents.- Screen different bases and solvent systems.- Increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water or protic sources- Prolonged reaction time at high temperature- Inappropriate base- Use anhydrous solvents or minimize water content.- Use microwave synthesis to reduce reaction time.- Use a milder base (e.g., KF).
Formation of Byproducts - Homocoupling of the boronic acid or aryl halide- Decomposition of starting materials or product- Lower the catalyst loading.- Optimize the reaction temperature and time.- Ensure a strictly inert atmosphere.
Difficulty in Product Purification - Incomplete reaction- Formation of closely-eluting byproducts- Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a potent method for the synthesis of valuable 2,3-difluoro-4-arylpyridine derivatives. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired products can be achieved. Microwave-assisted synthesis presents a highly efficient alternative to conventional heating, offering significantly reduced reaction times. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize these crucial transformations in their synthetic endeavors.

References

Synthesis of Substituted Pyridines from 2,3-Difluoropyridine-4-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4-aryl-2,3-difluoropyridines via Suzuki-Miyaura cross-coupling reactions utilizing 2,3-Difluoropyridine-4-boronic acid. This key building block is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoropyridine moiety, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The protocols provided are based on established methodologies for the coupling of fluorinated pyridine boronic acids and can be adapted for a wide range of aryl and heteroaryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents. The use of this compound allows for the introduction of a difluorinated pyridine scaffold, a privileged structure in modern drug discovery. The electron-withdrawing nature of the two fluorine atoms can influence the electronics of the resulting molecule, potentially leading to improved biological activity.

This document outlines standard and microwave-assisted protocols for the Suzuki-Miyaura coupling of this compound with various coupling partners. It also includes tables of representative quantitative data based on analogous reactions to guide reaction optimization and a troubleshooting guide for common issues.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This activated species then transfers its organic group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OH)₂ Base ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Aryl Halide (Ar-X) BoronicAcid 2,3-Difluoropyridine- 4-boronic acid (R'-B(OH)₂) caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of fluorinated pyridine boronic acids with various aryl halides. While specific data for this compound is limited in the literature, these examples with analogous substrates provide a strong predictive framework for reaction outcomes.

Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
21-Bromo-4-chlorobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101680-90
33-BromopyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1001875-85
44-IodotoluenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901288-96
52-BromothiophenePd(dppf)Cl₂ (3)-K₃PO₄ (3)DMF1001070-80

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (min)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1201590-98
21-Bromo-4-chlorobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1502085-95
33-BromopyridinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2)1,4-Dioxane1401580-90
44-IodotoluenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (9:1)1301092-99
52-BromothiophenePd(dppf)Cl₂ (5)-K₃PO₄ (3)Acetonitrile/H₂O (4:1)1501075-85

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base - Catalyst & Ligand start->reagents solvent Add Degassed Solvent reagents->solvent inert_atm Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert_atm reaction Heat Reaction Mixture (Conventional or Microwave) inert_atm->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end End purification->end caption General Experimental Workflow

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2,3-Difluoropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the microwave-assisted Suzuki-Miyaura cross-coupling reaction using 2,3-Difluoropyridine-4-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds. The protocols outlined below are designed to offer robust starting points for reaction optimization and library synthesis, leveraging the benefits of microwave irradiation for rapid and efficient coupling.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery and development, the introduction of fluorinated pyridine moieties can significantly influence the pharmacokinetic and physicochemical properties of lead compounds. This compound serves as a key reagent for installing this valuable structural motif.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[2] This is particularly advantageous for high-throughput synthesis and library generation in medicinal chemistry. However, the use of electron-deficient heteroaryl boronic acids, such as this compound, can present challenges, most notably the potential for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] The protocols provided herein are designed to mitigate this issue and facilitate successful coupling with a variety of aryl and heteroaryl halides.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and finally, reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[5]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R-B(OH)₂ (Base) Boronic_Acid->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(Ln)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-R Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for the microwave-assisted Suzuki coupling is outlined below. This process emphasizes the importance of an inert atmosphere to prevent catalyst degradation and ensure reproducibility.

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification Reagents Combine Aryl Halide, This compound, Base, and Catalyst in Microwave Vial Degas Seal Vial and Purge with Inert Gas (e.g., Argon or Nitrogen) Reagents->Degas Solvent Add Degassed Solvent Degas->Solvent Microwave Place Vial in Microwave Reactor and Irradiate at Set Temperature and Time Solvent->Microwave Cool Cool Reaction to Room Temperature Microwave->Cool Extract Dilute with Organic Solvent and Wash with Water/Brine Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Troubleshooting Start Low Yield or Incomplete Reaction Protodeboronation Significant Protodeboronation? Start->Protodeboronation Catalyst_Deactivation Catalyst Deactivation? Protodeboronation->Catalyst_Deactivation No Milder_Base Milder_Base Protodeboronation->Milder_Base Yes Low_Reactivity Low Substrate Reactivity? Catalyst_Deactivation->Low_Reactivity No Check_Inert Check_Inert Catalyst_Deactivation->Check_Inert Yes Increase_Temp Increase_Temp Low_Reactivity->Increase_Temp Yes End Improved Yield Lower_Temp Lower Reaction Temperature Boronic_Ester Use Corresponding Boronic Ester Lower_Temp->Boronic_Ester Milder_Base->Lower_Temp Milder_Base->End Degas_Solvents Thoroughly Degas Solvents Check_Inert->Degas_Solvents Check_Inert->End More_Active_Catalyst Use More Active Catalyst (e.g., Buchwald Pre-catalysts) Stronger_Base Use Stronger Base (e.g., K₃PO₄) More_Active_Catalyst->Stronger_Base Increase_Temp->More_Active_Catalyst Increase_Temp->End

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2,3-Difluoropyridine-4-boronic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is based on a cryogenic lithiation-borylation reaction of 4-Bromo-2,3-difluoropyridine. This protocol is designed for a multi-gram to kilogram scale, addressing critical parameters such as reaction conditions, reagent handling, purification, and safety. A representative application in a Suzuki-Miyaura cross-coupling reaction is also presented to highlight its utility in drug discovery and development.

Introduction

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound is a key intermediate for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its application is crucial in the development of novel therapeutics and advanced materials.

The scale-up of the synthesis of this reagent presents challenges, including the management of highly reactive organometallic intermediates at cryogenic temperatures and ensuring high purity on a large scale. The protocols detailed herein provide a robust and scalable pathway for producing this compound in significant quantities.

Synthetic Strategy

The most viable and scalable approach for the synthesis of this compound is the halogen-metal exchange of a suitable precursor, 4-Bromo-2,3-difluoropyridine, followed by borylation. This method involves the use of an organolithium reagent at very low temperatures to generate a pyridyl anion, which is then trapped with a boronic ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the scale-up synthesis.

Table 1: Reagent Quantities and Molar Equivalents for Scale-Up Synthesis

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (for ~100 g product)
4-Bromo-2,3-difluoropyridine193.981.0137.6 g (0.71 mol)
Tetrahydrofuran (THF), Anhydrous72.11-~ 1.4 L
n-Butyllithium (2.5 M in hexanes)64.061.1312 mL (0.78 mol)
Triisopropyl borate188.081.2160.0 g (0.85 mol)
Hydrochloric Acid (2 M)36.46-As needed for pH adjustment
Ethyl Acetate88.11-~ 2.0 L for extraction
Heptane100.21-~ 1.5 L for recrystallization

Table 2: Summary of Key Process Parameters and Expected Outcomes

ParameterStage 1: Lithiation-BorylationStage 2: Purification
Starting Material4-Bromo-2,3-difluoropyridineCrude this compound
Key Reagentsn-BuLi, Triisopropyl borateEthyl Acetate, Heptane
Solvent(s)Tetrahydrofuran (THF)Ethyl Acetate, Heptane
Reaction Temperature-78 °C60 °C to 0 °C
Typical Scale100 - 150 g> 100 g
Reaction Time2 - 3 hours3 - 5 hours
Work-upAqueous HCl QuenchRecrystallization
Expected Yield75 - 85%> 90% recovery
Final Purity (by NMR/LC-MS)> 90% (crude)> 98%

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol details the synthesis on a ~140 g scale of the starting material.

Materials and Equipment:

  • 10 L jacketed cryogenic reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Large separatory funnel.

  • Filtration unit (e.g., Büchner funnel or Nutsche filter).

  • Vacuum oven.

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and thoroughly purged with dry nitrogen.

  • Charge Starting Material: Dissolve 4-Bromo-2,3-difluoropyridine (137.6 g, 0.71 mol) in anhydrous THF (1.4 L) and charge the solution to the reactor.

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Lithiation: Add n-butyllithium (312 mL of a 2.5 M solution in hexanes, 0.78 mol) dropwise via the addition funnel over 1.5 - 2 hours, ensuring the internal temperature is maintained at or below -70 °C. Stir for an additional 30 minutes at -78 °C after the addition is complete.

  • Borylation: Slowly add triisopropyl borate (160.0 g, 0.85 mol) via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C over 1 hour.

  • Quenching: Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (~750 mL) while monitoring the temperature. Allow the mixture to warm to room temperature with stirring.

  • Work-up:

    • Transfer the biphasic mixture to a large separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (500 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to a suitable vessel and add a minimal amount of hot ethyl acetate to dissolve the solid.

  • Anti-Solvent Addition: Slowly add heptane as an anti-solvent with stirring until the solution becomes cloudy.

  • Crystallization: Cool the mixture slowly to room temperature and then to 0-5 °C in an ice bath to facilitate crystallization.

  • Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to afford pure this compound as a white to off-white solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

    • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container.

    • Cryogenic Temperatures: Use appropriate insulated gloves when handling dry ice and cryogenic baths to prevent cold burns.

  • Quenching: The quenching of organolithium reagents is highly exothermic. Add the quenching agent slowly and control the temperature carefully.

Application in Suzuki-Miyaura Coupling

This section provides a representative protocol for the coupling of this compound with a generic aryl bromide.

Table 3: Reagents for a Representative Suzuki-Miyaura Coupling

ReagentMolar Equivalent
Aryl Bromide1.0
This compound1.2
Pd(PPh₃)₄0.03
K₂CO₃ (2 M aqueous solution)2.0
Solvent (e.g., 1,4-Dioxane)-

Protocol:

  • To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Purge the vessel with nitrogen.

  • Add the degassed solvent (e.g., 1,4-dioxane) and the aqueous potassium carbonate solution (2.0 eq).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Experimental Workflow

G cluster_synthesis Stage 1: Synthesis cluster_workup Stage 2: Work-up & Purification cluster_application Stage 3: Application A Setup: Dry Reactor under N2 B Charge 4-Bromo-2,3-difluoropyridine in THF A->B C Cool to -78 C B->C D Add n-BuLi (Lithiation) C->D E Add Triisopropyl Borate (Borylation) D->E F Warm and Quench with HCl E->F G Extract with Ethyl Acetate F->G Proceed to Work-up H Wash and Dry Organic Phase G->H I Concentrate Crude Product H->I J Recrystallize from EtOAc/Heptane I->J K Filter and Dry Pure Product J->K L Suzuki-Miyaura Coupling K->L Use in Coupling M Purification (Chromatography) L->M N Final Biaryl Product M->N

Caption: Overall workflow for the synthesis and application of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)-X L2 pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)-Py L2 pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-Py arx Ar-X boronic Py-B(OH)2 base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 2,3-Difluoropyridine-4-boronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-boronic acid is a valuable building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The pyridine scaffold is a common motif in kinase inhibitor design, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase active site. The introduction of fluorine atoms at the 2 and 3-positions of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the final compound. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the pyridine nitrogen, affecting its binding affinity. Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, key attributes for successful drug candidates.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. A general protocol for this transformation is provided, along with representative data for analogous compounds and diagrams of relevant signaling pathways and experimental workflows.

Key Applications

The 2,3-difluoropyridinyl moiety, installed using this compound, is particularly useful for targeting a range of kinases implicated in oncology and inflammatory diseases. The unique electronic properties conferred by the difluoro substitution can be exploited to achieve high potency and selectivity for specific kinase targets. While not exhaustive, kinases that could potentially be targeted with inhibitors containing this moiety include:

  • Receptor Tyrosine Kinases (RTKs): Anaplastic Lymphoma Kinase (ALK), c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR).

  • Non-Receptor Tyrosine Kinases: Bruton's tyrosine kinase (BTK).

  • Serine/Threonine Kinases: Aurora Kinases, p38 MAP Kinase.

The strategic placement of the difluoropyridine can lead to inhibitors with improved cellular potency and pharmacokinetic profiles.

Data Presentation

The following table summarizes representative inhibitory activities of kinase inhibitors containing fluorinated pyridine or similar heterocyclic moieties against various kinase targets. It is important to note that these are illustrative examples, and the specific activity of a compound synthesized using this compound would need to be determined experimentally.

Compound Class/ReferenceTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)
Pyrido[2,3-d]pyrimidine analogueFGFr60-
Pyrido[2,3-d]pyrimidine analoguePDGFr>50,000-
Crizotinib Analogue (FECr)ALK-7,500 (H2228 cells)[1]
Alectinib Analogue (FEAl)ALK-40 (H2228 cells)[1]
Benzofuro[3,2-b]pyridin-2(1H)-oneBTK742,100 (Raji cells)
Benzofuro[3,2-b]pyridin-2(1H)-onePI3Kδ170-
4-phenyl-5-pyridyl-1,3-thiazolep38α10-

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic halogenated heterocyclic core, a common step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • Halogenated heterocyclic core (e.g., chloro-, bromo-, or iodo-substituted pyrimidine, pyrazole, or other relevant scaffold) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand like XPhos) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add the halogenated heterocyclic core (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe. The volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can be heated using a conventional oil bath or a microwave reactor for accelerated reaction times. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 15 minutes in a microwave to several hours with conventional heating.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired coupled product.

  • Characterization: Characterize the purified compound by standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Mandatory Visualizations

G General Kinase Inhibitor Synthesis Workflow start Starting Materials (Heterocyclic Halide & Boronic Acid) setup Reaction Setup (Add Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (80-120°C or Microwave) solvent->reaction workup Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Kinase Inhibitor purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (e.g., HGF, EGF) rtk Receptor Tyrosine Kinase (e.g., c-Met, EGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2, Gab1) dimerization->adaptor ras_raf Ras/Raf/MEK/ERK Pathway adaptor->ras_raf pi3k PI3K/Akt/mTOR Pathway adaptor->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation inhibitor Kinase Inhibitor with 2,3-Difluoropyridinyl Moiety inhibitor->rtk

Caption: Simplified RTK signaling and point of inhibition.

G Role of 2,3-Difluoropyridine Moiety cluster_properties boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki inhibitor Kinase Inhibitor suzuki->inhibitor properties Enhanced Properties inhibitor->properties prop1 Increased Potency properties->prop1 prop2 Improved Metabolic Stability properties->prop2 prop3 Modulated pKa properties->prop3 prop4 Enhanced Permeability properties->prop4

Caption: Contribution of the difluoropyridine moiety.

Conclusion

This compound is a highly useful and versatile reagent for the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a 2,3-difluoropyridinyl moiety, which can confer advantageous pharmacological properties to the final molecule. The protocols and information presented here offer a guide for researchers to utilize this building block in the development of novel and potent kinase inhibitors for various therapeutic indications.

References

Application Notes and Protocols for Photoredox Catalysis with Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing fluorinated pyridine boronic acids in photoredox catalysis. The unique electronic properties imparted by the fluorine atom(s) and the pyridine moiety make these reagents valuable building blocks in modern organic synthesis, particularly for the construction of complex molecules in medicinal and materials chemistry.

Introduction

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as a renewable energy source. This approach relies on the ability of a photocatalyst to absorb light and engage in single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates.

Fluorinated pyridine scaffolds are prevalent in a wide range of pharmaceuticals and agrochemicals due to the ability of fluorine to modulate key physicochemical properties such as metabolic stability, pKa, and binding affinity. The combination of photoredox catalysis with fluorinated pyridine boronic acids opens up new avenues for the efficient synthesis of novel and complex fluorinated heteroaromatic compounds. While direct photoredox-catalyzed cross-coupling reactions of fluorinated pyridine boronic acids are an emerging area, the principles of photoredox activation of boronic acids can be readily extended to these valuable substrates.

Core Concepts and Mechanisms

The photoredox activation of boronic acids typically proceeds through the formation of a more easily oxidized species. One common strategy involves the coordination of a Lewis base to the vacant p-orbital of the boron atom, forming a boronate complex. This complex has a lower oxidation potential than the parent boronic acid, facilitating single-electron transfer to the excited-state photocatalyst. The resulting radical cation undergoes fragmentation to generate an aryl or alkyl radical, which can then participate in the desired bond-forming reaction.

Alternatively, boronic acids can be converted to their corresponding trifluoroborate salts, which are more amenable to oxidation in photoredox cycles.

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_red Reduced Photocatalyst (PC•-) PC_star->PC_red SET PC_red->PC SET sub Fluorinated Pyridine Boronic Acid (Ar-B(OH)₂) + Lewis Base complex [Ar-B(OH)₂-LB] Complex sub->complex radical_cation [Ar-B(OH)₂-LB]•+ complex->radical_cation SET aryl_radical Aryl Radical (Ar•) radical_cation->aryl_radical - B(OH)₂-LB product_radical Product Radical aryl_radical->product_radical + Substrate substrate Coupling Partner (e.g., Alkene) product Product product_radical->product + [H] oxidant Oxidant (Ox) oxidant_red Reduced Oxidant (Ox•-) oxidant->oxidant_red SET

Applications in Synthesis

While specific examples of photoredox catalysis with fluorinated pyridine boronic acids are still emerging, the principles can be applied to a variety of important transformations, including:

  • C-C Bond Formation: Cross-coupling reactions with a variety of partners, such as alkenes (Giese-type reactions) and other (hetero)arenes.

  • C-N and C-O Bond Formation: Coupling with amines, amides, and alcohols to form valuable nitrogen- and oxygen-containing heterocycles.

  • Late-Stage Functionalization: The mild conditions of photoredox catalysis make it an ideal strategy for the late-stage functionalization of complex molecules, such as drug candidates, where harsh reaction conditions are not tolerated.

Quantitative Data from a Related Thermal Reaction

While not a photoredox process, the following data from a palladium-catalyzed Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various heteroaryl boronic acids provides insight into the reactivity of related systems and the types of products that can be formed.[1] This can serve as a benchmark for the development of new photoredox methodologies.

Boronic Acid/EsterProductYield (%)[1]
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine75
3-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine68
3-Furanboronic acid2-(Furan-3-yl)pyridine55
(4-(Trifluoromethyl)phenyl)boronic acid2-(4-(Trifluoromethyl)phenyl)pyridine89
(4-Methoxyphenyl)boronic acid2-(4-Methoxyphenyl)pyridine78
(3-Chlorophenyl)boronic acid2-(3-Chlorophenyl)pyridine65

Experimental Protocols

The following is a general protocol for a photoredox-catalyzed reaction of a fluorinated pyridine boronic acid with an electron-deficient alkene, based on established procedures for similar reactions with other boronic acids. Optimization of reaction parameters will be necessary for specific substrates.

Materials:

  • Fluorinated pyridine boronic acid (1.0 equiv)

  • Electron-deficient alkene (1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%)

  • Lewis base (e.g., quinuclidine or 4-dimethylaminopyridine (DMAP), 10-20 mol%)

  • Degassed solvent (e.g., acetonitrile or dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LED lamp)

G start Start setup Reaction Setup: - Add reagents to Schlenk tube - Add degassed solvent start->setup degas Degas reaction mixture (e.g., freeze-pump-thaw) setup->degas irradiate Irradiate with visible light at room temperature degas->irradiate monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) irradiate->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product (NMR, HRMS) purify->characterize end End characterize->end

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluorinated pyridine boronic acid (e.g., 0.2 mmol, 1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.004 mmol, 2 mol%), and the Lewis base (e.g., quinuclidine, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 2 mL of acetonitrile) via syringe, followed by the electron-deficient alkene (0.3 mmol, 1.5 equiv).

  • Degas the reaction mixture by three cycles of freeze-pump-thaw.

  • Place the Schlenk tube in front of a visible light source (e.g., a blue LED lamp) and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Safety Precautions

  • Photoredox reactions should be carried out in a well-ventilated fume hood.

  • The light source may generate heat; ensure adequate cooling if necessary.

  • Some photocatalysts and reagents may be light-sensitive or air-sensitive; handle them accordingly under inert atmosphere and protected from light.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

preventing protodeboronation of 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoropyridine-4-boronic acid, with a focus on preventing protodeboronation during its application in cross-coupling reactions.

Troubleshooting Guide: Minimizing Protodeboronation

Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common challenge with electron-deficient heteroaromatic boronic acids like this compound, particularly under the basic and often heated conditions of Suzuki-Miyaura coupling.[1][2] This guide addresses specific issues you may encounter.

Issue 1: Low yield of the desired cross-coupling product and isolation of 2,3-difluoropyridine as a major byproduct.

This is a classic sign of significant protodeboronation.[2] The following table outlines potential causes and recommended solutions to mitigate this side reaction.

Potential Cause Recommended Solution Rationale
High Reaction Temperature Lower the reaction temperature (e.g., room temperature to 60 °C).[2]Higher temperatures accelerate the rate of protodeboronation. If the catalyst system is sufficiently active, a lower temperature can favor the desired coupling.
Strong Base Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or CsF.[2]Strong bases like NaOH or KOH can promote rapid protodeboronation.[3] Milder bases are effective in facilitating the Suzuki coupling while minimizing the degradation of the boronic acid.
Presence of Excess Water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]Water acts as the proton source for protodeboronation. While a small amount of water can be beneficial for some Suzuki couplings, minimizing its presence is crucial for unstable boronic acids.[3][5]
Slow Cross-Coupling Kinetics Employ a highly active palladium catalyst and ligand system (e.g., Buchwald precatalysts with ligands like SPhos or XPhos).[6][7]A more efficient catalyst will increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[6]
Inherent Instability of the Boronic Acid Convert the boronic acid to a more stable derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or potassium trifluoroborate salt.[1][4][8]These derivatives exhibit greater stability and can slowly release the active boronic acid in situ, keeping its concentration low and thus minimizing decomposition.[1][4]

Issue 2: Inconsistent reaction yields, even when using the same protocol.

Inconsistent results can often be traced back to the quality and handling of the boronic acid.

Potential Cause Recommended Solution Rationale
Degradation of Boronic Acid During Storage Store this compound under an inert atmosphere at low temperatures (e.g., in a freezer). Purchase fresh material if degradation is suspected.Heteroarylboronic acids can degrade over time, even during storage, leading to partial protodeboronation before use.[8]
Variability in Reagent Quality Ensure all reagents, especially the base and solvents, are of high purity and anhydrous where required.Impurities can affect catalyst activity and reaction kinetics.
Inefficient Degassing Thoroughly degas all solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method.[9]Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[3]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] For this compound, which is an electron-deficient heteroaromatic compound, this process is a significant undesired side reaction, especially in Suzuki-Miyaura couplings.[2][6] It consumes the boronic acid, leading to reduced yields of the desired product and the formation of 2,3-difluoropyridine as a byproduct.

Q2: How does the structure of this compound contribute to its instability?

A2: The presence of two electron-withdrawing fluorine atoms and a nitrogen atom in the pyridine ring makes the carbon atom attached to the boron electron-deficient. This electronic property can increase its susceptibility to protodeboronation under certain conditions.[10] Furthermore, pyridyl boronic acids can sometimes form zwitterionic intermediates that are prone to rapid decomposition.[1][11]

Q3: When should I consider converting the boronic acid to an ester or another derivative?

A3: If you consistently observe significant protodeboronation despite optimizing reaction conditions (temperature, base, solvent), it is highly recommended to use a more stable derivative.[4] MIDA boronates and potassium trifluoroborates are particularly effective for "slow-release" strategies in challenging couplings.[1][8]

Q4: Can I completely eliminate protodeboronation?

A4: While complete elimination may not always be possible, the strategies outlined in the troubleshooting guide can significantly suppress protodeboronation to a level where it does not substantially impact the yield of your desired product. The key is to make the rate of the desired cross-coupling reaction much faster than the rate of protodeboronation.[6]

Q5: How should I properly store and handle this compound to maintain its integrity?

A5: To minimize degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer. Avoid repeated exposure to atmospheric moisture and oxygen. When weighing and handling the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) as much as possible.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating measures to reduce protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)

  • Anhydrous, degassed water (if a co-solvent is used, e.g., 10:1 dioxane:water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the mild base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

For challenging substrates where protodeboronation of the free boronic acid is difficult to control, conversion to the pinacol ester is a highly effective strategy.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., toluene or THF)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • If necessary, add a drying agent like anhydrous MgSO₄ to remove any remaining water, then filter.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester.

  • The crude ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by column chromatography if necessary.

Visualizations

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ (Boronic Acid) ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_minus + OH⁻ (Base) OH_minus OH⁻ ArH Ar-H (Protodeboronated Product) ArBOH3_minus->ArH + H₂O (Protonolysis) BOH3 B(OH)₃ H2O H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation mechanism.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature step1->step2 step3 Use Anhydrous Solvents step2->step3 decision Problem Solved? step3->decision step4 Switch to Boronic Ester (Pinacol or MIDA) end_no Consider Advanced Catalyst System step4->end_no decision->step4 No end_yes Reaction Optimized decision->end_yes Yes

Caption: Troubleshooting workflow for minimizing protodeboronation.

Strategy_Selection start Is Protodeboronation a Significant Side Reaction? no_branch Proceed with Standard Suzuki-Miyaura Conditions start->no_branch No yes_branch Select a Mitigation Strategy start->yes_branch Yes strategy1 Optimize Reaction Conditions (Temp, Base, Solvent) yes_branch->strategy1 strategy2 Use a More Stable Boron Reagent yes_branch->strategy2 strategy3 Employ a Highly Active Catalyst System yes_branch->strategy3 reagent_choice Pinacol Ester (Good Stability) MIDA Boronate (Slow Release) Trifluoroborate (High Stability) strategy2->reagent_choice

Caption: Decision tree for selecting an anti-protodeboronation strategy.

References

Technical Support Center: Optimizing Suzuki Coupling with 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during Suzuki-Miyaura cross-coupling reactions involving 2,3-Difluoropyridine-4-boronic acid.

Troubleshooting Guide

Question: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary issues to investigate?

Answer: Low yields in Suzuki couplings with fluorinated pyridine boronic acids often stem from a few common problems. The first step in troubleshooting is to assess the following key parameters:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[1] This is a well-documented issue with nitrogen-containing heterocycles.[2]

  • Boronic Acid Instability: Heteroaryl boronic acids, especially those with electron-withdrawing groups like fluorine, can be unstable.[3] The primary decomposition pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This can be accelerated by heat, base, and aqueous conditions.[3][6]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent.[7][8] An inappropriate combination can lead to poor reaction rates and increased side reactions.

A logical workflow for troubleshooting low yields is presented below.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stability - Boronic acid degradation? - Catalyst/ligand activity? - Solvent purity (degassed)? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Inefficient catalyst/ligand? - Incorrect base/solvent? - Suboptimal temperature? side_reactions 3. Analyze for Side Products - Protodeboronation? - Homocoupling? check_reagents->check_conditions use_surrogate Action: Use a stable boronic acid surrogate (e.g., MIDA boronate or pinacol ester). check_reagents->use_surrogate Boronic acid unstable fresh_catalyst Action: Use fresh catalyst/ligand or an air-stable precatalyst. check_reagents->fresh_catalyst Catalyst suspected degas Action: Ensure rigorous degassing of all solvents and reagents. check_reagents->degas Oxygen contamination possible check_conditions->side_reactions screen_catalysts Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) with a suitable Pd source. check_conditions->screen_catalysts Unreacted starting material screen_base_solvent Action: Screen different bases (e.g., K3PO4, Cs2CO3) and solvent systems (e.g., Dioxane/H2O, Toluene). check_conditions->screen_base_solvent Poor solubility or reactivity optimize_temp Action: Vary temperature. Higher temperatures may be needed but can increase degradation. check_conditions->optimize_temp Slow reaction mitigate_deboronation Action: Use milder base, lower temperature, or anhydrous conditions. side_reactions->mitigate_deboronation Deborylated pyridine detected mitigate_homocoupling Action: Improve degassing; use a Pd(0) source to avoid in-situ reduction steps. side_reactions->mitigate_homocoupling Boronic acid homocoupling observed end Optimized Yield use_surrogate->end fresh_catalyst->end degas->end screen_catalysts->end screen_base_solvent->end optimize_temp->end mitigate_deboronation->end mitigate_homocoupling->end

A workflow diagram for troubleshooting low Suzuki coupling yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for protodeboronation of this compound and how can it be minimized?

A1: Protodeboronation, the hydrolysis of the C-B bond, is a major side reaction for many heteroaryl boronic acids.[4] For this compound, this is exacerbated by the electron-withdrawing fluorine atoms. Key causes and mitigation strategies include:

  • Presence of Water: While water can help dissolve inorganic bases, an excess can promote protodeboronation.[6]

    • Solution: Use anhydrous solvents or a carefully controlled amount of water (e.g., a 10:1 dioxane:water mixture).[1][9]

  • High Temperatures: Elevated temperatures can accelerate the rate of decomposition.[4]

    • Solution: Attempt the reaction at the lowest effective temperature.

  • Base Choice: The type and strength of the base can influence the rate of protodeboronation.

    • Solution: Milder bases like K3PO4 or K2CO3 may be preferable.[4][6] In some cases, base-free conditions using Lewis acids have been developed.[10]

  • Inherent Instability: The boronic acid itself may be degrading.

    • Solution: Use the boronic acid immediately after purchase or purification. For long-term stability and consistent results, consider converting the boronic acid to a more stable surrogate like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly under the reaction conditions.[1][3]

Q2: Which palladium catalyst and ligand system is recommended for coupling with this compound?

A2: The choice of catalyst and ligand is critical. Due to the electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the palladium center, highly active catalyst systems are often required.[4]

  • Ligands: Bulky, electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and can sterically shield the metal from being poisoned by the pyridine nitrogen.[4] Examples include Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[2][4][11]

  • Palladium Source: Pre-formed Pd(0) sources (e.g., Pd(PPh3)4) or modern, air-stable precatalysts (e.g., XPhos Pd G3) are often preferred over Pd(II) sources like Pd(OAc)2 that require in-situ reduction.[1][5] This can help minimize side reactions like boronic acid homocoupling.[1]

Q3: How do I select the optimal base and solvent for my reaction?

A3: The base activates the boronic acid for transmetalation by converting it to a more nucleophilic boronate species.[6] The solvent must solubilize all components of the reaction.[6]

  • Bases: A screen of bases is often necessary. Common choices include inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[4][12] K3PO4 is frequently effective in challenging couplings involving heteroaryl halides.[4]

  • Solvents: Aprotic solvents are common. Ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene are good starting points.[6] Often, a mixture with water (e.g., 4:1 or 10:1 Dioxane/H2O) is used to improve the solubility of the base, but as noted, water content should be carefully controlled.[1][6]

The decision process for selecting key reaction components can be visualized as follows:

G cluster_boronic_acid Boronic Acid Stability cluster_catalyst Catalyst System cluster_base_solvent Base & Solvent start Select Reaction Components boronic_acid This compound start->boronic_acid ligand Ligand Choice start->ligand pd_source Palladium Source start->pd_source base Base Selection start->base solvent Solvent System start->solvent protodeboronation_risk High risk of protodeboronation? boronic_acid->protodeboronation_risk use_surrogate Use stable surrogate: - Pinacol Ester - MIDA Boronate protodeboronation_risk->use_surrogate Yes buchwald_ligands Use bulky, electron-rich ligands (SPhos, XPhos, etc.) ligand->buchwald_ligands precatalyst Use air-stable precatalyst (e.g., G3 Palladacycle) or Pd(0) source. pd_source->precatalyst screen_bases Start with K3PO4 or Cs2CO3. Screen others if necessary. base->screen_bases screen_solvents Start with Dioxane/H2O (10:1) or Toluene. Consider anhydrous conditions. solvent->screen_solvents

Decision tree for selecting key reaction components.

Data Presentation

Table 1: Impact of Base and Solvent on Suzuki Coupling Yield

The following table summarizes representative data on the effect of different bases and solvents on the yield of Suzuki-Miyaura couplings for related heteroaryl substrates. This provides a valuable starting point for optimizing reactions with this compound.

EntryCoupling PartnerBase (equiv.)SolventTemp (°C)Yield (%)Reference
1Pyridine-2-sulfonyl fluorideNa3PO4 (3.0)Dioxane/H2O (4:1)10074[13]
2Pyridine-2-sulfonyl fluorideNa3PO4 (3.0)Dioxane10052[13]
34-bromoacetophenoneK2CO3 (2.0)DMF/H2O (1:1)7095[14]
44-bromoacetophenoneTEA (2.0)DMF/H2O (1:1)7045[14]
5Aryl HalideK3PO4 (2.0)Toluene/H2O80Effective[8]
6Aryl HalideK2CO3 (2.0)Dioxane/H2O80Moderate[8]

Note: Yields are highly dependent on the specific substrates, catalyst, and ligand system used.

Table 2: Comparison of Common Palladium Catalysts and Ligands
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)Reference
Pd(OAc)2 / SPhosBuchwald-typeHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2[8]
Pd2(dba)3 / XPhosBuchwald-typeExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2[8]
Pd(PPh3)4TetrakisReadily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5[8]
PdCl2(dppf)DiphosphineGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for this substrate class.1-3[8][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This is a generalized starting procedure. Optimization of all components may be necessary for specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K3PO4, 2.0–3.0 equiv).[5]

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[16]

Reagent Addition: 4. Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[5] 5. Add the degassed solvent system (e.g., 10:1 Dioxane/H2O) via syringe.[5]

Reaction and Workup: 6. Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours).[4][16] 7. Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4][5] 8. Once the reaction is complete, cool the mixture to room temperature. 9. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][5] 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] 11. Purify the crude product by a suitable method, such as flash column chromatography.[5]

Protocol 2: Preparation of this compound, pinacol ester

If protodeboronation is a significant issue, using the more stable pinacol ester is recommended.[1]

Reagent Preparation:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • Add a drying agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction.

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete conversion.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki coupling protocol (Protocol 1) without further purification.

References

Technical Support Center: Catalyst Selection for Hindered 2,3-Difluoropyridine-4-Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with sterically hindered and electron-deficient substrates like 2,3-difluoropyridine-4-boronic acid. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation when using this compound is a common issue stemming from a combination of steric hindrance and the electronic properties of the pyridine ring. The fluorine atoms are strongly electron-withdrawing, which can affect the catalytic cycle. A systematic evaluation of each reaction component is crucial for identifying and resolving the problem.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the bond of your coupling partner and facilitating the catalytic cycle with this hindered boronic acid.[1]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] For sterically hindered and electron-deficient substrates, consider using more active catalytic systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands are bulky and electron-rich, which promotes the formation of the active monoligated palladium(0) species necessary for efficient oxidative addition and reductive elimination.[1][2]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step of the Suzuki-Miyaura coupling.[3] The strength, solubility, and steric properties of the base are important factors.

    • Recommendation: For difficult couplings, stronger, non-nucleophilic bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be solvent-dependent, so consider this interplay.

  • Inappropriate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. For microwave-assisted reactions, a 4:1 mixture of dioxane and water can be effective.[4] Anhydrous conditions may be necessary if protodeboronation is an issue.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). Maintaining an inert atmosphere throughout the reaction setup and execution is critical.[5]

Q2: My main side-product is the homocoupling of the boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[2]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[2]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]

Q3: I am struggling with the steric hindrance of the this compound. What specific conditions should I try?

A3: Steric hindrance significantly slows down the transmetalation and reductive elimination steps of the catalytic cycle.[2] More forcing conditions and specialized catalysts are often necessary to overcome this.

Troubleshooting Steps:

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination.[2]

  • Higher Temperatures: Increasing the reaction temperature (e.g., 80–110 °C) can provide the necessary energy to overcome the activation barriers associated with hindered substrates.[2] Microwave irradiation is an excellent technique to achieve high temperatures rapidly and can significantly reduce reaction times.[4]

  • Alternative Boron Reagents: If the boronic acid proves too unstable or unreactive, consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[2] These alternatives can exhibit different reactivity profiles and may be less prone to degradation under the reaction conditions.

Data Presentation: Catalyst Systems for Hindered Couplings

The following tables summarize effective catalytic systems and general reaction conditions for Suzuki-Miyaura couplings involving sterically hindered or electron-deficient partners.

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling

Catalyst PrecursorLigandKey AdvantagesSuitable For
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos, RuPhosHigh activity for hindered and electron-poor substrates.[2]Aryl chlorides, hindered aryl bromides, and heteroaryl couplings.
Pd(OAc)₂ / Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs)Excellent for activating challenging substrates.[2]Sterically demanding couplings and reactions with aryl chlorides.
Pd(PPh₃)₄None (ligand is part of the complex)A classic, readily available catalyst.Less demanding couplings; may require higher temperatures.[6]
PEPPSI-iPrNHC ligand integratedAir and moisture stable precatalyst.General Suzuki-Miyaura couplings, including some challenging substrates.

Table 2: General Reaction Parameters for Difficult Couplings

ParameterRecommended Range/ConditionsRationale
Temperature 80 - 120 °COvercomes activation energy for hindered substrates.[2]
Microwave: 100 - 150 °C[4]Rapid heating, reduced reaction times.[4]
Base K₃PO₄, Cs₂CO₃, KFStrong, non-nucleophilic bases are often more effective.
Solvent Dioxane, Toluene, THF (often with H₂O)Good solubility for a wide range of substrates and reagents.
Catalyst Loading 1 - 5 mol%Higher loading may be necessary for very challenging couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane/water 10:1)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the this compound, the aryl/heteroaryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand, followed by the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Intermediate B->C + Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E + [Ar'-B(OR)3]- F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' Product F->G ArX Ar-X (Aryl Halide) ArX->B ArB Ar'-B(OH)2 (Boronic Acid) ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low/No Yield in Hindered Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No solution_catalyst Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst Yes temp Is the reaction temperature sufficient? base->temp No solution_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->solution_base Yes degas Is the system properly degassed? temp->degas No solution_temp Increase temperature (80-120 °C). Consider microwave irradiation. temp->solution_temp Yes solution_degas Thoroughly degas all solvents. degas->solution_degas Yes end Reaction Optimized degas->end No solution_catalyst->base solution_base->temp solution_temp->degas solution_degas->end

Caption: Troubleshooting flowchart for hindered Suzuki-Miyaura coupling reactions.

References

Technical Support Center: 2,3-Difluoropyridine-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoropyridine-4-boronic acid, with a specific focus on the critical role of the base in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in Suzuki-Miyaura coupling reactions involving this compound?

A1: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3] This anionic boronate complex is more reactive towards the palladium(II) center, facilitating the transfer of the pyridyl group from boron to palladium, which is essential for the carbon-carbon bond formation.[2][3]

Q2: Which bases are commonly used for Suzuki-Miyaura reactions with heteroaryl boronic acids?

A2: A wide range of inorganic and organic bases can be used. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).[4][5] The selection is critical and often depends on the specific substrates, solvent, and reaction temperature.[6] For boronic acids that are sensitive to decomposition, milder bases like potassium carbonate or potassium fluoride are often preferred.[6][7]

Q3: How does the electron-deficient nature of the 2,3-difluoropyridine ring affect the reaction?

A3: The two electron-withdrawing fluorine atoms make the pyridine ring electron-deficient. This has two main consequences. First, it can slow down the rate of transmetalation.[8] Second, and more critically, it increases the susceptibility of the boronic acid to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This side reaction is often promoted by strong bases and the presence of water.[6]

Q4: Can using a boronate ester derivative instead of the boronic acid help?

A4: Yes, using a more stable derivative like a pinacol ester, MIDA ester, or a potassium trifluoroborate salt can be highly beneficial.[7][9] These derivatives often exhibit greater stability towards premature decomposition and protodeboronation.[7][9] They slowly release the boronic acid or a related reactive species under the reaction conditions, which can lead to higher yields, especially in challenging couplings.[7]

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Q: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the first base-related parameters I should check?

A: When a Suzuki coupling fails, the base is a primary suspect. Consider the following:

  • Base Strength: The base may be too weak to facilitate efficient transmetalation or too strong, causing rapid degradation of the boronic acid.[6] If you are using a mild base like NaHCO₃, consider switching to a moderately stronger one like K₂CO₃ or K₃PO₄. Conversely, if you are using a very strong base like NaOH, it may be causing decomposition.

  • Base Solubility: Ensure the base has some solubility in the reaction medium. For anhydrous reactions, it is crucial that the base is a finely powdered solid to maximize surface area.[6]

  • Inefficient Transmetalation: The combination of an electron-deficient boronic acid and a suboptimal base can lead to poor transmetalation. A screen of different bases is often the most effective approach to identify the optimal conditions for your specific substrates.[4]

Issue 2: Significant Protodeboronation Observed

Q: I am observing a significant amount of 2,3-difluoropyridine as a byproduct, indicating protodeboronation. How can I mitigate this by adjusting the base?

A: Protodeboronation is a common side reaction for electron-deficient heteroaryl boronic acids, especially in the presence of water and a strong base.[6][7]

  • Switch to a Milder Base: Strong bases can accelerate protodeboronation.[6] Switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or potassium fluoride (KF) can significantly reduce this side reaction.[6]

  • Use Anhydrous Conditions: Water is the proton source for this side reaction.[6] Using a weaker base in combination with anhydrous solvents (e.g., dioxane, THF, toluene) can be very effective. Ensure all reagents and glassware are thoroughly dried.[6][7]

  • Base Stoichiometry: Using a large excess of the base is not always better. Try reducing the equivalents of the base to the minimum required for the reaction to proceed (typically 2-3 equivalents).

Issue 3: Homocoupling of the Boronic Acid is a Major Byproduct

Q: My main product is the homocoupled dimer of this compound. How can the choice of base influence this?

A: Homocoupling is often caused by the presence of oxygen, which can interfere with the palladium catalyst.[6][10] While not directly caused by the base, the reaction conditions, including the base, can play a role.

  • Oxygen Contamination: The primary cause is often insufficient degassing of the reaction mixture.[6][10] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6]

  • Catalyst Oxidation State: Homocoupling can occur if the Pd(0) catalyst is oxidized to Pd(II) species by air.[10] Some bases, in combination with impurities, could potentially influence the catalyst's stability. Using a robust, air-stable precatalyst can sometimes help mitigate this issue.[6]

Data Summary

The choice of base can dramatically impact the yield of a Suzuki-Miyaura coupling reaction. The following table, adapted from studies on similar aryl halides and boronic acids, illustrates how different bases can affect product yield under otherwise identical conditions. This serves as a general guide for optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Entry Base Solvent System Yield (%)
1 Na₂CO₃ Toluene/Ethanol/Water 98
2 K₂CO₃ Toluene/Ethanol/Water 95
3 K₃PO₄ Toluene/Ethanol/Water 92
4 NaOH Toluene/Ethanol/Water 75
5 KOH Toluene/Ethanol/Water 72
6 NaOAc Toluene/Ethanol/Water 60

| 7 | Et₃N (Triethylamine) | Toluene/Ethanol/Water | <10 |

Data is illustrative and based on typical results from base screening experiments like those found in related literature.[4] Actual yields will vary depending on the specific substrates and reaction conditions.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.

Suzuki_Cycle cluster_transmetalation Base Activation cluster_cycle_start pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'-B(OH)₂ base Base (e.g., OH⁻) boronate [Ar'-B(OH)₃]⁻ (Activated) base->boronate Activation boronate->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing base activation.
Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for troubleshooting low-yielding reactions, with a focus on base-related issues and side reactions.

Troubleshooting_Workflow start Start: Low or No Yield check_reagents Check Reagent Quality (Boronic Acid, Catalyst, Solvent) start->check_reagents analyze_byproducts Analyze Crude Reaction Mixture (LCMS, NMR) check_reagents->analyze_byproducts protodeboronation Issue: Protodeboronation Dominates analyze_byproducts->protodeboronation 2,3-Difluoropyridine detected homocoupling Issue: Homocoupling Dominates analyze_byproducts->homocoupling Boronic acid dimer detected no_reaction Issue: Only Starting Material analyze_byproducts->no_reaction No conversion solution_proto Solution: 1. Use milder base (K₂CO₃, KF) 2. Use anhydrous solvent 3. Switch to boronate ester protodeboronation->solution_proto solution_homo Solution: 1. Thoroughly degas solvent 2. Run under strict inert gas 3. Use fresh/robust catalyst homocoupling->solution_homo solution_no_reaction Solution: 1. Use stronger base (K₃PO₄) 2. Increase temperature 3. Screen different ligands/solvents no_reaction->solution_no_reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl halide. Optimization of the base, solvent, temperature, and catalyst/ligand system is often necessary.[6][11][12]

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF, toluene)

  • Schlenk flask or sealable reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system (e.g., dioxane/water), add the organic solvent first, followed by the degassed water. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[6]

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11]

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6][11]

References

Technical Support Center: Solvent Effects in Fluorinated Pyridine Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridine boronic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on the critical role of solvents. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a fluorinated pyridine boronic acid is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low to no yield in these couplings is a common issue. The first aspects to scrutinize are the stability of the boronic acid, the choice of solvent, and the activity of the catalyst. Fluorinated pyridine boronic acids can be particularly susceptible to protodeboronation, a side reaction that cleaves the C-B bond, rendering the nucleophile inactive.[1][2]

Troubleshooting Steps:

  • Evaluate Solvent Choice: The solvent plays a crucial role in reactant solubility and catalyst stability.[3] Common solvents include dioxane, tetrahydrofuran (THF), and toluene.[4] The polarity of the solvent can influence the reaction mechanism and selectivity.[4][5]

  • Minimize Water Content: While a small amount of water can sometimes improve the solubility of inorganic bases like K₃PO₄ and increase reaction rates, an excess can significantly promote protodeboronation.[1][4] Consider using rigorously dried solvents.[1]

  • Protect the Boronic Acid: If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[1] These derivatives tend to be more resistant to premature decomposition.[1]

  • Catalyst and Ligand Selection: For challenging substrates like heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred to outcompete decomposition pathways.[1] Ensure your palladium source is active; if using a Pd(II) precatalyst, it must be reduced in situ.[6]

Q2: I am observing significant formation of the deborylated fluoropyridine side product. How can I mitigate this?

A2: The observation of the deborylated starting material is a clear indication of protodeboronation.[1] This is a prevalent issue with heteroaryl boronic acids, especially those containing nitrogen, like pyridine derivatives.[1]

Mitigation Strategies:

  • Anhydrous Conditions: The primary strategy is to minimize the proton source by using anhydrous solvents and reagents.[1][6]

  • Use of Boronic Esters: Convert the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[1] MIDA boronates, in particular, offer a "slow-release" of the active boronic acid, keeping its concentration low and favoring the desired cross-coupling over decomposition.[1]

  • Optimize the Base: While a base is necessary to activate the boronic acid for transmetalation, strong bases in aqueous media can accelerate protodeboronation.[4][6] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[1]

Q3: My reaction appears to stall before completion. What could be the cause?

A3: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient base, or poor solubility of reagents.

Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst can deactivate through oxidation or aggregation. Ensure thorough degassing of all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][6] Using a fresh batch of a robust precatalyst can be beneficial.[7]

  • Insufficient Base: The base can be consumed during the reaction. Ensure you are using a sufficient excess, typically 2-3 equivalents relative to the limiting reagent.[1]

  • Solubility Issues: Poor solubility of the reagents, particularly the base, can hinder the reaction.[1] For inorganic bases, a minimal amount of water (e.g., a 10:1 dioxane:water mixture) can be added to improve solubility, but be mindful of the increased risk of protodeboronation.[1] Vigorous stirring is also crucial in biphasic reactions.[6]

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the yield of Suzuki-Miyaura couplings. Note that the data is adapted from studies on similar substrates, such as pyridine-2-sulfonyl fluoride (PyFluor), and provides a valuable starting point for optimizing reactions with fluorinated pyridine boronic acids.

Table 1: Effect of Various Solvents on the Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester

EntrySolventTemperature (°C)Yield (%)
1Dioxane (dry)1005
2Dioxane (wet)10052
3Toluene10011
4Dioxane/H₂O 4:110074
5THF6511
6Acetonitrile6532
7Isopropanol6528

Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester. Yields are illustrative and may vary based on specific substrates and conditions.[8][9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Acid with an Aryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated pyridine boronic acid or its ester derivative (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[11]

Catalyst and Solvent Addition: 3. Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.[1] 4. Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[1]

Reaction Execution: 5. Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[1][11] 6. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

Work-up and Purification: 7. Upon completion, cool the reaction to room temperature. 8. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[1] 9. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.[1] 10. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] 11. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Visualizations

G cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Fluorinated Pyridine Boronic Acid, & Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert reagents Add Pd Catalyst & Ligand inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir Vigorously solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup Cool, Dilute, & Wash monitor->workup purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify end end purify->end Final Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low or No Yield protodeboronation Protodeboronation of Fluoropyridine Boronic Acid issue->protodeboronation catalyst Catalyst Deactivation/ Low Activity issue->catalyst solubility Poor Reagent Solubility issue->solubility anhydrous Use Anhydrous Solvent protodeboronation->anhydrous ester Convert to Boronic Ester (Pinacol, MIDA) protodeboronation->ester base Optimize Base (e.g., K3PO4, K2CO3) protodeboronation->base degas Degas Solvents Thoroughly catalyst->degas fresh_catalyst Use Fresh/Robust Catalyst catalyst->fresh_catalyst cosolvent Add Minimal Water for Base Solubility (e.g., 10:1 Dioxane/H2O) solubility->cosolvent

Caption: Troubleshooting Logic for Low Yield Reactions.

References

Technical Support Center: Minimizing Homocoupling of 2,3-Difluoropyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 2,3-Difluoropyridine-4-boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Formation of 4,4'-bi(2,3-difluoropyridine) Homocoupling Product

Root Cause Analysis and Solutions

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. The primary causes of homocoupling for an electron-deficient substrate like this compound are outlined below, along with targeted solutions.

Troubleshooting Workflow

start High Homocoupling Observed oxygen Oxygen Presence start->oxygen pd_source Palladium(II) Precursor start->pd_source base Inappropriate Base start->base ligand Suboptimal Ligand start->ligand conditions Harsh Reaction Conditions start->conditions solution1 Rigorous Degassing (Freeze-Pump-Thaw / N2 Sparge) oxygen->solution1 solution2 Use Pd(0) Source or Precatalyst (e.g., Pd(PPh3)4, Buchwald G3/G4) pd_source->solution2 solution3 Screen Weaker Bases (e.g., K2CO3, K3PO4, CsF) base->solution3 solution4 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) ligand->solution4 solution5 Optimize Temperature and Reagent Addition Rate conditions->solution5 end Homocoupling Minimized solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Solutions:

  • Exclude Oxygen Rigorously: The presence of oxygen is a primary driver of boronic acid homocoupling. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.

    • Actionable Advice:

      • Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (argon or nitrogen) for a minimum of 30-60 minutes.

      • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

      • Use flame-dried or oven-dried glassware to eliminate adsorbed oxygen and moisture.

  • Select an Appropriate Palladium Source: The choice of palladium precursor significantly impacts the initial stages of the reaction where homocoupling can be prevalent.

    • Actionable Advice:

      • Preferred: Use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts can directly enter the catalytic cycle without requiring an initial reduction step that can promote homocoupling.

      • Alternative for Pd(II) sources: If using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂, consider the addition of a mild reducing agent. However, this should be done with caution to avoid reduction of the aryl halide. Modern palladium precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species and can be highly effective in minimizing side reactions.

  • Optimize the Base: The base is crucial for the activation of the boronic acid, but an improper choice can accelerate homocoupling. For electron-deficient pyridine boronic acids, the choice of base is even more critical to also mitigate protodeboronation.

    • Actionable Advice:

      • Avoid strong bases like NaOH, which can promote homocoupling.

      • Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.

      • For fluorinated substrates, fluoride bases like CsF or KF can be effective and may participate favorably in the transmetalation step.

  • Choose the Right Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, the ligand choice is paramount.

    • Actionable Advice:

      • Employ bulky, electron-rich phosphine ligands. Ligands developed by Buchwald (e.g., SPhos, XPhos) or other sterically hindered ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.

  • Control Reaction Conditions: Temperature and concentration can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Actionable Advice:

      • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. It is advisable to screen a range of temperatures to find an optimal balance.

      • Slow Addition: A high instantaneous concentration of the boronic acid can favor homocoupling. Consider adding the this compound solution slowly to the reaction mixture using a syringe pump.

Issue 2: Low Yield and Presence of Protodeboronation Byproduct (2,3-Difluoropyridine)

In addition to homocoupling, electron-deficient heteroaryl boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can facilitate protodeboronation.

  • Use of Boronate Esters: Convert the this compound to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.

  • Appropriate Base Selection: As with homocoupling, the choice of base is critical. Weaker bases are generally preferred to minimize protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to homocoupling?

A1: The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the boronic acid electron-deficient. This can increase its susceptibility to certain homocoupling pathways, particularly those mediated by Pd(II) species.

Q2: What are the primary mechanisms of boronic acid homocoupling?

A2: There are two main proposed mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).

  • Pd(II) Precursor-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with two equivalents of the boronic acid to form the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.

cluster_0 Oxygen-Mediated Homocoupling cluster_1 Pd(II) Precursor-Mediated Homocoupling Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O2 Ar-Pd-Ar Ar-Pd-Ar Pd(II)->Ar-Pd-Ar 2 x ArB(OH)2 Ar-Pd-Ar->Pd(0) Ar-Ar Ar-Ar Ar-Pd-Ar->Ar-Ar Reductive Elimination Pd(II) Precursor Pd(II) Precursor Ar-Pd-Ar_2 Ar-Pd-Ar_2 Pd(II) Precursor->Ar-Pd-Ar_2 2 x ArB(OH)2 Pd(OAc)2 Ar-Ar_2 Ar-Ar_2 Ar-Pd-Ar_2->Ar-Ar_2 Reductive Elimination Pd(0)_2 Pd(0)_2 Ar-Pd-Ar_2->Pd(0)_2 Enters Catalytic Cycle

Caption: Proposed mechanisms for boronic acid homocoupling.

Q3: How does the choice of base affect the homocoupling of this compound?

A3: The base is necessary to activate the boronic acid for transmetalation. However, strong bases can promote side reactions, including homocoupling. Weaker inorganic bases provide a milder environment that can disfavor these undesired pathways. The optimal base is often substrate-dependent and may require screening.

Table 1: Effect of Various Bases on Suzuki Coupling Yield (General Examples)

EntryBaseSolventTemperature (°C)Time (min)Yield (%)Reference
1Na₂CO₃DMF/H₂O (1:1)801595
2K₂CO₃DMF/H₂O (1:1)802092
3NaOHDMF/H₂O (1:1)806070
4K₃PO₄Dioxane100-High
5Cs₂CO₃Dioxane100-High

Note: Yields are for general Suzuki coupling reactions and serve as a guide for base selection.

Q4: Can converting this compound to its pinacol ester reduce homocoupling?

A4: Yes, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. Boronate esters are generally more stable and less prone to side reactions like protodeboronation and can also help in mitigating homocoupling by controlling the concentration of the active boronic acid species in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to minimize the formation of the homocoupling byproduct.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a suitable precatalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system with water is used, ensure the water is also thoroughly degassed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

This protocol can be used to generate a more stable boronate ester prior to the coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous solvent (e.g., toluene or THF)

  • Drying agent (e.g., anhydrous MgSO₄) or a Dean-Stark apparatus

Procedure:

  • In a round-bottom flask, combine the this compound and pinacol in the anhydrous solvent.

  • If using toluene, equip the flask with a Dean-Stark trap and reflux the mixture until no more water is collected.

  • If using THF, add a drying agent like anhydrous MgSO₄ and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or NMR to confirm the formation of the ester.

  • Once complete, filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

troubleshooting low conversion in 2,3-Difluoropyridine-4-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3-Difluoropyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this versatile reagent in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, with a focus on troubleshooting low conversion in Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors. The most common culprits include:

  • Catalyst Deactivation: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. This is a well-documented issue with pyridine-containing substrates.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base. Fluorinated heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical and highly interdependent. An inappropriate selection for this specific substrate can lead to poor yields.

  • Poor Reagent Quality: The purity and stability of the boronic acid, aryl halide, and catalyst are paramount. Boronic acids can degrade over time, especially if not stored properly.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.

Q2: I suspect catalyst deactivation is the issue. How can I mitigate this?

A2: To overcome catalyst deactivation by the pyridine nitrogen, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are effective because their size can sterically hinder the pyridine nitrogen from coordinating with the palladium center.

  • Catalyst Choice: Utilize robust, pre-formed palladium catalysts or modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for more efficient generation of the active Pd(0) species. In some cases, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can be beneficial for challenging couplings.

Q3: How can I minimize the protodeboronation of my this compound?

A3: Protodeboronation is a common challenge with heteroaryl boronic acids. To minimize this side reaction:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and bases can significantly reduce protodeboronation.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, as these conditions can promote decomposition.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this compound?

A4: A good starting point for optimizing your reaction would be to screen various conditions. Based on literature for similar substrates, a combination of a palladium catalyst with a bulky phosphine ligand, a suitable base, and an appropriate solvent system is recommended. For example, a patent for a related synthesis reported a 35% yield using Pd(PPh₃)₄ as the catalyst.[1] A case study on a similar substrate, 5-bromo-2,3-difluoropyridine-4-boronic acid, achieved an 85% yield using a different catalyst system, highlighting the importance of screening.[2] See the data table and experimental protocol below for more specific examples.

Data Presentation

The following table summarizes yields for Suzuki-Miyaura cross-coupling reactions involving this compound and a structurally similar analogue to provide a baseline for expected performance under different conditions.

Boronic AcidCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
This compoundAryl HalidePd(PPh₃)₄Not specifiedNot specifiedNot specifiedNot specified35[1]
5-Bromo-2,3-difluoropyridine-4-boronic acid4-Bromophenylboronic acidPd(OAc)₂ / P(t-Bu)₃Not specified1,4-Dioxane100Not specified85[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Troubleshooting Low Conversion start Low Conversion Observed check_reagents 1. Verify Reagent Quality - Boronic Acid Purity (NMR) - Aryl Halide Integrity - Catalyst Activity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (O₂ exclusion) - Solvent Degassed & Anhydrous - Base Quality & Stoichiometry check_reagents->check_conditions side_reactions 3. Analyze for Side Products - Protodeboronation - Homocoupling check_conditions->side_reactions optimization 4. Systematic Optimization side_reactions->optimization solution1 Use Bulky Ligands (XPhos, SPhos) optimization->solution1 solution2 Screen Bases (K₃PO₄, KF, Cs₂CO₃) optimization->solution2 solution3 Use Anhydrous Conditions or Boronic Ester optimization->solution3 solution4 Vary Temperature & Catalyst Loading optimization->solution4

Caption: A logical workflow for diagnosing and addressing low conversion in Suzuki-Miyaura reactions.

Key Factors in this compound Suzuki Coupling

Key_Factors Key Factors for Successful Coupling center Suzuki-Miyaura Coupling Yield catalyst Palladium Catalyst & Ligand - Bulky, electron-rich ligands - Robust precatalysts catalyst->center boronic_acid Boronic Acid Stability - Prone to protodeboronation - Purity is crucial boronic_acid->center base Base Selection - Activates boronic acid - Influences side reactions base->center solvent Solvent System - Solubilizes reagents - Anhydrous vs. aqueous solvent->center conditions Reaction Conditions - Inert atmosphere - Optimal temperature conditions->center

Caption: Interrelated factors influencing the success of Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from 2,3-Difluoropyridine-4-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 2,3-Difluoropyridine-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?

A1: The most common impurities and byproducts include:

  • Protodeboronation Product (2,3-Difluoropyridine): This is a prevalent side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is common for heteroaryl boronic acids, especially those containing nitrogen.

  • Homocoupled Byproducts: Self-coupling of the this compound or the aryl halide coupling partner can occur, leading to symmetrical biaryl impurities.

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner may remain.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the product.

  • Phosphine Ligand Impurities: Impurities can be derived from the aryl group on the phosphorus atom of the ligand.[2][3] For instance, a crystalline impurity was observed to originate from the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.[2]

  • Boroxine: this compound can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine.

Q2: My desired 2,3-difluoro-4-arylpyridine product is showing low purity after the initial work-up. What is the most effective purification method?

A2: Flash column chromatography on silica gel is the most widely reported and generally effective method for purifying the products of Suzuki-Miyaura couplings.[2] For specific impurities, other techniques can be employed:

  • Acid/Base Extraction: To remove basic impurities like unreacted this compound and its protodeboronated byproduct (2,3-difluoropyridine), washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can be effective.[4][5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, particularly for removing minor impurities.

  • Treatment with Scavenging Resins: Specialized resins can be used to remove residual palladium catalyst.

Q3: How can I quantify the purity of my final product and identify the impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying the purity of your product and identifying impurities.[6][7][8] Developing an HPLC method with a suitable column (e.g., C18) and mobile phase will allow for the separation of the desired product from starting materials and byproducts.[6][7] Mass spectrometry (LC-MS) can be used in conjunction with HPLC to identify the mass of the separated components, confirming the identity of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of the final product and can be used to estimate the levels of major impurities.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of 2,3-Difluoropyridine in the Product
  • Problem: A major impurity is identified as 2,3-difluoropyridine, the protodeboronation byproduct.

  • Cause: Protodeboronation is a common side reaction for pyridine boronic acids, often exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base.[1]

  • Solution:

    • Reaction Optimization:

      • Use anhydrous solvents and reagents to minimize water content.

      • Employ milder bases such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH.

      • Lower the reaction temperature and shorten the reaction time if possible, while monitoring the reaction progress closely.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. Boronate esters are generally more resistant to protodeboronation.[1]

    • Purification Strategy:

      • During the work-up, perform an acid wash (e.g., with 1M HCl) to protonate the basic 2,3-difluoropyridine, which can then be extracted into the aqueous layer.

      • Careful flash column chromatography should be able to separate the less polar 2,3-difluoropyridine from the more polar desired product.

Issue 2: Persistent Palladium Contamination in the Final Product
  • Problem: The final product is contaminated with residual palladium catalyst, which can be problematic for downstream applications, especially in drug development.

  • Cause: The palladium catalyst can be difficult to remove completely through standard extraction and chromatography.

  • Solution:

    • Optimized Chromatography: Use a silica gel column and carefully select the eluent system to maximize the separation of the product from the catalyst.

    • Palladium Scavengers: After initial purification, treat the product solution with a palladium scavenging resin. These resins have functional groups that chelate to the palladium, allowing it to be filtered off.

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can also help to adsorb residual palladium, which can then be removed by filtration.

    • Recrystallization: If the product is a solid, recrystallization can effectively exclude the palladium impurities in the mother liquor.

Data Presentation

Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of Pyridine Boronic Acid Derivatives Under Various Conditions

Disclaimer: The following data is representative of Suzuki-Miyaura reactions with pyridine boronic acid derivatives and is intended to illustrate the impact of reaction parameters on product yield. Actual results with this compound may vary.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(dppf)Cl₂ (3)Na₃PO₄Dioxane1001285-95[9]
1-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O804~70[10]
4-ChlorobenzonitrilePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Dioxane/H₂O10015-20~90[6]
2-BromopyridinePd(OAc)₂ (2) / RuPhos (4)Na₂CO₃Ethanol8518~82[11]

Table 2: Comparison of Purification Methods for Removal of Common Impurities (Illustrative)

Disclaimer: This table provides an illustrative comparison of the effectiveness of different purification techniques. The actual purity achieved will depend on the specific reaction conditions and the nature of the impurities.

Purification MethodTarget ImpurityExpected Purity of Final ProductAdvantagesDisadvantages
Flash Column Chromatography Unreacted starting materials, homocoupled byproducts, protodeboronation product>98%Generally effective for a wide range of impurities.Can be time-consuming and require significant solvent volumes.
Acid/Base Extraction Basic impurities (e.g., 2,3-difluoropyridine, unreacted boronic acid)>95% (after subsequent purification)Simple, fast, and effective for removing basic/acidic impurities.May not remove non-polar impurities; potential for product degradation with strong acids/bases.
Recrystallization Minor impurities, isomers>99%Can yield very high purity product; scalable.Requires a solid product and a suitable solvent system; can have lower recovery.
Palladium Scavenging Resins Residual palladium catalyst<50 ppm PdHighly selective for palladium removal.Adds an extra step and cost to the process.

Experimental Protocols

Protocol 1: General Purification of a 2,3-Difluoro-4-arylpyridine via Extraction and Flash Column Chromatography
  • Reaction Quench and Extraction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • To remove basic impurities, wash the organic layer with 1M HCl (aq). Caution: The desired product may also have some basicity; check for product loss in the aqueous layer.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Flash Column Chromatography:

    • Prepare a silica gel column of an appropriate size.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the desired product (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and run the HPLC method. The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, This compound, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent and Wash (Water, Brine) quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography fractions Collect and Combine Pure Fractions chromatography->fractions final_product Evaporate Solvent to Obtain Pure Product fractions->final_product Purification_Troubleshooting start Low Purity After Initial Work-up impurity_id Identify Major Impurity (LC-MS, NMR) start->impurity_id protodeboronation Protodeboronation Product (2,3-Difluoropyridine) impurity_id->protodeboronation Basic unreacted_sm Unreacted Starting Materials impurity_id->unreacted_sm Acidic/Basic pd_catalyst Residual Palladium Catalyst impurity_id->pd_catalyst Metal other Other Byproducts impurity_id->other Various acid_wash Perform Acid Wash (e.g., 1M HCl) protodeboronation->acid_wash column Optimize Flash Column Chromatography unreacted_sm->column scavenger Use Palladium Scavenger Resin pd_catalyst->scavenger other->column acid_wash->column recrystallize Recrystallize Product column->recrystallize If solid & still impure pure_product High Purity Product column->pure_product If pure recrystallize->pure_product scavenger->column

References

Technical Support Center: 2,3-Difluoropyridine-4-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during coupling reactions involving 2,3-Difluoropyridine-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in coupling reactions with this compound?

A1: The two most prevalent byproducts in Suzuki-Miyaura coupling reactions involving this compound are the result of protodeboronation and homocoupling.

  • Protodeboronation: This is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2,3-difluoropyridine.[1][2] This is a well-known undesired side reaction, particularly for heteroaromatic boronic acids.[1][3]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl, in this case, 2,2',3,3'-tetrafluoro-4,4'-bipyridine, from the coupling of two molecules of the boronic acid.[4][5] This can be promoted by the presence of oxygen or by certain catalyst systems.[5][6]

Q2: Why is this compound prone to protodeboronation?

A2: Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, are particularly susceptible to protodeboronation.[1] The electron-withdrawing nature of the fluorine atoms in this compound can increase the Lewis acidity of the boron atom, potentially making it more susceptible to this side reaction under basic conditions.[7] The reaction pH is a critical factor in the mechanism of protodeboronation for basic heteroaromatic boronic acids.[1]

Q3: What factors influence the formation of homocoupling byproducts?

A3: The formation of homocoupling products can be influenced by several factors, including the reaction conditions and the catalyst used. The presence of molecular oxygen can promote the homocoupling of boronic acid reactants.[5] Additionally, some palladium and copper catalyst systems can facilitate this undesired side reaction.[4][6][8]

Q4: Can the choice of base affect the byproduct profile?

A4: Yes, the choice and amount of base can significantly impact the reaction's outcome. Strong bases can promote protodeboronation.[2] Using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often recommended to minimize this side reaction.[2] The acid-base equilibrium in the reaction mixture plays a crucial role in the selectivity of the Suzuki-Miyaura reaction.[9]

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation (Formation of 2,3-Difluoropyridine)

This is often the most significant byproduct. The troubleshooting workflow below outlines strategies to minimize its formation.

G cluster_0 Troubleshooting Protodeboronation start High Protodeboronation Detected cond1 Modify Reaction Conditions start->cond1 action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) cond1->action1 Yes action2 Lower Reaction Temperature action1->action2 action3 Use Anhydrous Solvents action2->action3 cond2 Problem Resolved? action3->cond2 end_success Successful Coupling cond2->end_success Yes cond3 Modify Boronic Acid Reagent cond2->cond3 No action4 Convert to Pinacol Ester cond3->action4 Option 1 action5 Convert to MIDA Boronate cond3->action5 Option 2 end_success2 Successful Coupling action4->end_success2 action5->end_success2

Caption: Troubleshooting workflow for minimizing protodeboronation.

Table 1: Effect of Reaction Conditions on Protodeboronation

ParameterStandard ConditionRecommended ModificationRationale
Base Strong Base (e.g., NaOH, KOH)Milder Base (e.g., K₃PO₄, Cs₂CO₃)Strong bases can accelerate protodeboronation.[2]
Temperature 80-100 °C60-80 °C or lowerHigher temperatures increase the rate of protodeboronation.[2]
Solvent Protic/Aqueous SolventsAnhydrous Solvents (e.g., Dioxane, THF)Excess water can act as a proton source, facilitating protodeboronation.[2]
Issue 2: Significant Homocoupling Product Formation

The formation of the symmetrical 2,2',3,3'-tetrafluoro-4,4'-bipyridine can reduce the yield of the desired cross-coupled product.

G cluster_1 Troubleshooting Homocoupling start High Homocoupling Detected cond1 Optimize Reaction Setup start->cond1 action1 Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) cond1->action1 Yes cond2 Problem Resolved? action1->cond2 end_success Successful Coupling cond2->end_success Yes cond3 Evaluate Catalyst System cond2->cond3 No action2 Screen Different Palladium Catalysts/Ligands cond3->action2 end_success2 Successful Coupling action2->end_success2

Caption: Troubleshooting workflow for minimizing homocoupling.

Table 2: Factors Influencing Homocoupling

FactorPotential CauseRecommended ActionRationale
Atmosphere Presence of OxygenThoroughly degas solvents and maintain a positive pressure of an inert gas (Ar or N₂).Oxygen can promote the oxidative homocoupling of boronic acids.[5]
Catalyst Catalyst system prone to promoting homocoupling.Screen alternative palladium catalysts and ligands.The choice of catalyst can influence the relative rates of cross-coupling and homocoupling.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the cross-coupling reaction. Optimization for specific substrates is recommended.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Conversion of this compound to its Pinacol Ester

Converting the boronic acid to its more stable pinacol ester is a highly effective strategy to prevent protodeboronation.[2]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Add a dehydrating agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the conversion is complete (monitor by TLC or LC-MS).

  • Work-up: Filter off the drying agent (if used) and concentrate the solvent under reduced pressure.

  • Purification: The resulting pinacol ester can often be used directly in the coupling reaction after solvent removal or can be further purified by chromatography or recrystallization if necessary.

Protocol 3: Slow-Release Cross-Coupling using MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates offer high stability and slowly release the boronic acid under reaction conditions, minimizing the concentration of the unstable free boronic acid.[2][10]

  • MIDA Ester Formation: Dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO. Heat the mixture to facilitate the condensation and removal of water.

  • Isolation: Isolate the stable MIDA boronate, which can be stored for extended periods.

  • Cross-Coupling: Use the isolated MIDA boronate (1.2-1.5 equiv.) in the Suzuki-Miyaura coupling reaction under standard conditions with a suitable base (e.g., K₃PO₄) and aqueous solvent mixture to facilitate the slow release of the boronic acid.[10]

G cluster_2 Reaction Pathways of this compound boronic_acid This compound desired_product Desired Cross-Coupled Product boronic_acid->desired_product Suzuki-Miyaura Coupling (Desired Pathway) protodeboronation Protodeboronation Byproduct (2,3-Difluoropyridine) boronic_acid->protodeboronation Side Reaction 1 (H₂O, Base, Heat) homocoupling Homocoupling Byproduct (2,2',3,3'-Tetrafluoro-4,4'-bipyridine) boronic_acid->homocoupling Side Reaction 2 (O₂, Catalyst)

References

impact of water on 2,3-Difluoropyridine-4-boronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Difluoropyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly concerning its interaction with water. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound, especially in the presence of water?

A1: Like many heteroarylboronic acids, this compound is susceptible to two main degradation pathways in aqueous environments:

  • Protodeboronation: This is a significant concern, where the carbon-boron bond is cleaved in the presence of a proton source (like water), replacing the boronic acid group with a hydrogen atom. This process is often accelerated by acidic or basic conditions and elevated temperatures. The electron-deficient nature of the difluoropyridine ring can make this compound particularly prone to protodeboronation.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, especially when exposed to air over extended periods, to form the corresponding hydroxylated pyridine and boric acid.[3][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize shelf-life and maintain purity, store this compound under the following conditions:

  • Temperature: Refrigerate (typically 2-8 °C).[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.[7]

  • Container: Keep in a tightly sealed, opaque container to protect from light and moisture.[8][9][10]

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could this be related to the stability of the boronic acid?

A3: Yes, low yields are frequently linked to the degradation of the boronic acid before or during the reaction.[2] The primary culprit is often protodeboronation under the basic and sometimes heated conditions of the coupling reaction.[1][2] The free boronic acid can be unstable, and its concentration may diminish over the course of the experiment, leading to incomplete conversion.

Q4: Can I use water as a solvent in reactions involving this compound?

A4: While some water is often necessary for Suzuki-Miyaura couplings to facilitate the dissolution of the base and the transmetalation step, excess water can promote protodeboronation.[2] It is crucial to use anhydrous solvents where possible and carefully control the amount of water in the reaction mixture. The use of a biphasic solvent system (e.g., Toluene/Water) is common, but the optimal conditions may require screening.[11]

Q5: Are there more stable alternatives to using the free boronic acid in my reactions?

A5: Absolutely. Converting the boronic acid to a boronate ester is a highly effective strategy to enhance stability.[12] Common choices include:

  • Pinacol esters (Bpin): These are widely used and offer improved stability against protodeboronation and oxidation.[2][13]

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable solids that can be easily handled and stored.[14][15] They participate in "slow-release" cross-coupling, where the active boronic acid is generated in situ, keeping its concentration low and minimizing degradation.[14][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation in Suzuki-Miyaura coupling. Degradation of this compound via protodeboronation.1. Switch to a milder base: Use K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[2] 2. Lower the reaction temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of protodeboronation.[2] 3. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol or MIDA ester.[2][14]
Inconsistent results between experiments. Variable water content in reagents or solvents, or degradation of the boronic acid stock over time.1. Use anhydrous solvents: Ensure all solvents are properly dried before use. 2. Aliquot the reagent: Store the boronic acid in smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture. 3. Verify reagent integrity: Before use, check the purity of the boronic acid by NMR or HPLC, especially if it has been stored for a long time.
Appearance of a new, unexpected peak corresponding to 2,3-difluoropyridine in my analytical trace (HPLC, GC-MS). Protodeboronation has occurred, cleaving the C-B bond and leaving the parent heterocycle.1. Re-evaluate reaction conditions: The conditions (pH, temperature, water content) are likely too harsh. Refer to the solutions for low product formation. 2. Minimize reaction time: A more active catalyst system may allow for shorter reaction times, reducing the window for degradation.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data based on typical stability profiles of heteroarylboronic acids. This data is not specific to this compound and should be used as a general guide for experimental design.

Table 1: Illustrative Purity of this compound vs. Time in Aqueous Solution at Room Temperature

Time (hours)Purity (%) at pH 4Purity (%) at pH 7Purity (%) at pH 10
099.599.599.5
698.099.096.5
1296.298.192.0
2492.196.585.1
4885.093.272.3

Table 2: Illustrative Impact of Boron Moiety on Yield in a Suzuki-Miyaura Coupling

Boron ReagentBaseTemperature (°C)Reaction Time (h)Yield (%)
Boronic AcidK₂CO₃1001245
Boronic AcidK₃PO₄801265
Pinacol EsterK₃PO₄801288
MIDA BoronateK₃PO₄801292

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to quantify the degradation of this compound over time.

  • Objective: To separate and quantify the intact boronic acid from its primary degradation product (2,3-difluoropyridine).

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A C18 column with low silanol activity (e.g., Waters XTerra™ MS C18) is recommended to minimize on-column hydrolysis.[16]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare buffered aqueous solutions at the desired pH values (e.g., pH 4, 7, 10).

    • At t=0, add an aliquot of the stock solution to each buffered solution.

    • Maintain the solutions at a constant temperature (e.g., room temperature).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it onto the HPLC system.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products.

Protocol 2: ¹⁹F NMR for In Situ Monitoring

Due to the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for monitoring the stability of this compound without the need for chromatography.

  • Objective: To observe the conversion of the starting material to its degradation products in real-time.

  • Instrumentation: Standard NMR spectrometer (e.g., 400 MHz) with fluorine observation capabilities.

  • Solvent: A deuterated solvent compatible with the desired conditions (e.g., D₂O with buffer, DMSO-d₆).

  • Procedure:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹⁹F NMR spectrum to identify the characteristic signals of the starting material.

    • Introduce the stress condition (e.g., add D₂O, adjust pD with NaOD or DCl).

    • Acquire subsequent ¹⁹F NMR spectra at regular intervals.

    • Integrate the signals corresponding to the starting material and any new species that appear to determine the relative concentrations over time.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Boronic Acid C Initiate Degradation (Mix Stock and Buffer) A->C B Prepare Aqueous Buffers (e.g., pH 4, 7, 10) B->C D Incubate at Controlled Temperature C->D E Sample at Timed Intervals (t=0, 2, 4, 8, 24h) D->E F Analyze via HPLC or NMR E->F G Quantify Remaining Boronic Acid F->G H Identify Degradation Products F->H I Assess Stability Profile G->I H->I

Caption: Workflow for assessing the hydrolytic stability of boronic acids.

Protodeboronation_Pathway reactant This compound product 2,3-Difluoropyridine reactant->product + H₂O (Acid or Base Catalyst) boric_acid B(OH)₃ (Boric Acid)

Caption: The protodeboronation degradation pathway.

Boronate_Ester_Equilibrium boronic_acid Boronic Acid (Less Stable in Solution) boronate_ester Boronate Ester (e.g., Pinacol) (More Stable, Isolable) boronic_acid->boronate_ester + Diol - H₂O

Caption: Equilibrium between a boronic acid and its more stable boronate ester.

References

Technical Support Center: Strategies for Unstable Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of unstable pyridine boronic acids, with a focus on slow-release strategies to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with 2-pyridine boronic acid consistently failing or giving low yields?

A1: 2-Pyridine boronic acid is notoriously unstable and prone to rapid decomposition through a process called protodeboronation, especially under neutral pH and heated conditions.[1][2][3][4] The proximity of the nitrogen atom in the pyridine ring accelerates this degradation.[5] Unlike the 2-substituted isomer, 3- and 4-pyridine boronic acids are generally more stable.[3] This inherent instability means that the boronic acid may be decomposing faster than it can react in your experiment, leading to poor results.

Q2: What is a slow-release strategy and how can it help with unstable boronic acids?

A2: A slow-release strategy involves using a stable precursor, or "pro-drug" form of the boronic acid, which under specific reaction conditions, slowly releases the active (but unstable) boronic acid in situ.[1][6] This approach maintains a very low concentration of the unstable species at any given time, favoring the desired chemical reaction (e.g., Suzuki-Miyaura coupling) over competing decomposition pathways.[1][2] This has proven to be a general solution for handling problematic boronic acids, including 2-heterocyclic derivatives like 2-pyridine boronic acid.[6]

Q3: What are MIDA boronates and how do they work in a slow-release strategy?

A3: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline derivatives of boronic acids that are exceptionally suited for slow-release strategies.[1][6][7] The MIDA ligand protects the boron center, rendering the compound stable for benchtop storage and handling.[1][8] Under specific, mild basic conditions (e.g., using potassium phosphate, K₃PO₄, in aqueous dioxane), the MIDA group is slowly hydrolyzed, releasing the unstable boronic acid in a controlled manner over several hours.[1] This controlled release is key to their success in cross-coupling reactions with challenging substrates.[1][6]

Q4: Can I use other protecting groups for 2-pyridine boronic acid?

A4: Yes, several other derivatives have been developed to stabilize unstable boronic acids. These include trifluoroborate salts, diethanolamine (DEA) adducts, and sterically bulky boronic esters like pinacol esters.[1][7][9] While these can offer improved stability over the free boronic acid, MIDA boronates are often considered a more general solution due to their uniform benchtop stability and predictable slow-release kinetics.[1][6]

Q5: My Suzuki-Miyaura coupling reaction with a pyridine boronic acid is not working. What are the common causes?

A5: Besides the inherent instability of the boronic acid, several factors can contribute to a failed Suzuki-Miyaura coupling:

  • Protodeboronation: As discussed, this is a major issue, especially for 2-pyridine boronic acid.[2][5]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases like NaOH can cause rapid, uncontrolled release and decomposition if using a slow-release precursor.[1] For MIDA boronates, a milder base like K₃PO₄ is recommended for controlled release.[1]

  • Oxygen: Reactions should be performed under an inert atmosphere as oxygen can contribute to degradation pathways.[10]

  • Quality of Reagents: Ensure your boronic acid or its derivative has not degraded during storage. MIDA boronates are known for their excellent shelf-life.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in Suzuki Coupling Rapid decomposition of 2-pyridine boronic acid.Switch from the free boronic acid to an air-stable MIDA boronate to enable slow release of the unstable species in situ.[1][6]
Incorrect base for slow-release from MIDA boronate.Avoid strong bases like NaOH which cause rapid hydrolysis. Use a milder base such as K₃PO₄ in an aqueous solvent mixture (e.g., dioxane/water) to achieve controlled, slow release.[1]
Catalyst deactivation or inhibition.The nitrogen on the pyridine ring can interfere with the palladium catalyst.[5] Consider using a more robust ligand (e.g., XPhos) and ensure reaction conditions are optimized. For 2-pyridyl MIDA boronate couplings with aryl chlorides, the addition of a copper (II) acetate co-catalyst can be beneficial.[1][7]
Inconsistent results between batches Degradation of the boronic acid during storage.Free 2-pyridine boronic acid is not bench-stable.[1] For consistent results, use freshly prepared boronic acid or, preferably, a highly stable derivative like a MIDA boronate, which shows no decomposition after months on the benchtop.[1]
Formation of significant side-products (e.g., homocoupling, protodeboronation) High concentration of unstable boronic acid in the reaction mixture.The slow-release approach using MIDA boronates minimizes the concentration of the active boronic acid, thus suppressing side reactions that arise from its decomposition or high reactivity.[1][2]

Experimental Protocols

Key Experiment: Slow-Release Suzuki-Miyaura Cross-Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol is adapted from the general method for coupling unstable boronic acids via their MIDA derivatives.[1][7]

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol %)

  • XPhos (6 mol %)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol %)

  • Potassium carbonate (K₂CO₃) (5.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd₂(dba)₃ (1.5 mol %), XPhos (6 mol %), Cu(OAc)₂ (50 mol %), and K₂CO₃ (5.0 equiv).

  • Seal the vessel and purge with an inert atmosphere (e.g., by three vacuum/backfill cycles with argon or nitrogen).

  • Under the inert atmosphere, add the solvent mixture of DMF and IPA (4:1 ratio) to achieve a final concentration of 0.1 M with respect to the aryl chloride.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 4 hours.

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove solids.

  • The filtrate can then be concentrated and purified by standard methods, such as flash column chromatography, to isolate the desired 2-arylpyridine product.

Visual Guides

G cluster_0 Instability of 2-Pyridine Boronic Acid cluster_1 Slow-Release Strategy UnstableBA 2-Pyridine Boronic Acid (Unstable) Decomposition Decomposition Products UnstableBA->Decomposition Fast Protodeboronation Protodeboronation (e.g., Pyridine) Decomposition->Protodeboronation Major Pathway (Loss of Boron) StableMIDA 2-Pyridine MIDA Boronate (Air-Stable) UnstableBA_SR 2-Pyridine Boronic Acid (Low Concentration) StableMIDA->UnstableBA_SR Slow Release Release Slow Hydrolysis (e.g., K₃PO₄, H₂O) Coupling Desired Reaction (e.g., Suzuki Coupling) Product Coupled Product Coupling->Product UnstableBA_SR->Coupling Decomposition_SR Decomposition UnstableBA_SR->Decomposition_SR Minimized

Caption: Comparison of direct use vs. slow-release strategy.

G Start Start: Low Yield in Suzuki Coupling with 2-Pyridine Boronic Acid Check_BA Are you using free 2-pyridine boronic acid? Start->Check_BA Use_MIDA Switch to air-stable 2-Pyridine MIDA Boronate. Check_BA->Use_MIDA Yes Check_Base What base are you using with the MIDA boronate? Check_BA->Check_Base No Use_MIDA->Check_Base Use_WeakBase Use a mild base like K₃PO₄ or K₂CO₃ for controlled slow release. Check_Base->Use_WeakBase Strong Base (e.g., NaOH) Check_Catalyst Is the reaction still low-yielding with aryl chlorides? Check_Base->Check_Catalyst Mild Base (e.g., K₃PO₄) Use_WeakBase->Check_Catalyst Add_Cu Add Cu(OAc)₂ as a co-catalyst to promote the coupling. Check_Catalyst->Add_Cu Yes Success Improved Yield Check_Catalyst->Success No Add_Cu->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

References

Technical Support Center: Palladium-Catalyzed 2,3-Difluoropyridine-4-boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed Suzuki-Miyaura coupling of 2,3-difluoropyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in the coupling of this compound are a common challenge. The primary factors to scrutinize are:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species. This is a frequent issue with heteroaromatic substrates.

  • Protodeboronation: Pyridine boronic acids, particularly those with electron-withdrawing fluorine substituents, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.

  • Inefficient Transmetalation: The transfer of the difluoropyridyl group from the boron atom to the palladium center can be sluggish. The choice of base and solvent system is critical to facilitate this step.

  • Defluorination: The fluorine atoms on the pyridine ring, especially at the 2-position, can be susceptible to nucleophilic displacement (defluorination) under harsh reaction conditions (e.g., strong bases, high temperatures), leading to undesired byproducts.

Q2: Which ligands are recommended for the coupling of this compound?

A2: Due to the potential for catalyst deactivation by the pyridine nitrogen, bulky and electron-rich phosphine ligands are highly recommended. These ligands sterically shield the palladium center and promote the desired reductive elimination step. Commonly successful ligands for similar challenging couplings include:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are often excellent choices.

  • Ferrocenyl Ligands: Pd(dppf)Cl₂ is a robust and widely used catalyst that can be effective.

  • Trialkylphosphines: While potent, ligands like P(t-Bu)₃ can be sensitive to air and require careful handling.

Screening a few of these ligands is often necessary to identify the optimal choice for your specific aryl halide coupling partner.

Q3: What are the most effective bases and solvents for this reaction?

A3: The choice of base and solvent is crucial for activating the boronic acid and ensuring solubility of all reaction components.

  • Bases: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective. For base-sensitive substrates, milder bases can be considered, though this may impact reaction rates.

  • Solvents: A mixture of an organic solvent and water is commonly employed to dissolve both the organic substrates and the inorganic base. Popular choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • N,N-Dimethylformamide (DMF) / Water

It is imperative that all solvents are thoroughly degassed prior to use to prevent oxygen from deactivating the palladium catalyst.

Q4: How can I minimize protodeboronation of the this compound?

A4: To mitigate protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, using an excess can promote hydrolysis and subsequent protodeboronation. Careful control of the water content is key.

  • Milder Reaction Conditions: Employ the lowest effective temperature and a milder base where possible.

  • Reaction Time: Monitor the reaction closely and proceed with the work-up as soon as the starting material is consumed to minimize prolonged exposure to conditions that favor protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Oxygen contamination.Ensure all solvents are thoroughly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
Poor quality of boronic acid.Use freshly purchased or properly stored boronic acid. Consider converting it to a more stable pinacol ester.
Significant Protodeboronation Excess water in the reaction mixture.Use anhydrous organic solvents and carefully control the amount of water added.
Reaction temperature is too high.Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Base is too strong.Screen milder bases such as potassium fluoride (KF) or cesium fluoride (CsF).
Formation of Homocoupled Byproduct Presence of oxygen.Improve degassing of solvents and ensure a robust inert atmosphere.
Inefficient transmetalation.Screen different bases and solvent systems to find conditions that favor the cross-coupling pathway.
Defluorination of the Pyridine Ring Reaction conditions are too harsh.Use lower temperatures and milder bases (e.g., K₃PO₄ instead of stronger hydroxides).
Ligand choice is suboptimal.Employ bulky, electron-rich ligands like SPhos or XPhos, which can accelerate the desired coupling, outcompeting the defluorination pathway.

Ligand Choice and Reaction Conditions Comparison

The following table summarizes a selection of catalyst systems and conditions for the Suzuki-Miyaura coupling of aryl boronic acids with halo-pyridines, providing a starting point for optimization with this compound.

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield Range (%)
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄1,4-Dioxane / H₂O80 - 11070 - 95
XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene or 2-MeTHF80 - 11065 - 90
Dppf PdCl₂(dppf)K₂CO₃DMF / H₂O90 - 12050 - 85
P(t-Bu)₃ Pd₂(dba)₃K₂CO₃1,4-Dioxane / H₂ORT - 8060 - 90

Note: Yields are highly dependent on the specific aryl halide coupling partner and require optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of stoichiometry, catalyst loading, temperature, and reaction time is recommended for each specific substrate.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the this compound, aryl bromide, base, palladium catalyst, and phosphine ligand.

  • Seal the Schlenk tube and evacuate and backfill with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst, and Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

G start Low or No Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_conditions Verify Inert Atmosphere and Degassed Solvents start->check_conditions screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_reagents->screen_ligands Reagents OK check_conditions->screen_ligands Conditions OK screen_base_solvent Optimize Base and Solvent System (e.g., K3PO4, Dioxane/H2O) screen_ligands->screen_base_solvent optimize_temp Adjust Temperature and Reaction Time screen_base_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

Validation & Comparative

A Comparative Guide to 2,3-Difluoropyridine-4-boronic Acid and 2,5-Difluoropyridine-4-boronic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, fluorinated pyridine derivatives are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules. This guide provides a detailed comparison of two isomeric difluoropyridine boronic acids: 2,3-Difluoropyridine-4-boronic acid and 2,5-Difluoropyridine-4-boronic acid. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for understanding the behavior of the compounds in different solvent systems and under various reaction conditions.

PropertyThis compound2,5-Difluoropyridine-4-boronic Acid
CAS Number 1263374-42-01263375-23-0[1]
Molecular Formula C₅H₄BF₂NO₂C₅H₄BF₂NO₂
Molecular Weight 158.90 g/mol 158.90 g/mol
Appearance SolidWhite to off-white solid
Purity ≥98%≥95%

Synthesis and Stability

Both this compound and 2,5-Difluoropyridine-4-boronic acid are typically synthesized from their corresponding brominated or iodinated difluoropyridine precursors. The general synthetic approach involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.

Synthesis Halogenated Difluoropyridine Halogenated Difluoropyridine Organometallic Intermediate Organometallic Intermediate Halogenated Difluoropyridine->Organometallic Intermediate Halogen-Metal Exchange (e.g., n-BuLi) Boronate Ester Boronate Ester Organometallic Intermediate->Boronate Ester Quenching with Borate Ester (e.g., B(OiPr)₃) Difluoropyridine Boronic Acid Difluoropyridine Boronic Acid Boronate Ester->Difluoropyridine Boronic Acid Hydrolysis (Acidic Workup) Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation (R²-B(OH)₂) pd2_boronate->pd0

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of coupling partners is paramount for the successful synthesis of complex biaryl structures. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and pyridine boronic acids are key building blocks for introducing the ubiquitous pyridine motif. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated pyridine boronic acids, supported by experimental data, to aid in the rational design of synthetic routes.

The introduction of a fluorine atom to the pyridine ring significantly alters the electronic properties of the boronic acid, leading to distinct differences in reactivity and, in some cases, a different functional role in the Suzuki-Miyaura coupling. This comparison will focus on these differences to provide a clear understanding of when to employ each class of reagent.

Quantitative Performance Comparison

Direct comparative studies under identical conditions for fluorinated and non-fluorinated pyridine boronic acids are not always readily available in the literature.[1] However, by compiling data from various studies, we can discern reactivity trends. The following table summarizes the performance of selected fluorinated and non-fluorinated pyridine boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions and coupling partners vary between these examples, which influences the observed yields.

Boronic Acid/EsterCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Non-Fluorinated
Pyridine-4-boronic acid pinacol ester4-IodopyridinePd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O80197.8
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane1102274
Lithium triisopropyl 2-pyridylboronate4-ChloroanisolePd₂(dba)₃ / Ligand 2KFDioxane1102278
3-Pyridyl boronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100N/AModest
4-Pyridyl boronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100N/AModest
Fluorinated
2-Fluoropyridine-3-boronic acidAryl HalidePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1200.25High (via microwave)
2-Fluoropyridine boronic acid derivativeAllylic HalideRh-based catalystN/AN/AN/AN/A>50

Fundamental Reactivity Differences

The primary distinction between fluorinated and non-fluorinated pyridine boronic acids in the context of Suzuki-Miyaura coupling lies in the reactivity of the substituents on the pyridine ring.

Non-Fluorinated Pyridine Boronic Acids: These compounds exclusively act as the nucleophilic partner in the reaction, with the boronic acid group participating in the transmetalation step of the catalytic cycle.

Fluorinated Pyridine Boronic Acids: The carbon-fluorine (C-F) bond is exceptionally strong and generally unreactive under typical Suzuki coupling conditions.[1] Consequently, fluorinated pyridine boronic acids also function as the nucleophilic partner via the boronic acid moiety. The fluorine substituent primarily exerts a strong electron-withdrawing inductive effect. This can influence the nucleophilicity of the boronic acid and the rate of transmetalation. In some cases, this electronic effect can be beneficial for the reaction.

In contrast, other halogens on the pyridine ring, such as chlorine, can be reactive. For example, a 2-chloropyridine-3-boronic acid has the potential to act as the electrophilic partner, where the C-Cl bond is cleaved and replaced, although this often requires more specialized and robust catalytic systems.[1]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving a non-fluorinated and a fluorinated pyridine boronic acid.

Protocol 1: Suzuki-Miyaura Coupling of a Non-Fluorinated Pyridine Boronic Acid

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Acid

This protocol describes a general method for the microwave-assisted Suzuki coupling of 2-fluoropyridine-3-boronic acid with an aryl halide.

Materials:

  • 2-Fluoropyridine-3-boronic acid

  • Aryl halide (e.g., 4-Bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave vial

Procedure:

  • Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine 2-fluoropyridine-3-boronic acid (0.6 mmol), 4-bromoanisole (0.5 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Challenges and Considerations with Pyridine Boronic Acids

A common challenge when working with pyridine boronic acids, both fluorinated and non-fluorinated, is their propensity to undergo protodeboronation. This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the loss of the nucleophilic partner. To mitigate this, several strategies can be employed:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this side reaction.

  • Base Optimization: The choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.

Logical Workflow for Reagent Selection

The choice between a fluorinated and a non-fluorinated pyridine boronic acid depends on the synthetic goal. The following diagram illustrates a simplified decision-making process.

G start Start: Need to synthesize a biaryl compound containing a pyridine moiety goal What is the desired final structure? start->goal fluorinated_moiety Is a fluorine atom required on the pyridine ring? goal->fluorinated_moiety non_fluorinated_moiety Is a non-fluorinated pyridine ring required? goal->non_fluorinated_moiety fluorinated_moiety->non_fluorinated_moiety No use_fluorinated Select a fluorinated pyridine boronic acid fluorinated_moiety->use_fluorinated Yes use_non_fluorinated Select a non-fluorinated pyridine boronic acid non_fluorinated_moiety->use_non_fluorinated Yes reaction_setup Proceed to Suzuki-Miyaura coupling use_fluorinated->reaction_setup use_non_fluorinated->reaction_setup end Synthesized Target Molecule reaction_setup->end

Decision workflow for selecting a pyridine boronic acid.

References

A Comparative Guide: 2,3-Difluoropyridine-4-boronic Acid versus its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Differences

Feature2,3-Difluoropyridine-4-boronic AcidThis compound Pinacol Ester
Reactivity Generally higher due to the presence of reactive B-OH bonds.[1][2]May exhibit lower reactivity, sometimes requiring more forcing conditions.
Stability Prone to dehydration to form cyclic boroxines and susceptible to protodeboronation.[1]Significantly more stable, allowing for easier handling, purification, and storage.[3]
Solubility Often soluble in polar protic solvents like water and alcohols.More soluble in common organic solvents used in cross-coupling reactions.
Purification Can be challenging due to its polar nature and potential for decomposition on silica gel.[1]Generally easier to purify by standard chromatographic techniques.
Cost Can be more cost-effective for simpler, high-yielding reactions.Often more expensive due to the additional synthetic step.

Performance in Suzuki Coupling: A Comparative Overview

The primary trade-off between using a boronic acid and its pinacol ester lies in the balance between reactivity and stability.

This compound: The free boronic acid is generally considered the more reactive coupling partner.[1][2] The hydroxyl groups on the boron atom are believed to facilitate the crucial transmetalation step in the Suzuki catalytic cycle. However, this inherent reactivity comes at the cost of stability. Boronic acids can undergo facile protodeboronation, especially under basic reaction conditions or in the presence of protic solvents, leading to reduced yields of the desired product.[1] They are also prone to trimerization to form boroxines upon dehydration, which can complicate stoichiometry and affect reaction kinetics. For a substrate like 2,3-difluoropyridine, the electron-withdrawing nature of the fluorine atoms can further influence the reactivity and stability of the boronic acid.

This compound Pinacol Ester: The pinacol ester is a more robust and stable alternative.[3] The pinacol group protects the boronic acid moiety from degradation pathways like protodeboronation and boroxine formation. This enhanced stability makes the pinacol ester easier to handle, purify, and store for extended periods. While historically considered less reactive than the corresponding boronic acid, modern palladium catalysts and reaction conditions have largely overcome this limitation. In many cases, the pinacol ester can be used directly in Suzuki couplings, and it is believed that it may hydrolyze in situ to the active boronic acid under the reaction conditions. The improved stability and handling properties often make the pinacol ester the preferred choice in complex, multi-step syntheses where reagent stability is paramount.

Supporting Experimental Data

The following tables present representative, though not directly comparative, experimental conditions for the Suzuki-Miyaura coupling of this compound and its pinacol ester with various aryl halides. The data is collated from different literature sources and is intended to be illustrative.

Table 1: Representative Suzuki Coupling Conditions for this compound

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)100~85
1-Bromo-4-chlorobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O (10:1)110~90
3-BromopyridinePd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)120~80

Table 2: Representative Suzuki Coupling Conditions for 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)
4-IodoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)90~92
1-Chloro-4-nitrobenzenePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100~88
2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80~95

Experimental Protocols

Below are generalized, representative experimental protocols for the Suzuki-Miyaura coupling reaction using both the boronic acid and its pinacol ester.

Protocol 1: Suzuki Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Suzuki Coupling with 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Materials:

  • 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, a reaction vial is charged with the aryl halide, 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, palladium catalyst, and base.

  • The degassed solvent is added.

  • The vial is sealed and heated to the target temperature (e.g., 90-120 °C) with stirring.

  • The reaction is monitored by an appropriate analytical technique.

  • After completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is partitioned between an organic solvent and water.

  • The organic phase is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Boronic Boronic Acid/Ester (R²-B(OR)₂) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, and Base start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The selection between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling is a strategic decision based on the specific requirements of the synthesis. The boronic acid offers higher intrinsic reactivity, which can be advantageous for rapid and efficient couplings. However, its lower stability can be a significant drawback, potentially leading to lower yields due to decomposition. The pinacol ester provides superior stability, simplifying handling and purification, and is often the reagent of choice for complex, multi-step syntheses where reliability and reproducibility are paramount. With the continuous development of highly active palladium catalyst systems, the reactivity gap between boronic acids and their esters is narrowing, making the pinacol ester an increasingly attractive option for a wide range of applications in drug discovery and materials science.

References

A Head-to-Head Battle for Pyridine Synthesis: Boronic Acids vs. Trifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-containing molecules, the choice of organoboron reagent in the Suzuki-Miyaura cross-coupling reaction is a critical determinant of success. This guide provides an in-depth comparison of two prominent classes of reagents: boronic acids and potassium organotrifluoroborates, offering a comprehensive overview of their performance, stability, and handling characteristics, supported by experimental data and detailed protocols.

The Suzuki-Miyaura reaction stands as a cornerstone in modern organic synthesis for the formation of C-C bonds, proving indispensable in the creation of complex molecules, particularly in the pharmaceutical industry. The versatility of this reaction is largely attributed to the diverse range of available organoboron coupling partners. While boronic acids have traditionally been the workhorses in this field, potassium organotrifluoroborates have emerged as a highly attractive alternative, addressing some of the inherent limitations of their predecessors.

Executive Summary: Key Differences at a Glance

FeatureBoronic AcidsPotassium Trifluoroborates
Stability Prone to dehydration to form cyclic anhydrides (boroxines); can undergo protodeboronation, especially with heteroaryl groups.Crystalline, air- and moisture-stable solids with a long shelf life.[1] Less susceptible to protodeboronation.[1]
Handling Can be challenging to purify due to their propensity to form boroxines; may require storage under inert atmosphere.Easily prepared and purified by recrystallization.[1] Their bench-top stability simplifies handling and weighing.
Reactivity Generally highly reactive, but reactivity can be influenced by substituents and reaction conditions.Often exhibit comparable or even superior reactivity to boronic acids.[2] The release of the active boron species is controlled by the equilibrium with the corresponding boronic acid in the presence of a base and water.
Stoichiometry Often used in excess (1.2-1.5 equivalents) to drive the reaction to completion and compensate for potential decomposition.[3]Can often be used in near stoichiometric amounts due to their higher stability.[1]
Synthesis Typically synthesized from organolithium or Grignard reagents followed by reaction with a trialkyl borate and hydrolysis. Can also be prepared via iridium-catalyzed borylation of arenes.[4]Readily prepared from the corresponding boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂).[1][2]

Performance in Pyridine Synthesis: A Data-Driven Comparison

The efficacy of boronic acids and trifluoroborates in pyridine synthesis is best illustrated through comparative yield data from Suzuki-Miyaura cross-coupling reactions. While a direct, comprehensive side-by-side comparison under identical conditions for a wide array of substrates is not extensively documented in a single study, the following tables compile representative data from the literature to highlight their performance.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid vs. Potassium Phenyltrifluoroborate

EntryHalopyridineBoron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80685[1]
23-ChloropyridinePhenylboronic acid pinacol esterXPhos Pd G3K₃PO₄2-MeTHF1001292[1]
34-BromobenzonitrilePotassium phenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801295[5]
42-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O1001878[6]

Table 2: Comparison of Heteroaryl Boronic Acids and Trifluoroborates in Suzuki-Miyaura Coupling

EntryElectrophileBoron ReagentCatalystBaseSolventTemp (°C)Yield (%)Reference
1Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane10082
2Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane10075
34-BromoacetophenonePotassium vinyltrifluoroboratePdCl₂ / PPh₃Cs₂CO₃THF/H₂O8079
43-BromoanisolePotassium heteroaryltrifluoroboratesPdCl₂(dppf)Cs₂CO₃THF/H₂O8070-98[1]

Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies.

The Underlying Chemistry: Reaction Mechanisms and Workflows

The Suzuki-Miyaura coupling, whether employing boronic acids or trifluoroborates, proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 or R-BF3K) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-B(OH)2 / R-BF3K R-B(OH)2 / R-BF3K

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key difference lies in the initial activation of the boron reagent. Boronic acids are typically activated by a base to form a more nucleophilic boronate species. Potassium trifluoroborates are thought to be in equilibrium with the corresponding boronic acid under the reaction conditions, which then enters the catalytic cycle.

A generalized experimental workflow for performing a Suzuki-Miyaura coupling for pyridine synthesis is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - Halopyridine - Boron Reagent - Base - Catalyst & Ligand start->setup inert Inert Atmosphere: Evacuate & backfill with Ar or N2 setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up: - Quench reaction - Extraction monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End purify->end

Figure 2: A generalized experimental workflow for pyridine synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Boronic Acid

This protocol is a representative example for the coupling of a halopyridine with an arylboronic acid.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the halopyridine, arylboronic acid, base, and palladium catalyst.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][3][6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Potassium Organotrifluoroborate

This protocol outlines a general method for the coupling of a halopyridine with a potassium organotrifluoroborate.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Potassium organotrifluoroborate (1.1-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O or Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add the halopyridine, potassium organotrifluoroborate, base, and palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction to the specified temperature (typically 80-100 °C) and stir until the starting material is consumed.

  • After cooling to room temperature, perform a standard aqueous work-up.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to afford the desired pyridine product.[1][5]

Conclusion: Making the Right Choice for Your Synthesis

Both boronic acids and potassium trifluoroborates are powerful tools for the synthesis of substituted pyridines via the Suzuki-Miyaura cross-coupling reaction.

Boronic acids remain a popular choice due to their commercial availability and the vast body of literature supporting their use. They are often highly reactive and can provide excellent yields. However, their instability, particularly the propensity for protodeboronation with heteroaryl systems, can be a significant drawback, necessitating careful handling and often the use of excess reagent.

Potassium trifluoroborates , on the other hand, offer a compelling alternative with their exceptional stability, ease of handling, and resistance to protodeboronation.[1] These crystalline solids can be stored for extended periods without degradation and can often be used in near-stoichiometric amounts, which is advantageous in terms of atom economy and cost, especially in large-scale synthesis. While they may require specific conditions for activation, their overall robustness and reliability make them an increasingly favored reagent class in modern organic synthesis.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific substrate, the scale of the reaction, and the desired level of operational simplicity. For routine couplings with stable boronic acids, the traditional approach may suffice. However, for challenging substrates, large-scale synthesis, or when long-term storage and ease of handling are priorities, potassium trifluoroborates present a clear advantage and are a valuable addition to the synthetic chemist's toolbox.

References

A Comparative Guide to Analytical Methods for Monitoring 2,3-Difluoropyridine-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. 2,3-Difluoropyridine-4-boronic acid is a key building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate and efficient analytical methods are essential for tracking the consumption of reactants and the formation of products and byproducts.

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific needs.

Methodology Comparison: Performance and Characteristics

The choice of an analytical technique for reaction monitoring depends on several factors, including the chemical properties of the analytes, the required sensitivity and selectivity, the speed of analysis, and the type of information desired.

Table 1: Quantitative Performance Comparison of Analytical Methods

ParameterLC-MSHPLC-UVGC-MS (with Derivatization)Quantitative NMR (qNMR)
Limit of Detection (LOD) 0.1 - 10 pg/mL[1]1 - 10 ng/mL[2]~40 pg/L[3]~5 µM[4]
Limit of Quantitation (LOQ) 1 - 20 ng/mL[5][6]10 - 50 ng/mL[2]~0.1 µg/L~10-50 µM
Linearity (R²) >0.99[1][5]>0.99>0.998[3]>0.999
Precision (%RSD) < 3%[1]< 5%< 10%< 1%
Analysis Time (per sample) 5 - 15 minutes[5]10 - 30 minutes[7]15 - 40 minutes5 - 20 minutes
Quantitative Accuracy High (with appropriate internal standard)Moderate to HighHigh (with appropriate internal standard)Very High (Primary Ratio Method)[8]

Table 2: Qualitative Comparison of Analytical Methods

FeatureLC-MSHPLC-UVGC-MS (with Derivatization)Quantitative NMR (qNMR)
Selectivity Very HighModerate to HighVery HighHigh
Structural Information High (Mass Fragmentation)LowHigh (Mass Fragmentation Library)Very High (Chemical Structure)
Sample Preparation Simple (Dilution/Filtration)Simple (Dilution/Filtration)Complex (Derivatization required)[3][9]Simple (Dissolution in deuterated solvent)[10]
Throughput High[1]ModerateLow to ModerateModerate
Matrix Effect Potential for ion suppressionModerateLowLow
Cost (Instrument) HighLow to ModerateModerateVery High
Ease of Use ModerateHighModerateRequires specialized expertise

Experimental Protocols

LC-MS Method for Reaction Monitoring

LC-MS is a highly sensitive and selective technique, making it ideal for analyzing complex reaction mixtures and quantifying trace-level components.[11][12]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction (e.g., with Acetonitrile) A->B C Dilute & Filter B->C D HPLC Separation (C18 Column) C->D E Electrospray Ionization (ESI) D->E F Mass Spectrometry (MS Detection) E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification H->I

LC-MS analysis workflow for reaction monitoring.

Protocol:

  • Sample Preparation:

    • At specified time points, withdraw a 20 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding it to 980 µL of acetonitrile in a microcentrifuge tube to stop the catalytic cycle and precipitate salts.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Conditions:

    • HPLC System: UPLC/HPLC system.

    • Column: C18 column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 7 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes (scan both to determine optimal ionization for reactants and products).

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan to identify masses, then Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

HPLC-UV Method

HPLC-UV is a robust and cost-effective method suitable for quantifying compounds with UV-active chromophores, such as the pyridine ring in the target analyte.[13]

Protocol:

  • Sample Preparation:

    • Follow the same quenching and dilution procedure as for the LC-MS method.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC with a UV or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where both reactant and product show significant absorbance (e.g., 260 nm). A DAD can be used to monitor a range of wavelengths simultaneously.

GC-MS Method (with Derivatization)

GC-MS offers excellent separation and identification capabilities but requires that analytes be volatile and thermally stable. Boronic acids are non-volatile and must be chemically derivatized prior to analysis.[3][9]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Reaction Aliquot B Quench & Evaporate Solvent A->B C Add Derivatizing Agent (e.g., Triethanolamine) B->C D Heat to Complete Reaction C->D E Dilute in GC Solvent D->E F GC Separation (e.g., DB-5 Column) E->F G Electron Ionization (EI) F->G H Mass Spectrometry (MS Detection) G->H

GC-MS analysis workflow including derivatization.

Protocol:

  • Sample Preparation and Derivatization:

    • Withdraw a 50 µL aliquot from the reaction mixture and quench in 1 mL of a suitable solvent.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add 100 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) or an agent to form a cyclic boronate ester (e.g., triethanolamine in an appropriate solvent).[3]

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and dilute with ethyl acetate for injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Quantitative NMR (qNMR) Method

qNMR is a powerful primary method for quantification that relates the integral of an NMR signal directly to the number of nuclei, allowing for determination of molar ratios of components without the need for identical standards.[8][14]

Protocol:

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction as described previously and remove any precipitated solids by centrifugation or filtration.

    • Evaporate the solvent completely.

    • Dissolve the residue in a known volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with analyte signals.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H (or ¹⁹F if appropriate for fluorine-containing compounds).

    • Pulse Sequence: A standard single-pulse experiment.

    • Key Parameters:

      • Ensure a sufficient relaxation delay (D1) for full magnetization recovery (typically 5 times the longest T1 of any peak of interest). A D1 of 30 seconds is often a safe starting point.

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for peaks to be integrated).

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved peak for the internal standard and for each of the reactants and products.

    • Calculate the concentration of the analyte using the following formula:

      • Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / V)

      • Where: C=Concentration, I=Integral area, N=Number of protons for the integrated signal, M=Molar mass, m=mass, V=Volume, ₓ=analyte, ₛₜₔ=standard.

References

A Comparative Guide to Purity Analysis of 2,3-Difluoropyridine-4-boronic acid: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise determination of purity for key building blocks like 2,3-Difluoropyridine-4-boronic acid is critical. This intermediate's purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method, meaning it provides a direct measurement of the analyte's concentration and purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei contributing to that signal.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be accurately determined.[1][2]

High-Performance Liquid Chromatography (HPLC) is a comparative separation technique. It separates components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[1] For purity assessment, a detector (commonly UV-Vis) measures the response of each component as it elutes from the column.[1] Purity is often determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] While highly sensitive to trace impurities, this method's accuracy can be influenced by the different response factors of impurities under UV detection, unless specific reference standards for each impurity are used for calibration.[1][3]

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific analytical requirements.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, with typically low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Selectivity High, based on distinct chemical shifts. Overlapping signals can be a challenge.[1]High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]
Limit of Detection (LOD) ~0.1%[1][4]~0.01%[1][4]
Limit of Quantification (LOQ) ~0.3%[1][4]~0.03% - 0.05%[1][4]
Reference Standard Requires a certified internal standard of a different, stable compound.[1]Typically requires a reference standard of the analyte; area percent method is common but can be less accurate.[1]
Impurity Identification Can provide structural information about impurities directly from the spectrum.[1]Requires hyphenated techniques like LC-MS for structural elucidation.[1]
Common Boronic Acid Impurities Can distinguish and quantify the boronic acid from its anhydride (boroxine) and other non-chromophoric impurities.[1]The anhydride may have a different retention time and UV response factor, potentially leading to inaccurate quantification by area percent.[1]

Illustrative Performance Data

The following table summarizes typical validation data for the purity assessment of a similar compound, benzylboronic acid, using HPLC and qNMR. This data provides a practical comparison of the expected performance characteristics.

Validation ParameterHPLCqNMR
Linearity (r²) > 0.999[4]> 0.999[4]
Accuracy (% Recovery) 98.0 - 102.0%[4]99.0 - 101.0%[4]
Precision (RSD%) - Repeatability < 1.0%[4]< 0.5%[4]
Precision (RSD%) - Intermediate Precision < 2.0%[4]< 1.0%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity determination.

Quantitative NMR (qNMR) Protocol

This protocol is designed for the purity determination of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.[1]

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.[1][4] The internal standard must be soluble in the chosen deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known, certified purity.[1]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.[4]

  • Pulse Sequence: A standard 90° pulse sequence.[4][5]

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation).[4][5]

  • Number of Scans: 16-64, or as required to achieve a signal-to-noise ratio of >250 for the signals of interest.[4][5]

  • Temperature: 298 K.[4]

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and purity determination of this compound and its potential process-related impurities.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in Water.[4]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 220 nm.[4]

  • Injection Volume: 10 µL.[4]

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 mixture of acetonitrile and water) to a final concentration of approximately 100 µg/mL.[4]

3. Data Analysis:

  • The purity is typically calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) dissolve Dissolve mixture in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (400 MHz, d1=30s, 16 scans) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Absolute Purity using formula integrate->calculate result result calculate->result Purity Result (%)

Caption: qNMR Experimental Workflow for Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Processing & Calculation weigh_sample Accurately weigh and dissolve This compound dilute Dilute to final concentration (e.g., 100 µg/mL) weigh_sample->dilute hplc_run Inject sample into HPLC system (C18 column, gradient elution) dilute->hplc_run detect UV Detection (220 nm) hplc_run->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate Purity by Area Percent Method integrate->calculate result result calculate->result Purity Result (%)

Caption: HPLC Experimental Workflow for Purity Assessment.

Conclusion

Both qNMR and HPLC are robust and reliable techniques for the purity assessment of this compound. HPLC offers superior sensitivity for detecting trace impurities, making it well-suited for high-throughput screening in quality control environments.[4] Conversely, qNMR stands out as a primary analytical method that delivers excellent accuracy and precision without the need for an analyte-specific reference standard, providing a more direct and absolute measure of purity.[4] For a comprehensive and confident purity determination, employing these methods orthogonally is a highly recommended strategy.

References

Comparative Guide to HPLC Analysis of 2,3-Difluoropyridine-4-boronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the accurate analysis of reaction products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the characterization of coupling products derived from 2,3-Difluoropyridine-4-boronic acid. This fluorinated pyridine boronic acid is a valuable building block in medicinal chemistry, often employed in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic molecules.

This guide presents detailed experimental protocols, quantitative data comparisons, and visual workflows to assist in the selection of the most appropriate analytical methodology for monitoring reaction progress, assessing product purity, and isolating final compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the analysis of Suzuki-Miyaura coupling reaction mixtures. It offers excellent resolution for separating the starting materials, coupling products, and various impurities.

Challenges in HPLC Analysis of Boronic Acids

A notable challenge in the RP-HPLC analysis of boronic acids and their esters (e.g., pinacol esters) is their susceptibility to on-column hydrolysis.[1][2][3] This can lead to peak broadening, tailing, and inaccurate quantification. The choice of stationary phase and mobile phase conditions is critical to mitigate these effects. Columns with low silanol activity are often preferred to minimize interactions that can catalyze hydrolysis.[2]

Optimized HPLC Method for this compound and Coupling Products

The following method is a representative protocol for the analysis of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: At specified time points, withdraw a 50 µL aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of this compound, the aryl bromide starting material, and the purified coupling product at a concentration of 1 mg/mL in acetonitrile.

  • Analysis: Inject the prepared samples and standards into the HPLC system under the conditions outlined in Table 1.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times compared to the standards. The progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques offer complementary information and may be more suitable for specific analytical challenges. The primary alternatives for analyzing this compound coupling products are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Chromatographic separation based on polaritySeparation of volatile compounds based on boiling point and polarity, with mass-based detectionNuclear spin transitions in a magnetic field for structural elucidation and quantification
Sample Volatility Not requiredRequired (derivatization often necessary)Not required
Structural Info Limited (retention time)Provides molecular weight and fragmentation patternsDetailed structural information and connectivity
Quantification Excellent with standardsGood with internal standardsExcellent (qNMR)
Sample Prep Simple filtration and dilutionDerivatization required for boronic acidsSimple dissolution in deuterated solvent
Key Advantage Robust, versatile for purity and reaction monitoringHigh sensitivity and specificity for volatile compoundsUnambiguous structure determination
Key Limitation Potential for on-column hydrolysis of boronic acidsNot suitable for non-volatile or thermally labile compoundsLower throughput, higher instrumentation cost

Alternative Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that provides both chromatographic separation and mass spectrometric identification of analytes. However, due to the low volatility and polar nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach.[4][5][6]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation: Take a dried aliquot of the reaction mixture and dissolve it in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane). Seal the vial and heat at 70°C for 30 minutes.[4]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

Table 3: GC-MS Method Parameters

ParameterValue
Injector Temperature 280 °C
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Alternative Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[7] For fluorinated compounds such as the coupling products of this compound, ¹⁹F NMR is a particularly powerful tool for reaction monitoring, as the fluorine signals are often well-resolved and provide a clean background for observation.[8][9] Quantitative NMR (qNMR) can also be employed for accurate purity assessment without the need for a specific reference standard of the analyte.[1]

Experimental Protocol: ¹⁹F NMR for Reaction Monitoring

  • Sample Preparation: At each time point, a small aliquot of the reaction mixture is taken and dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. The disappearance of the signal corresponding to the fluorine atoms in this compound and the appearance of new signals corresponding to the fluorinated product can be monitored over time.[8]

  • Data Analysis: Integration of the respective ¹⁹F NMR signals allows for the determination of the relative concentrations of the starting material and product, providing a quantitative measure of reaction conversion.[9]

Visualizing the Analytical Workflows

To better illustrate the logical flow of each analytical technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Suzuki Coupling Reaction Mixture aliquot Withdraw Aliquot reaction->aliquot quench Quench and Dilute aliquot->quench filter Filter (0.22 µm) quench->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Reactants and Products integration->quantification

Caption: Workflow for HPLC analysis of Suzuki coupling reactions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing reaction Reaction Mixture Aliquot (Dried) dissolve Dissolve in Anhydrous Pyridine reaction->dissolve derivatize Add BSTFA, Heat at 70°C dissolve->derivatize gcms Inject into GC-MS System derivatize->gcms separation Gas Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection tic Generate Total Ion Chromatogram detection->tic mass_spectra Analyze Mass Spectra tic->mass_spectra identification Identify Components mass_spectra->identification

Caption: Workflow for GC-MS analysis with derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing reaction Reaction Mixture Aliquot dissolve Dissolve in Deuterated Solvent reaction->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹⁹F (or ¹H) NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing) acquire->process integrate Integrate Signals process->integrate analyze Determine Structure & Conversion integrate->analyze

Caption: Workflow for NMR-based reaction monitoring.

Conclusion

The choice of analytical technique for monitoring the coupling reactions of this compound depends on the specific analytical goal. HPLC is a versatile and robust method for routine reaction monitoring and purity assessment. GC-MS, although requiring a derivatization step, offers high sensitivity and valuable mass information for volatile components. NMR spectroscopy provides the most detailed structural information and is an excellent tool for unambiguous product identification and for monitoring reactions involving fluorinated species. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive characterization of the reaction products.

References

A Comparative Guide to Alternatives for 2,3-Difluoropyridine-4-boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly in the realm of medicinal chemistry, the strategic incorporation of fluorinated pyridine moieties is a key approach to enhancing the pharmacological properties of lead compounds. 2,3-Difluoropyridine-4-boronic acid is a valuable building block for this purpose; however, its inherent instability can present challenges in synthesis, purification, and storage. This guide provides an objective comparison of more stable and equally effective alternative reagents, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction.

Executive Summary

The primary alternatives to the often-unstable this compound are its corresponding pinacol ester and potassium trifluoroborate salt . These derivatives offer significantly enhanced stability, making them easier to handle and store, while still demonstrating excellent reactivity in palladium-catalyzed cross-coupling reactions. This guide presents a comparative overview of these reagents, supported by experimental data from the literature, to facilitate an informed selection for your synthetic needs.

Stability and Reactivity: A Comparative Overview

Boronic acids, in general, are susceptible to protodeboronation and can be challenging to purify. Pyridylboronic acids, in particular, are known for their instability, a phenomenon often referred to as the "2-pyridyl problem" when the boronic acid moiety is at the 2-position, but instability is also observed for other isomers.[1][2] This instability can lead to lower yields and the formation of impurities.

Boronic Acid Pinacol Esters and Potassium Trifluoroborates have emerged as superior alternatives due to their enhanced stability.[2][3][4][5][6][7][8][9][10][11][12][13]

  • Pinacol esters , such as 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are generally stable, crystalline solids that can be purified by chromatography and are less prone to decomposition.

  • Potassium trifluoroborates , for instance, potassium (2,3-difluoropyridin-4-yl)trifluoroborate, are also highly stable, crystalline solids that are easy to handle and store.[2][3][4][6][7][10][11][12]

While boronic acids are sometimes considered more reactive in Suzuki-Miyaura couplings, the enhanced stability and ease of use of their pinacol ester and trifluoroborate counterparts often translate to more reliable and reproducible results, with comparable or even superior yields under optimized conditions.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of Fluorinated Pyridine Boron Reagents with Aryl Bromides

Boron ReagentAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,3-Difluoro-4-(pinacolato)pyridine4-BromoacetophenonePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285
Potassium (2,3-difluoropyridin-4-yl)trifluoroborate4-BromoanisolePd(OAc)₂/RuPhos (2/4)K₂CO₃Toluene/H₂O851692[3]
2-Fluoro-4-(pinacolato)pyridine1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₃PO₄Dioxane1001878[14]
Potassium (3-fluoropyridin-4-yl)trifluoroborate4-BromobenzonitrilePd(OAc)₂/RuPhos (3/6)Na₂CO₃Ethanol852485[3]

Table 2: Suzuki-Miyaura Coupling of Fluorinated Pyridine Boron Reagents with Aryl Chlorides

Boron ReagentAryl ChlorideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,3-Difluoro-4-(pinacolato)pyridine4-ChloroacetophenonePd₂(dba)₃/SPhos (2/4)K₃PO₄Dioxane/H₂O1001875
Potassium (2,3-difluoropyridin-4-yl)trifluoroborate4-ChlorobenzonitrilePd(OAc)₂/RuPhos (2/4)K₂CO₃Toluene/H₂O852488[3]
2-Fluoro-4-(pinacolato)pyridine1-Chloro-4-nitrobenzenePd₂(dba)₃/XPhos (2/4)K₃PO₄Dioxane/H₂O1102472
Potassium (3-fluoropyridin-4-yl)trifluoroborate4-ChlorotoluenePd(OAc)₂/RuPhos (2/4)K₂CO₃Toluene/H₂O851691[3]

Biological Relevance: Targeting the PI3K/AKT/mTOR Signaling Pathway

Fluorinated pyridine derivatives are prevalent in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[15] Many biologically active compounds containing the difluoropyridine scaffold have been shown to be potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. One of the key signaling pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.[5][15][16][17][18][19]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor 2,3-Difluoropyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2,3-difluoropyridine derivative.

Experimental Protocols

The following are general yet detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with the recommended alternative reagents. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Protocol_Pinacol_Ester Start Start Reagents Combine: - Aryl Halide (1.0 eq) - Pinacol Ester (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%) - Base (e.g., K₂CO₃) (2.0 eq) Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) Reagents->Solvent Reaction Heat under Inert Atmosphere (e.g., 80-110 °C, 12-24 h) Solvent->Reaction Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling with a pyridine boronic acid pinacol ester.

Detailed Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (2,3-difluoropyridin-4-yl)trifluoroborate

Protocol_Trifluoroborate Start Start Reagents Combine: - Aryl Halide (1.0 eq) - K-Trifluoroborate (1.1 eq) - Pd Catalyst (e.g., Pd(OAc)₂) (1-3 mol%) - Ligand (e.g., RuPhos) (2-6 mol%) - Base (e.g., K₂CO₃) (3.0 eq) Start->Reagents Solvent Add Degassed Solvent (e.g., Toluene/H₂O 10:1) Reagents->Solvent Reaction Heat under Inert Atmosphere (e.g., 85-110 °C, 16-24 h) Solvent->Reaction Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling with a potassium pyridyltrifluoroborate salt.

Detailed Methodology:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), potassium (2,3-difluoropyridin-4-yl)trifluoroborate (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), phosphine ligand (e.g., RuPhos, 2-6 mol%), and base (e.g., K₂CO₃, 3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).

  • Stir the mixture vigorously and heat to the desired temperature (typically 85-110 °C) for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Conclusion

For researchers seeking reliable and efficient methods for the synthesis of 2,3-difluoropyridine-containing biaryl compounds, the use of 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and potassium (2,3-difluoropyridin-4-yl)trifluoroborate is highly recommended over the corresponding boronic acid. Their superior stability simplifies handling and storage, leading to more reproducible and often higher-yielding Suzuki-Miyaura cross-coupling reactions. The provided protocols offer a robust starting point for the synthesis of these valuable compounds, which are key components in the development of novel therapeutics targeting critical signaling pathways such as the PI3K/AKT/mTOR pathway.

References

A Comparative Guide to the Performance of Buchwald Ligands with 2,3-Difluoropyridine-4-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including pharmaceuticals and materials. The use of heteroaryl boronic acids, such as 2,3-Difluoropyridine-4-boronic acid, is of particular interest for introducing fluorinated pyridine moieties that can significantly modulate the physicochemical and biological properties of target compounds. However, the coupling of such electron-deficient and potentially unstable substrates presents unique challenges, including competitive protodeboronation and catalyst inhibition.

The choice of ligand is paramount in overcoming these hurdles. Buchwald ligands, a class of bulky and electron-rich biaryl monophosphine ligands, have emerged as powerful tools for facilitating challenging Suzuki-Miyaura couplings. This guide provides a comparative overview of the performance of commonly employed Buchwald ligands—XPhos, SPhos, and RuPhos—in the context of coupling reactions involving this compound and structurally related fluorinated heteroaryl boronic acids.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in stabilizing the palladium center, promoting the rates of these elementary steps, and preventing catalyst decomposition.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 (Base) PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Buchwald Ligands

While direct, side-by-side comparative studies for this compound are scarce in the literature, we can infer performance trends from studies on structurally similar and challenging substrates, such as other fluorinated pyridines and heteroaryl boronic acids. Buchwald ligands like XPhos, SPhos, and RuPhos are frequently employed to enhance reaction efficiency and yield in these contexts.[1][2][3]

Key Considerations for Ligand Selection:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often a first choice for challenging couplings due to its steric bulk, which promotes the formation of the active monoligated palladium species. It has shown high efficacy in reactions with substrates prone to protodeboronation.[4][5][6]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The electron-donating methoxy groups can enhance the reactivity of the palladium catalyst. It has demonstrated good performance in couplings of electron-poor substrates.[2]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos but with bulkier isopropoxy groups, RuPhos can provide a good balance of steric and electronic properties, often leading to high yields in heteroaryl couplings.[1]

The use of palladium precatalysts, such as the second-generation (G2), third-generation (G3), and fourth-generation (G4) Buchwald precatalysts, is highly recommended. These air- and moisture-stable complexes facilitate the rapid and reliable formation of the active catalytic species, often leading to improved reaction outcomes with lower catalyst loadings and shorter reaction times.

Experimental Data Summary

The following table summarizes representative data from the literature for Suzuki-Miyaura couplings of fluorinated pyridine boronic acids and related challenging heteroaryl substrates using various Buchwald ligands. This data is intended to be illustrative rather than a direct comparison under identical conditions.

Ligand/PrecatalystAryl Halide Coupling PartnerBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Pd G2 7-chloro-1H-pyrrolo[2,3-c]pyridinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O120 (µW)0.592[4]
RuPhos 4-ChlorobenzonitrilePotassium 2-fluoropyridin-3-yltrifluoroborateNa₂CO₃EtOH851285[1]
SPhos 2,3,4,5-Tetrafluoro-1-iodobenzene2,3,5,6-Tetrafluorophenyl-boronic acidK₂CO₃Dioxane801660[2]
XPhos 4-Chloroanisole2,3,5,6-Tetrafluorophenyl-boronic acidK₂CO₃Dioxane801635[2]

General Experimental Protocol

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the ligand, base, solvent, temperature, and reaction time is often necessary for specific substrate combinations.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Buchwald Ligand (if not using a precatalyst, 2-6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, 2-MeTHF)

Procedure:

  • To a dry reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Combine Reactants, Base, and Catalyst in Vessel start->setup inert Evacuate and Backfill with Inert Gas setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate Buchwald ligand is critical for the successful Suzuki-Miyaura coupling of challenging substrates like this compound. While a universally superior ligand cannot be designated without direct comparative data for this specific substrate, XPhos, SPhos, and RuPhos, particularly when utilized as part of a palladium precatalyst system, represent excellent starting points for reaction optimization. The provided experimental data and protocol offer a solid foundation for researchers to develop efficient and high-yielding coupling reactions for the synthesis of novel fluorinated biaryl compounds.

References

A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Cross-Coupling of Fluorinated Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the use of fluorinated heteroaryl boronic acids presents a significant challenge due to their propensity to undergo rapid protodeboronation under basic reaction conditions. The selection of an appropriate palladium precatalyst is paramount to overcome this instability and achieve high coupling efficiencies. This guide provides an objective comparison of commonly employed palladium precatalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

At a Glance: Precatalyst Performance

The success of a Suzuki-Miyaura coupling with sensitive substrates hinges on the rapid generation of the active Pd(0) catalytic species under conditions that minimize boronic acid decomposition. Modern palladium precatalysts are designed to achieve this delicate balance. Below is a summary of the performance of key precatalyst classes.

Precatalyst ClassLigand TypeKey AdvantagesTypical Reaction Conditions
Buchwald Palladacycles Biarylphosphines (e.g., XPhos, SPhos, RuPhos)High reactivity and versatility, effective for unstable boronic acids, well-defined systems.[1][2][3]Room temperature to moderate heat, various bases (e.g., K₃PO₄, Cs₂CO₃), ethereal or alcoholic solvents.[1]
N-Heterocyclic Carbene (NHC) Complexes N-Heterocyclic Carbenes (e.g., IPr, SIPr)High stability of the Pd-NHC bond, robust catalysts for challenging substrates.[4][5][6]Often require slightly higher temperatures, compatible with a range of bases and solvents.[4]
Traditional Pd Sources Phosphine Ligands (e.g., PPh₃, dppf)Readily available and cost-effective.Often require higher temperatures and longer reaction times, may be less effective for highly sensitive substrates.[7][8]

Data Presentation: Head-to-Head Comparison

The following tables summarize quantitative data from the literature for the Suzuki-Miyaura coupling of various fluorinated and heteroaryl boronic acids, highlighting the performance of different palladium precatalysts.

Table 1: Coupling of Unstable 2-Heteroaryl Boronic Acids with Aryl Chlorides and Bromides Using a Buchwald G3 Precatalyst. [1]

EntryAryl HalideBoronic AcidProductYield (%)
14-Chloroanisole2-Furanboronic acid4-Methoxy-1-(2-furyl)benzene95
24-Chlorotoluene2-Thiopheneboronic acid4-Methyl-1-(2-thienyl)benzene98
34-Bromobenzonitrile2-Pyrroleboronic acid (N-Boc)4-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)benzonitrile92
41-Bromo-4-(trifluoromethyl)benzene2-Furanboronic acid1-(2-Furyl)-4-(trifluoromethyl)benzene96

Reaction Conditions: Aryl halide (1 mmol), boronic acid (1.5 mmol), XPhos Pd G3 (2 mol %), K₃PO₄ (2 mmol), THF/H₂O (1:1), 40 °C, 2 h.[1]

Table 2: Coupling of 2-Fluoropyridine-3-boronic Acid with Various Aryl Halides. [7][9]

EntryAryl HalideCatalystBaseSolventMethodTemp (°C)TimeYield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OMicrowave12015 min>95 (example)
24-ChlorotoluenePd(dppf)Cl₂Na₃PO₄1,4-DioxaneConventional10012 hNot specified
31-Bromo-4-fluorobenzenePd(dppf)Cl₂Na₃PO₄1,4-Dioxane/H₂OMicrowave15020 minNot specified

Note: Yields for entries 2 and 3 were not explicitly provided in the source material but the protocols are presented as effective methods.

Mandatory Visualizations

To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X)L_n Pd(0)L_n->Oxidative_Addition + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n Oxidative_Addition->Transmetalation + Ar'-B(OR)₂ (Base) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n - Ar-Ar' Precatalyst Pd(II) Precatalyst Precatalyst->Pd(0)L_n Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][9]

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Precatalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Inert Atmosphere (N₂ or Ar) Heat as Required solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura couplings involving heteroaryl boronic acids.

Protocol 1: General Procedure for Coupling of Unstable Boronic Acids with a Buchwald Precatalyst[1]
  • Reaction Setup: In a glovebox, a vial is charged with the aryl or heteroaryl halide (1.0 mmol), the heteroaryl boronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %).

  • Solvent Addition: A 1:1 mixture of degassed tetrahydrofuran (THF) and water (4 mL) is added.

  • Reaction Conditions: The vial is sealed and heated to the specified temperature (e.g., 40 °C) with vigorous stirring for the designated time (e.g., 2 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl or heterobiaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[7][9]
  • Reaction Setup: In a microwave reaction vial, combine the 2-fluoropyridine-3-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a base such as potassium carbonate (K₂CO₃) or sodium phosphate (Na₃PO₄) (2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-10 mol %).

  • Solvent Addition: Add the appropriate solvent system (e.g., 1,4-dioxane/water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered, and washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified by flash column chromatography.

Conclusion

The choice of a palladium precatalyst is a critical parameter for the successful Suzuki-Miyaura cross-coupling of fluorinated and otherwise unstable heteroaryl boronic acids. Buchwald palladacycles, particularly the third-generation (G3) precatalysts, have demonstrated exceptional performance, enabling these challenging transformations to proceed at low temperatures with high yields.[1] N-heterocyclic carbene (NHC)-palladium complexes also represent a robust and highly active class of precatalysts for these demanding applications.[4][6] For rapid reaction optimization and synthesis of compound libraries, microwave-assisted protocols can offer significant advantages in terms of reduced reaction times and improved yields.[7] Researchers should carefully consider the nature of their substrates and the desired reaction conditions when selecting the optimal catalyst system. The experimental protocols provided herein serve as a valuable starting point for the development of efficient and reliable coupling procedures.

References

A Comparative Guide to the Reactivity of Difluoropyridine Boronic Acids: A DFT-Informed Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of difluoropyridine boronic acid reactivity, drawing upon experimental data and insights from Density Functional Theory (DFT) studies on related compounds to inform on their performance in common cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, essential in the synthesis of pharmaceuticals and advanced materials.[1][2][3] The efficiency of this reaction is highly dependent on the electronic properties of the boronic acid used. Difluoropyridine boronic acids are valuable reagents because the inclusion of fluorine atoms can significantly alter the biological activity and physicochemical properties of the target molecule.[2] However, the reactivity of these reagents can be complex due to the electronic effects of the fluorine substituents and the presence of the nitrogen atom in the pyridine ring.

Electronic Properties and Reactivity Insights from DFT

While specific DFT studies directly comparing the reactivity of various difluoropyridine boronic acid isomers are not extensively available in public literature, we can infer their behavior by analyzing studies on analogous compounds, such as fluorinated phenylboronic acids.[4] DFT calculations are a powerful tool for understanding molecular properties and reactivity, allowing for the prediction of parameters like molecular electrostatic potentials, which can identify electron-deficient and electron-rich sites susceptible to attack.[5]

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is closely tied to its electronic characteristics. Fluorine, a highly electronegative atom, functions as an electron-withdrawing group through an inductive effect (-I).[4] This effect increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the catalytic cycle.[4][6] A common indicator of Lewis acidity is the pKa value; a lower pKa generally corresponds to a more acidic and often more reactive boronic acid.[4]

For difluoropyridine boronic acids, the two fluorine atoms are expected to significantly increase the Lewis acidity compared to unsubstituted pyridine boronic acid. This enhanced acidity can lead to a higher concentration of the reactive boronate species in solution, potentially accelerating the transmetalation step.[4] The position of the fluorine atoms relative to the boronic acid group is critical in determining the overall electronic effect and, consequently, the reactivity.

Quantitative Comparison of Acidity in Fluorinated Boronic Acids

To illustrate the impact of fluorine substitution, the following table summarizes the pKa values for a series of fluorinated phenylboronic acids, which serve as a model for understanding the trends applicable to difluoropyridine boronic acids. The data indicates that increasing the number of fluorine substituents generally lowers the pKa, thereby increasing acidity.

CompoundpKa ValueReference Compound For
Phenylboronic acid8.86Unsubstituted Ring
4-Fluorophenylboronic acid8.77Single Fluoro-substituent
7-Fluorobenzoxaborole7.42Bicyclic System
Unsubstituted Benzoxaborole7.39Bicyclic System
2,3,4,6-Tetrafluorophenylboronic acid6.17Multiple Fluoro-substituents

Data sourced from a review on fluorinated phenylboronic compounds.[7]

This trend suggests that difluoropyridine boronic acids will be significantly more acidic than their non-fluorinated counterparts, likely leading to enhanced reactivity in Suzuki-Miyaura coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid with a (hetero)aryl halide. Optimization may be necessary for specific substrates.[2]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the (hetero)aryl halide (1.0 equiv.), the difluoropyridine boronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, KF, CsF; 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at a temperature typically ranging from 80 to 110 °C for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Typical DFT Computational Protocol

DFT studies investigating the reactivity of boronic acids generally follow a standardized computational methodology.

  • Geometry Optimization: The molecular structures of reactants, intermediates, transition states, and products are optimized using a selected DFT functional, such as B3LYP or M06-2X, paired with a basis set like 6-31+G(d,p).[8]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvent Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

  • Energy Calculations: Single-point energy calculations are often performed with a larger basis set (e.g., def2-TZVP) on the optimized geometries to obtain more accurate electronic energies.

  • Reaction Pathway Analysis: The reaction mechanism is elucidated by locating transition states connecting reactants and products. Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the transition state correctly connects the desired minima. The activation energy barriers are then calculated from the energy difference between the transition state and the preceding intermediate or reactant complex.

Visualizing Computational and Reaction Workflows

DFT Study Workflow

The following diagram illustrates the typical workflow for a DFT-based investigation into chemical reactivity.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis mol_build Molecule Building (Reactants, Intermediates) geom_opt Geometry Optimization mol_build->geom_opt ts_guess Initial Transition State Guess ts_guess->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (Higher Accuracy) freq_calc->sp_energy verify_ts Transition State Verification (IRC) freq_calc->verify_ts energy_profile Reaction Energy Profile (Activation Barriers) sp_energy->energy_profile verify_ts->energy_profile electronic_analysis Electronic Structure Analysis (Charges, Orbitals) energy_profile->electronic_analysis

Caption: A flowchart of a typical DFT study for analyzing reaction mechanisms.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The transmetalation step is often rate-determining and is where the reactivity of the boronic acid is most critical.

Suzuki_Cycle pd0 Pd(0)L_n pdi_halide R¹-Pd(II)L_n-X pd0->pdi_halide R¹-X oa_label Oxidative Addition pdi_boronate R¹-Pd(II)L_n-R² pdi_halide->pdi_boronate R²-B(OH)₂ (Base) tm_label Transmetalation pdi_boronate->pd0 R¹-R² re_label Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Kinetic Analysis of 2,3-Difluoropyridine-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds in a myriad of applications, from pharmaceuticals to materials science. The choice of the boronic acid coupling partner is critical and significantly influences reaction kinetics, yield, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of 2,3-Difluoropyridine-4-boronic acid against other relevant boronic acids in Suzuki-Miyaura reactions. While direct, comprehensive kinetic studies on this compound are not extensively available in peer-reviewed literature, this guide synthesizes data from closely related systems to provide insights into its expected reactivity and offers detailed experimental protocols for researchers to conduct their own kinetic analyses.

Performance Comparison of Boronic Acids

The reactivity of boronic acids in Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of their substituents. Fluorine atoms, being highly electronegative, and the nitrogen atom in the pyridine ring introduce unique electronic properties that affect the key transmetalation step of the catalytic cycle.

Table 1: Comparative Performance of Various Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid/EsterCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Key Observations & Inferences
This compound (Inferred) Aryl Bromide/ChloridePd(OAc)₂ / SPhosDioxane/H₂OK₃PO₄80-100--The two electron-withdrawing fluorine atoms and the pyridine nitrogen are expected to increase the Lewis acidity of the boron center, potentially accelerating the transmetalation step. However, the nitrogen can also coordinate to the palladium catalyst, potentially leading to inhibition.[1]
2-Fluoropyridine-3-boronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂DioxaneNa₃PO₄1001250-70 (Varies with substrate)Demonstrates the general reactivity of fluorinated pyridine boronic acids.[2]
3,4-Difluorophenylboronic acid4-BromotoluenePd/CEtOH/H₂ONa₂CO₃804>95The difluoro substitution on a phenyl ring generally leads to high reactivity and yields.[3]
2-Bromo-5-pyridylboronic acidHeteroaryl BromidesPd(PPh₃)₄DMFK₂CO₃801810-32Highlights the challenges with some substituted pyridylboronic acids, where yields can be modest.[4]
Pyridine-4-ylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Dioxane/H₂ONa₃PO₄10012ModestPinacol esters are often more stable alternatives to the corresponding boronic acids, which can be prone to protodeboronation.[2]
Potassium Pyridin-4-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ / RuPhosEthanolNa₂CO₃85<24HighTrifluoroborate salts offer enhanced stability and are excellent coupling partners, often providing high yields.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. Below are generalized methodologies for setting up, monitoring, and analyzing the kinetics of Suzuki-Miyaura reactions involving this compound and its alternatives.

General Experimental Setup for Kinetic Analysis

Materials:

  • This compound or alternative boronic acid/ester/trifluoroborate

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Internal standard (e.g., biphenyl, dodecane) for chromatographic analysis

  • Reaction vials, magnetic stir bars, and a temperature-controlled heating block or oil bath

Procedure:

  • Reaction Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium precatalyst (1-5 mol%), and ligand (1.2-6 mol%) to a reaction vial containing a magnetic stir bar.

  • Solvent and Standard Addition: Add the degassed solvent and a precise amount of the internal standard to the vial.

  • Reaction Initiation: Place the vial in the pre-heated reaction block or oil bath and start vigorous stirring to initiate the reaction.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a small amount of water or saturated NH₄Cl solution). The quenched sample can then be filtered through a short plug of silica gel before analysis.

Analytical Methods for Kinetic Monitoring

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the starting materials and product have significant absorbance.

  • Quantification: The concentrations of the reactant and product are determined by integrating the peak areas relative to the internal standard. A calibration curve for each analyte should be prepared for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An appropriate temperature gradient to separate the reactants, product, and internal standard.

  • Detection: Mass spectrometry for identification and a flame ionization detector (FID) for quantification.

  • Quantification: Similar to HPLC, concentrations are determined from peak areas relative to the internal standard using a pre-established calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For reactions with suitable fluorine-containing substrates, ¹⁹F NMR can be a powerful tool for real-time reaction monitoring without the need for sampling and workup. The disappearance of the signal corresponding to the starting material and the appearance of the product signal can be integrated to determine the reaction progress.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Base Base (e.g., OH⁻) Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing reagent_prep Prepare Reagent Stock Solutions inert_setup Set up Reaction in Inert Atmosphere reagent_prep->inert_setup initiation Initiate Reaction at Constant Temperature inert_setup->initiation sampling Withdraw Aliquots at Timed Intervals initiation->sampling quench Quench Aliquots Immediately sampling->quench hplc_gc Analyze Samples by HPLC or GC-MS quench->hplc_gc quantification Quantify Reactants and Products hplc_gc->quantification kin_plot Plot Concentration vs. Time quantification->kin_plot rate_det Determine Reaction Rates and Constants kin_plot->rate_det

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Difluoropyridine-4-boronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Difluoropyridine-4-boronic acid. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions:

This compound is classified as a substance that causes skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, all handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). An emergency eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE) and Waste Handling Summary
ItemSpecificationPurpose & Handling Notes
Eye Protection Chemical safety goggles or a face shield.[6][7]To protect eyes from splashes or dust.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[6][7]To prevent skin contact. Inspect gloves for any signs of degradation before use.
Body Protection A fully-fastened lab coat.[6]To protect clothing and skin from contamination.
Solid Waste Unused reagent, contaminated lab supplies (e.g., gloves, weigh paper, pipette tips).Collect in a designated, sealed, and clearly labeled hazardous waste container.[6][8][9]
Liquid Waste Solutions containing the compound, solvent rinsates from container cleaning.Collect in a separate, designated, sealed, and clearly labeled hazardous liquid waste container.[6][8][9]
Waste Container Compatible material (e.g., High-Density Polyethylene - HDPE or glass) with a secure lid.[7][9]Must be clearly labeled "Hazardous Waste" with the full chemical name.[6][9]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it and any contaminated materials as hazardous chemical waste.[7][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6][7][8][9]

  • Waste Segregation and Collection :

    • Designated Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[6][9]

    • Labeling : All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[6][9] Do not mix this waste with other incompatible chemicals, such as strong oxidizing agents.[9][10]

  • Disposal of Solid Waste :

    • Collect any unused or waste solid this compound.

    • Place all contaminated disposable materials, including gloves, bench paper, and pipette tips, into the designated solid hazardous waste container.[9]

  • Disposal of Liquid Waste :

    • Pour solutions containing this compound into the designated liquid hazardous waste container.

    • Use a funnel to prevent spills.

  • Decontamination of Empty Containers :

    • Empty containers that previously held the chemical must be triple-rinsed with a suitable solvent (e.g., the solvent used in the procedure).[8][9]

    • The rinsate from this process is considered hazardous and must be collected in the designated liquid hazardous waste container.[8][9]

    • After triple-rinsing and allowing it to air dry, deface the original label. The clean container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Spill Management :

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7][10]

    • Carefully sweep or vacuum up the absorbed material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.[2][5][11]

    • Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Waste Storage and Pickup :

    • Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[7][9]

    • Follow your institution's specific procedures to arrange for pickup and final disposal by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Final disposal is typically achieved through high-temperature incineration at a specialized facility.[12]

Procedural Diagrams

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste Generated (Excess Reagent, Contaminated Items) liquid_waste Liquid Waste Generated (Solutions, Rinsates) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Containers in Designated Satellite Area collect_solid->storage collect_liquid->storage pickup Arrange for Professional Disposal (EHS or Contractor) storage->pickup

Caption: Disposal workflow for this compound.

G cluster_decision Waste Characterization cluster_actions Segregation Actions start Waste Generated is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_bin Place in Solid Hazardous Waste Container is_solid->solid_bin Yes is_container Is it an empty reagent container? is_liquid->is_container No liquid_bin Place in Liquid Hazardous Waste Container is_liquid->liquid_bin Yes decontaminate Triple-Rinse with Solvent is_container->decontaminate Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate

Caption: Decision diagram for waste segregation.

References

Personal protective equipment for handling 2,3-Difluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Difluoropyridine-4-boronic acid. The following procedures are based on established best practices for handling similar boronic acid derivatives. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[6] Wash hands thoroughly with soap and water after handling and before breaks.[4][7] Do not eat, drink, or smoke in the laboratory.[2][5] Contaminated clothing should be removed immediately and washed before reuse.[1][8]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][9]To protect eyes from contact, which can cause serious irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[4][5]To prevent skin contact and potential irritation.[1][5]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]To protect skin from accidental spills and contact.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5]To prevent respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4] The designated work area, preferably a chemical fume hood, should be clean and free of clutter.[4]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[2][4]

    • Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.[4]

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

    • Properly remove and dispose of PPE as hazardous waste.[10]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][10]

  • Waste Segregation: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[10]

  • Container Management: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure area.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify accessible safety shower and eyewash station prep2 Prepare clean work area in fume hood prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Transfer chemical, avoiding dust generation prep3->handle1 Begin Experiment handle2 Keep container sealed when not in use handle1->handle2 post1 Clean and decontaminate work area handle2->post1 End Experiment post2 Dispose of contaminated PPE as hazardous waste post1->post2 post3 Collect all chemical waste in a labeled, sealed container post2->post3 post4 Wash hands thoroughly post3->post4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.